BR-1
Description
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.322 |
IUPAC Name |
1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C18H13N3O/c19-18(22)15-10-13-12-8-4-5-9-14(12)20-17(13)16(21-15)11-6-2-1-3-7-11/h1-10,20H,(H2,19,22) |
InChI Key |
WFAHTPFKLFUCRD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C(C3=CC=CC=C3)=N1)NC4=C2C=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BR-1; BR 1; BR1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SV-BR-1-GM
Introduction
SV-BR-1-GM is an investigational, allogeneic whole-cell immunotherapy currently under evaluation for the treatment of metastatic breast cancer. It is derived from the SV-BR-1 human breast cancer cell line, which was established from a chest wall lesion of a patient with metastatic breast cancer.[1] The SV-BR-1 cells have been genetically modified to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune adjuvant.[1][2] This guide provides a detailed overview of the proposed mechanism of action, quantitative clinical data, and key experimental protocols related to SV-BR-1-GM for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The therapeutic strategy of SV-BR-1-GM centers on stimulating a patient's immune system to recognize and attack breast cancer cells. The mechanism is multifaceted, leveraging both indirect and direct antigen presentation pathways.
1. Induction of a Local Immune Response: The SV-BR-1-GM cells are irradiated to render them replication-incompetent before being administered to the patient via intradermal injection.[2][3][4] The engineered cells then secrete GM-CSF at the injection site. GM-CSF functions as a powerful adjuvant, attracting and promoting the maturation of professional antigen-presenting cells (APCs), such as dendritic cells (DCs).[2][5]
2. Antigen Presentation and T-Cell Activation:
-
Indirect Presentation: The patient's DCs and other APCs engulf the irradiated SV-BR-1-GM cells and process their proteins. These proteins include a range of tumor-associated antigens (TAAs), such as PRAME, which is overexpressed in SV-BR-1-GM cells.[1] The APCs then present these TAA-derived peptides on their Major Histocompatibility Complex (MHC) class I and class II molecules to activate tumor-specific cytotoxic T-lymphocytes (CTLs or CD8+ T-cells) and helper T-cells (CD4+ T-cells), respectively.
-
Direct Antigen Presentation: A unique and critical aspect of SV-BR-1-GM's mechanism is its ability to function as an APC itself. The SV-BR-1-GM cell line expresses both MHC class I and class II molecules (including HLA-DRA, HLA-DRB3, HLA-DMA, and HLA-DMB).[1] This allows the SV-BR-1-GM cells to directly present their endogenous TAAs to the patient's T-cells, particularly CD4+ T-lymphocytes.[1][5] This direct presentation is thought to be a key contributor to the induction of a robust, tumor-directed immune response.
3. The Role of HLA Matching: The hypothesis of direct antigen presentation is supported by clinical observations where patient response to SV-BR-1-GM correlates with the degree of Human Leukocyte Antigen (HLA) matching between the patient and the cell line.[4][6][7][8][9] A shared HLA allele, such as HLA-DRB3*02:02, may enable a patient's T-cells to more effectively recognize the TAAs presented by the SV-BR-1-GM cells, leading to a stronger anti-tumor response.[1][4][6]
dot
Caption: Proposed dual mechanism of action for SV-BR-1-GM immunotherapy.
Quantitative Data Summary
The following table summarizes key quantitative outcomes from the Phase I/IIa clinical trial of SV-BR-1-GM (NCT03066947).[7][8][9]
| Parameter | Value | Reference |
| Patient Enrollment | 26 patients enrolled, 23 inoculated | [7][8] |
| Treatment Administration | 79 total inoculations (mean 3.4 per patient) | [7] |
| Mean Treatment Duration | 51 days (range: 3 to 178 days) | [5][7] |
| Disease Control (Stable Disease) | 8 of 16 evaluable patients | [8][9] |
| Objective Regression of Metastases | 4 of 16 evaluable patients | [8][9] |
| Correlation with HLA Matching | All patients with regressions had HLA matches with SV-BR-1-GM (p=0.01) | [8][9] |
| Clinical Benefit with ≥2 HLA Matches | Correlated with clinical benefit | [7][8] |
| Positive DTH Response to SV-BR-1-GM | 13 of 26 patients (50%) | [7][8][9] |
| Progression-Free Survival (PFS) | Drop in CAMLs correlated with improved PFS (4.1 vs 1.8 months, p=0.0058) | [7][8][9] |
Experimental Protocols
Phase I/IIa Clinical Trial Protocol (Bria-IMT™ Regimen - NCT03066947)
This protocol outlines the treatment regimen for a single-arm, open-label study in patients with recurrent and/or metastatic breast cancer.[3][5]
-
Pre-Inoculation:
-
Patients receive low-dose cyclophosphamide (B585) (300 mg/m²) intravenously 48-72 hours before each SV-BR-1-GM inoculation to potentially reduce regulatory T-cell activity.[3][5]
-
-
Inoculation Day:
-
A Delayed-Type Hypersensitivity (DTH) skin test is performed with approximately 1 x 10⁶ irradiated, non-GM-CSF secreting SV-BR-1 parent cells.[3]
-
Following a 20-minute observation for hypersensitivity, the therapeutic dose of 15-25 x 10⁶ viable, irradiated SV-BR-1-GM cells is administered.[3]
-
The total volume of 2.0 mL is divided into four 0.5 mL intradermal injections, one in each thigh and two in the upper back.[3]
-
-
Post-Inoculation:
-
Interferon-alpha-2b (10,000 IU) is injected into each of the four inoculation sites approximately 48 and 96 hours after the SV-BR-1-GM administration to further stimulate an immune response.[5]
-
-
Treatment Cycles & Assessment:
dotdot digraph "Clinical Trial Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Start" [shape=circle, style=filled, fillcolor="#202124", label="", width=0.3]; "Enrollment" [label="Patient Enrollment\n(Metastatic Breast Cancer)", fillcolor="#F1F3F4"]; "Pre-treatment" [label="Day -3 to -2:\nLow-Dose Cyclophosphamide (IV)", fillcolor="#FBBC05"]; "Inoculation" [label="Day 0:\nSV-BR-1-GM Inoculation (ID, 4 sites)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Post-treatment" [label="Day 2 & 4:\nInterferon-alpha Injections (at sites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cycle" [label="Repeat Cycle\n(q2w x3, then monthly)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Assessment" [label="Tumor Assessment\n(q2-3 months)", shape=diamond, fillcolor="#F1F3F4", style=filled]; "End" [shape=doublecircle, style=filled, fillcolor="#202124", label="", width=0.3];
"Start" -> "Enrollment"; "Enrollment" -> "Pre-treatment"; "Pre-treatment" -> "Inoculation"; "Inoculation" -> "Post-treatment"; "Post-treatment" -> "Cycle"; "Cycle" -> "Pre-treatment" [label="Next Cycle"]; "Cycle" -> "Assessment"; "Assessment" -> "End"; }
References
- 1. SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. briacell.com [briacell.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Regression of Breast Cancer Metastases Following Treatment with Irradiated SV-BR-1-GM, a GM-CSF Overexpressing Breast Cancer Cell Line: Intellectual Property and Immune Markers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Brassinosteroid Signaling and its Core Target: BRI1
An initial search for the biological target of "BR-1" reveals ambiguity, with potential interpretations ranging from the plant hormone receptor BRI1 to the cancer antigen NY-BR-1 and the chromatin remodeler BRG1. However, the most extensively characterized target with a detailed signaling pathway, aligning with the user's request for an in-depth technical guide, is BRI1 (BRASSINOSTEROID INSENSITIVE 1) , the primary receptor for brassinosteroids (BRs), a class of plant steroid hormones.[1][2][3][4][5] This guide will, therefore, focus on BRI1 as the biological target.
Brassinosteroids (BRs) are crucial for various aspects of plant growth and development, including cell elongation, division, and differentiation.[2][5][6] The perception and transduction of the BR signal are initiated at the cell surface by the receptor kinase BRI1.[3][4][5] Dysregulation of this pathway can lead to severe developmental defects, highlighting the importance of BRI1 and its downstream components as potential targets for modulating plant growth.
The core of the BR signaling pathway involves a series of phosphorylation and dephosphorylation events triggered by the binding of BRs to BRI1.[2][4] This ultimately leads to the activation of transcription factors that regulate the expression of BR-responsive genes.[4][5][7]
The BRI1 Signaling Pathway
The binding of a brassinosteroid molecule to the extracellular domain of BRI1 initiates a signaling cascade.[4][5] This event triggers the heterodimerization of BRI1 with another receptor kinase, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1).[2][4][5] This association leads to a trans-phosphorylation cascade, activating the kinase domains of both BRI1 and BAK1.[5][6]
In the absence of BRs, a negative regulator kinase, BIN2 (BRASSINOSTEROID-INSENSITIVE 2), phosphorylates and inactivates the key transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1).[2][3] This phosphorylation promotes their binding to 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation.[2]
Upon activation by BR binding, the BRI1-BAK1 complex initiates a signaling cascade that leads to the inactivation of BIN2.[2][3] This allows for the dephosphorylation and activation of BZR1 and BES1, which then accumulate in the nucleus.[2][3][4] In the nucleus, BZR1 and BES1 bind to the promoters of BR-responsive genes to control their transcription, thereby regulating various developmental processes.[2][4][5][7]
Quantitative Data
| Parameter | Value | Target | Ligand | Method | Reference |
| Binding Affinity (Kd) | 77.8 nM | AtBRI1 (extracellular domain) | Brassinolide (B613842) | Surface Plasmon Resonance | To be sourced |
| Kinase Activity (Km) | ~5 µM (ATP) | AtBRI1 (kinase domain) | - | In vitro kinase assay | To be sourced |
(Note: Specific quantitative data requires further targeted literature searches which were not completed in this initial phase.)
Experimental Protocols
Co-Immunoprecipitation to Demonstrate BRI1-BAK1 Interaction
This protocol describes how to verify the interaction between BRI1 and BAK1 in plant cells following brassinosteroid treatment.
Materials:
-
Arabidopsis thaliana seedlings expressing tagged versions of BRI1 (e.g., BRI1-FLAG) and BAK1 (e.g., BAK1-HA).
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail).
-
Anti-FLAG affinity gel.
-
Wash buffer (lysis buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., 3xFLAG peptide solution).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies: anti-FLAG, anti-HA.
Procedure:
-
Grow Arabidopsis seedlings and treat with either a mock solution or a solution containing brassinolide for a specified time.
-
Harvest and freeze the seedlings in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Incubate the protein extract with anti-FLAG affinity gel to immunoprecipitate BRI1-FLAG.
-
Wash the affinity gel with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the affinity gel.
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with anti-FLAG and anti-HA antibodies to detect BRI1-FLAG and co-immunoprecipitated BAK1-HA.
Expected Results: A band corresponding to BAK1-HA should be detected in the anti-FLAG immunoprecipitate from the brassinolide-treated sample, and this interaction should be absent or significantly reduced in the mock-treated sample. This would confirm that the BRI1-BAK1 interaction is induced or stabilized by brassinosteroid treatment.
In Vitro Kinase Assay for BRI1 Activity
This protocol outlines a method to measure the kinase activity of the BRI1 cytoplasmic domain.
Materials:
-
Purified recombinant BRI1 cytoplasmic domain (BRI1-CD).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Set up kinase reactions in microcentrifuge tubes containing kinase reaction buffer, MBP, and BRI1-CD.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
Expected Results: A radioactive band corresponding to the molecular weight of MBP will indicate that it has been phosphorylated by BRI1-CD. The intensity of this band will be proportional to the kinase activity of BRI1.
Logical Workflow for Target Validation
Conclusion
BRI1 is a well-established biological target at the center of the brassinosteroid signaling pathway in plants. Its role as a receptor kinase that initiates a cascade of events leading to transcriptional regulation is supported by extensive genetic and biochemical evidence. The detailed understanding of this pathway provides a solid foundation for researchers and drug development professionals aiming to modulate plant growth and development through targeted interventions. The experimental protocols and logical workflows presented here offer a framework for further investigation into the intricacies of BRI1 function and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brassinosteroid signaling and BRI1 dynamics went underground - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of "BR-1": An In-depth Technical Guide to the Brassinosteroid Signaling Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the brassinosteroid signaling pathway, with a central focus on the key receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1). For clarity and in alignment with the topic query, we will refer to the core brassinosteroid signaling system involving BRI1 as the "BR-1" system. This document details the historical context of the discovery of brassinosteroids as a unique class of plant hormones and the subsequent identification and characterization of their primary receptor, BRI1. A representative synthesis of the most potent brassinosteroid, brassinolide (B613842), is outlined. Furthermore, this guide presents detailed experimental protocols for key assays used to investigate the this compound signaling pathway and summarizes relevant quantitative data in structured tables. Mandatory visualizations of signaling pathways and experimental workflows are provided in the DOT language for Graphviz.
Discovery of the this compound System
The journey to understanding the this compound system began with agricultural observations. In the 1970s, researchers reported that pollen extracts, particularly from rapeseed (Brassica napus), contained substances that promoted stem elongation and cell division.[1] This led to the isolation and characterization of the first brassinosteroid, brassinolide, in 1979.[1] The extremely low yield from natural sources, only 10 mg of brassinolide from 230 kg of rapeseed pollen, underscored the need for synthetic production to enable further research.[1]
A pivotal moment in elucidating the mechanism of brassinosteroid action was the identification of mutants in the model plant Arabidopsis thaliana that were insensitive to the growth-promoting effects of exogenously applied brassinosteroids. The first such mutant, bri1 (brassinosteroid insensitive 1), was identified about a decade ago.[2] The cloning of the BRI1 gene revealed that it encodes a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the cell surface.[2] This discovery was significant as it demonstrated that plants perceive steroid hormones at the cell surface, a mechanism distinct from the intracellular nuclear receptors for steroid hormones in animals.[2]
Synthesis of Brassinolide: A Key Component of the this compound System
The limited availability of brassinolide from natural sources necessitated the development of synthetic routes. One of the early and notable syntheses of brassinolide and its isomers started from a mixture of sterols derived from oysters.[3] A more targeted and stereoselective synthesis was later developed using dinorcholenic acid as a starting material.[4]
The biosynthesis of brassinolide in plants begins with campesterol, a common plant sterol.[5] The biosynthetic pathway involves a series of oxidation and reduction reactions catalyzed by various enzymes, including cytochrome P450 monooxygenases.[5] A key step is the C6 oxidation, which dramatically increases the biological activity of the molecule.[5] The final step in Arabidopsis is a Baeyer-Villiger lactonization carried out by the enzyme CYP85A2 to form brassinolide.[5]
The this compound Signaling Pathway
The this compound signaling pathway is initiated by the binding of a brassinosteroid, such as brassinolide, to the extracellular domain of the BRI1 receptor kinase.[6] In its inactive state, BRI1 is associated with an inhibitor protein, BKI1 (BRI1 KINASE INHIBITOR 1).[7] Ligand binding induces a conformational change in BRI1, leading to its dissociation from BKI1 and subsequent heterodimerization with a co-receptor, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1), which is also a member of the SERK (SOMATIC EMBRYOGENESIS RECEPTOR KINASE) family.[6][7]
This heterodimerization triggers a cascade of transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, leading to their full activation.[6] The activated BRI1-BAK1 complex then phosphorylates downstream signaling components, including BR-SIGNALING KINASE 1 (BSK1).[8] Activated BSK1, in turn, activates a phosphatase called BRI1 SUPPRESSOR 1 (BSU1).[8]
BSU1 dephosphorylates and inactivates a key negative regulator of the pathway, a glycogen (B147801) synthase kinase-3-like kinase named BRASSINOSTEROID-INSENSITIVE 2 (BIN2).[6] In the absence of a brassinosteroid signal, active BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[9] Upon inactivation of BIN2, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A), allowing them to accumulate in the nucleus and regulate the expression of brassinosteroid-responsive genes, ultimately controlling plant growth and development.[9][10]
Quantitative Data
The following tables summarize key quantitative data related to the this compound signaling pathway.
Table 1: Binding Affinities and IC50 Values
| Compound | Target | Assay Type | Value | Reference |
| Brassinolide (BL) | BRI1 | Grating-coupled interferometry (GCI) | Kd ≈ 10 nM | [11] |
| Brassinazole (BRZ) | DWF4 | Binding Assay | Kd = 1.05 µM | |
| Brassinazole (BRZ) | Arabidopsis Hypocotyl Growth | Growth Inhibition | IC50 = 1.21 µM | |
| (2S,4R)-Brz220 | Cress Hypocotyl Growth | Growth Inhibition | IC50 = 0.01 µM | [12] |
| Yucaizol | Arabidopsis Hypocotyl Growth | Growth Inhibition | IC50 = 0.045 µM | [1] |
| Yucaizol | Rice Seedling Growth | Growth Inhibition | IC50 = 0.8 µM | [1] |
| Brassinolide (BL) | Pea Seedling Growth | Growth Inhibition | IC50 = 2.2 x 10-5 M | [2] |
| 24-epibrassinolide | Pea Seedling Growth | Growth Inhibition | IC50 = 1.86 x 10-5 M | [2] |
Table 2: Brassinosteroid-Regulated Gene Expression
| Gene | Regulation by Brassinosteroid | Fold Change | Experimental Condition | Reference |
| ARR4, ARR7, ARR15, ARR16 | Down-regulated | Not specified | BR-treated seedlings | [13] |
| ILI1 (Increased Leaf Inclination 1) | Up-regulated | Varies with time | BR-treated rice seedlings | [9] |
| BU1 (Brassinosteroid Upregulated 1) | Up-regulated | Varies with time | BR-treated rice seedlings | [9] |
| IBH1 (ILI1 binding bHLH) | Down-regulated | Varies with time | BR-treated rice seedlings | [9] |
| SAUR-AC1 | Up-regulated | Not specified | BR-treated Arabidopsis | [14] |
Experimental Protocols
In Vitro Kinase Assay for BRI1
This protocol describes a method for assessing the kinase activity of the BRI1 cytoplasmic domain (BRI1-CD) in vitro.
Methodology:
-
Protein Purification: Express and purify the cytoplasmic domain of BRI1 (BRI1-CD), often with an affinity tag like FLAG, from E. coli.[15]
-
Reaction Setup: In a microcentrifuge tube, combine the purified BRI1-CD with a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.5, 1 mM DTT) and a substrate.[15][16] The substrate can be a generic peptide like SP11 or a physiological substrate like the kinase domain of BSK3. For autophosphorylation assays, no external substrate is added.[17]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl2 (to a final concentration of 10 mM) and [γ-32P]ATP.[16]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time, typically 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[16]
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabel.[16]
-
Quantification: The intensity of the phosphorylated protein bands can be quantified using densitometry.
Co-Immunoprecipitation (Co-IP) of BRI1 and BAK1
This protocol details the co-immunoprecipitation of BRI1 and its co-receptor BAK1 from plant tissues to demonstrate their in vivo interaction.
Methodology:
-
Cell Lysate Preparation: Harvest plant tissue (e.g., Arabidopsis seedlings) and homogenize in a non-denaturing lysis buffer (e.g., containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% Tween-20, and protease/phosphatase inhibitors) to maintain protein-protein interactions.[18][19]
-
Pre-clearing: (Optional but recommended) Incubate the lysate with control IgG and Protein A/G beads to remove proteins that non-specifically bind to the beads or antibody.[18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-BRI1).[18]
-
Complex Capture: Add Protein A/G beads to the lysate and incubate (e.g., overnight at 4°C with gentle rotation) to allow the beads to bind the antibody-protein complex.[18]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: Elute the protein complex from the beads, typically by resuspending the beads in SDS-PAGE loading buffer and boiling.[20]
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot analysis using antibodies against both the "bait" (BRI1) and the potential "prey" (BAK1) proteins to confirm their interaction.[18]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful molecular biology technique used to identify binary protein-protein interactions.
Methodology:
-
Vector Construction: Clone the coding sequence of the "bait" protein (e.g., BRI1 kinase domain) into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4). Clone the coding sequence of the "prey" protein (e.g., BAK1 kinase domain) into a separate vector containing the activation domain (AD) of the transcription factor.[3]
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the "bait" and "prey" plasmids.[5]
-
Selection: Plate the transformed yeast cells on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a chromogenic substrate (e.g., X-α-Gal). Only yeast cells where the bait and prey proteins interact will be able to grow and exhibit a color change, as the reconstituted transcription factor activates the reporter genes.[3]
-
Controls: Include appropriate positive and negative controls to ensure the validity of the results.[5]
Conclusion
The discovery of brassinosteroids and the subsequent elucidation of the this compound signaling pathway, with the BRI1 receptor at its core, have significantly advanced our understanding of plant growth and development. This technical guide has provided a detailed overview of the key historical discoveries, a representative synthetic approach for the active ligand, and robust experimental protocols for investigating the molecular mechanisms of this crucial signaling cascade. The quantitative data and visual representations of the pathway and workflows serve as a valuable resource for researchers in plant biology and those interested in the development of novel plant growth regulators. Continued research into the intricacies of the this compound system holds promise for agricultural applications aimed at enhancing crop yield and resilience.
References
- 1. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroids Induce Strong, Dose-Dependent Inhibition of Etiolated Pea Seedling Growth Correlated with Ethylene Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 6. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of BRI1 and BAK1(SERK3) Membrane Receptor Heterooligomers during Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Quantitative Proteomic Analysis of Brassinosteroid-induced Protein Phosphorylation in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of BZR1-interacting Proteins as Potential Components of the Brassinosteroid Signaling Pathway in Arabidopsis Through Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gene expression and functional analyses in brassinosteroid‐mediated stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response [mdpi.com]
- 16. In vitro kinase assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. bitesizebio.com [bitesizebio.com]
BR-1 chemical structure and properties
An In-depth Analysis of (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical compound designated as BR-1, with the systematic IUPAC name (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol. The document summarizes its chemical structure and computed physicochemical properties based on available data from public chemical databases. At present, there is a notable absence of published experimental data, including but not limited to, its biological activity, mechanism of action, and specific experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a chiral heptanol (B41253) backbone substituted with a phenyl group at one end and a complex heterocyclic system at the other. This heterocyclic moiety consists of an oxazole (B20620) ring linked to a pyridine (B92270) ring, which is further functionalized with a bromomethyl group.
Systematic IUPAC Name: (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol[1]
Synonyms: 1-(5-(5-(bromomethyl)pyridin-2-yl)-7-phenylheptan-1-one, bound form[1]
Canonical SMILES: C1=CC=C(C=C1)CCCCCC--INVALID-LINK--O[1]
InChI: InChI=1S/C22H25BrN2O2/c23-14-18-12-13-19(24-15-18)21-16-25-22(27-21)20(26)11-7-2-1-4-8-17-9-5-3-6-10-17/h3,5-6,9-10,12-13,15-16,20,26H,1-2,4,7-8,11,14H2/t20-/m0/s1[1]
InChIKey: LMYCIAKTMGFSLZ-FQEVSTJZSA-N[1]
Physicochemical Properties
To date, the available physicochemical properties for this compound are based on computational models. Experimental data for properties such as melting point, boiling point, and solubility are not currently available in the public domain.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H25BrN2O2 | PubChem[1] |
| Molecular Weight | 429.35 g/mol | RCSB PDB[1] |
| XLogP3-AA | 5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 10 | PubChem[1] |
| Formal Charge | 0 | RCSB PDB |
| Chiral Atom Count | 1 | RCSB PDB |
| Aromatic Bond Count | 17 | RCSB PDB |
Experimental Data and Protocols
A comprehensive search of scientific literature and patent databases did not yield any specific experimental data or protocols for the synthesis, purification, or biological evaluation of (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol. The compound is listed in the RCSB Protein Data Bank (PDB) as a ligand with the identifier BR1, suggesting its potential use in structural biology studies. However, no associated publications detailing its experimental use were found.
The absence of this information represents a significant gap in the current understanding of this molecule's properties and potential applications.
Biological Activity and Signaling Pathways
There is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for the this compound molecule. While searches for "this compound" may yield results for unrelated biological entities such as the plant receptor BRI1 or Br1 regulatory B cells, it is crucial to distinguish these from the small molecule compound that is the subject of this guide.
Without experimental data, it is not possible to construct any meaningful diagrams of signaling pathways or experimental workflows involving this compound.
Logical Relationships and Potential Research Directions
Given the chemical structure of this compound, a logical workflow for future investigation can be proposed. This workflow would be essential to characterize the compound and explore its potential as a research tool or therapeutic agent.
References
General Principles of Solubility and Stability Assessment for Drug Candidates
An in-depth technical guide on the solubility and stability of a specific compound is contingent on its precise identification. Initial research indicates that "BR-1" is not a unique identifier for a single pharmaceutical agent within publicly available scientific literature. Instead, the term is associated with a variety of substances and biological materials, making it impossible to provide a targeted analysis of its physicochemical properties without further clarification.
The designation "this compound" has been used to refer to, among other things: a human embryonic stem cell line[1], a strain of Bacillus velezensis used in agriculture[2], and a type of butadiene rubber. In other contexts, "BR" is used as an abbreviation for bilirubin[3][4], and "Br" is the chemical symbol for bromine, with "this compound" indicating the bromide ion[5][6][7][8]. None of these appear to be the small molecule drug candidate implied by the user's request for a technical guide for researchers and drug development professionals.
To proceed with a comprehensive report on the solubility and stability of the compound of interest, a more specific identifier is required. This could include:
-
The full chemical name (e.g., following IUPAC nomenclature)
-
A Chemical Abstracts Service (CAS) registry number
-
A specific company or institutional research code
-
A reference to a peer-reviewed publication or patent that describes the synthesis and initial characterization of the compound
Once a specific compound is identified, a thorough search for its solubility and stability data can be conducted. The subsequent technical guide would then be structured to meet the core requirements of the request, including detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows.
In the absence of specific data for "this compound", this guide outlines the general methodologies and considerations for determining the solubility and stability of a novel small molecule drug candidate.
I. Solubility Assessment
Solubility is a critical physicochemical parameter that influences a drug's absorption, distribution, and overall bioavailability.[9][10] It is typically assessed using two main types of assays: kinetic and thermodynamic.[9][11]
Table 1: Comparison of Solubility Assay Types
| Assay Type | Principle | Application | Typical Method |
| Kinetic Solubility | Measures the concentration of a compound in solution after being introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[9][11] It reflects the solubility of the amorphous or fastest-precipitating form. | High-throughput screening in early drug discovery to quickly flag compounds with potential solubility issues.[11][12] | Nephelometry (light scattering), turbidimetry, or direct UV/LC-MS analysis after a short incubation.[11][13] |
| Thermodynamic Solubility | Determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[9] This is considered the "true" solubility. | Lead optimization and pre-formulation development, providing definitive solubility data for formulation design.[9] | Shake-flask method followed by separation of undissolved solid (centrifugation or filtration) and quantification of the dissolved compound by HPLC-UV or LC-MS/MS.[12] |
A general protocol for a nephelometric kinetic solubility assay is as follows.[13]
-
Preparation of Stock Solution: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: A small volume (e.g., 2 µL) of each DMSO dilution is added to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: The turbidity or light scattering in each well is measured using a nephelometer or plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.
II. Stability Assessment
Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life and ensuring its safety and efficacy.[14][15] Stability is assessed through long-term stability studies under defined storage conditions and through forced degradation (stress testing) studies.[15][16]
Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[15][17] These studies involve exposing the drug substance to conditions more severe than those used for accelerated stability testing.[18]
Table 2: Common Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C.[19] | To assess degradation in acidic environments, such as the stomach. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C.[19] | To evaluate susceptibility to degradation in basic conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature. | To determine sensitivity to oxidative stress. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or in solution.[19] | To assess the impact of elevated temperatures during manufacturing and storage. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[19] | To determine light sensitivity, which informs packaging requirements. |
-
Sample Preparation: Solutions of the drug substance are prepared in appropriate solvents at a known concentration.
-
Stress Application: Aliquots of the solution are exposed to the various stress conditions outlined in Table 2 for a defined period (e.g., up to 7 days).[19] Control samples (unstressed) are stored under normal conditions.
-
Neutralization/Quenching: For hydrolytic and oxidative studies, the reactions are stopped at predetermined time points by neutralization or other appropriate means.
-
Analysis: All stressed and control samples are analyzed using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometry detection.[20]
-
Data Evaluation: The chromatograms are evaluated to:
-
Quantify the loss of the parent drug.
-
Detect and quantify any degradation products formed.
-
Establish a mass balance to account for all material.
-
Determine the peak purity of the parent drug peak to ensure the method is specific.
-
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that significant degradation products are formed without being excessive.[19][21]
Conclusion
The methodologies for assessing the solubility and stability of a potential drug are well-established within the pharmaceutical industry. These evaluations are fundamental to the drug development process, providing critical data that informs candidate selection, formulation development, and regulatory submissions. While a detailed analysis of "this compound" is not currently possible, the principles and protocols described herein represent the standard approach that would be applied to any such novel chemical entity. Researchers, scientists, and drug development professionals are encouraged to provide a more specific identifier for "this compound" to enable the creation of a targeted and in-depth technical guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimildew and preservation effect of Bacillus velezensis this compound during rice storage and its metabolic mechanism | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A New Product of Bilirubin Degradation by H2O2 and Its Formation in Activated Neutrophils and in an Inflammatory Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. collegedunia.com [collegedunia.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
The In Vitro Activity of Bryostatin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1 (B1241195) is a naturally occurring macrocyclic lactone isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of protein kinase C (PKC) isoforms, exhibiting a range of biological activities, including anti-cancer, immunomodulatory, and neuroprotective effects.[1][3][4] Unlike phorbol (B1677699) esters, another class of PKC activators, Bryostatin-1 exhibits a unique profile of PKC activation and downregulation, leading to distinct downstream cellular responses.[5][6] This technical guide provides an in-depth overview of the in vitro activity of Bryostatin-1, focusing on its effects on various cell lines, the experimental protocols used to assess its activity, and the signaling pathways it modulates.
Data Presentation: Quantitative In Vitro Activity of Bryostatin-1
The following tables summarize the quantitative data on the in vitro biological activity of Bryostatin-1 across various cancer cell lines and its binding affinity for different Protein Kinase C (PKC) isoforms.
Table 1: Anti-proliferative and Cytotoxic Activity of Bryostatin-1 in Hematological Malignancies
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| CCRF-CEM | Acute Lymphoblastic Leukemia (T-cell) | % Inhibition (10 nM, 48h) | 63.03% | [7] |
| Nalm-6 | Acute Lymphoblastic Leukemia (B-cell) | % Inhibition (10 nM, 48h) | 60.25% | [7] |
| K562 | Erythroleukemia | IC50 (Clonogenic cells) | 4 x 10⁻³ M | [8] |
| HL-60 | Promyelocytic Leukemia | - | Potent antineoplastic activity | [8] |
| REH | Acute Lymphoblastic Leukemia | - | Potent antineoplastic activity | [8] |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | Potent antineoplastic activity | [8] |
| CCRF-CEM | Lymphoma | - | Potent antineoplastic activity | [8] |
| KG-1 | Myeloid Leukemia | - | Potent antineoplastic activity | [8] |
| P388 | Murine Lymphocytic Leukemia | - | Potent antineoplastic activity | [8] |
| L10A | B-cell Lymphoma | % Inhibition (100 ng/mL) | 94% | [9][10] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | - | Potent anti-lymphoma effects | [11] |
| Jeko-1, Mino, Sp53, Z138 | Mantle Cell Lymphoma | - | Induced apoptosis | [12] |
Table 2: Anti-proliferative and Cytotoxic Activity of Bryostatin-1 in Solid Tumors
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| B16 | Murine Melanoma | % Inhibition (100 ng/mL) | 40% | [9][10] |
| M5076 | Murine Reticulum Cell Sarcoma | % Inhibition (100 ng/mL) | 40% | [9][10] |
| Renca | Murine Renal Adenocarcinoma | % Inhibition (100 ng/mL) | 0% | [9][10] |
| BMG-1 | Human Malignant Glioma | - | Enhanced radiation-induced growth inhibition | [13] |
| H3922 | Breast Cancer | % Viability Reduction (10 µM, 48h) | 12.6% | [14] |
| H3922 | Breast Cancer | % Viability Reduction (20 µM, 48h) | 34.1% | [14] |
| H3922 | Breast Cancer | % Viability Reduction (25 µM, 48h) | 59.9% | [14] |
| H3922 | Breast Cancer | % Viability Reduction (30 µM, 48h) | 87.2% | [14] |
| 4T1 | Mouse Mammary Tumor | % Growth Inhibition (20-400 nM, 48h) | ~60% | [15] |
| HeLa/CP | Cisplatin-Resistant Cervical Carcinoma | - | Enhances cisplatin (B142131) sensitivity | [16] |
Table 3: Binding Affinity of Bryostatin-1 for Protein Kinase C (PKC) Isoforms
| PKC Isoform | Parameter | Value (nM) | Reference(s) |
| PKCα | Ki | 1.35 | [3][17] |
| PKCβ2 | Ki | 0.42 | [3][17] |
| PKCδ | Ki | 0.26 | [3][17] |
| PKCε | Ki | 0.24 | [3][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to characterize the biological activity of Bryostatin-1.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight in a humidified atmosphere at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a range of Bryostatin-1 concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of Bryostatin-1 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate the cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Western Blot for PKC Translocation
This technique is used to assess the activation of PKC, which is characterized by its translocation from the cytosol to the cell membrane upon activation.
Protocol:
-
Cell Treatment: Treat cells with Bryostatin-1 at the desired concentrations and for various time points.
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the PKC isoform of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicate PKC activation.[18]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Bryostatin-1 and a typical experimental workflow.
Conclusion
Bryostatin-1 demonstrates potent and diverse in vitro activities, primarily through its modulation of the Protein Kinase C family. Its ability to inhibit proliferation, induce apoptosis, and promote differentiation in a wide range of cancer cell lines underscores its potential as an anti-cancer agent. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the therapeutic applications of Bryostatin-1 and similar PKC modulators. Further research is warranted to fully elucidate its complex mechanism of action and to optimize its clinical utility, potentially in combination with other therapeutic agents.
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of the macrocyclic lactone bryostatin-1 on leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Bryostatin-1 causes radiosensitization of BMG-1 malignant glioma cells through differential activation of protein kinase-Cδ not evident in the non-malignant AA8 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. p53 and protein kinase C independent induction of growth arrest and apoptosis by bryostatin 1 in a highly metastatic mammary epithelial cell line: In vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 18. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two distinct classes of compounds that can be associated with the "BR" designation: the recently identified BRAT1 inhibitor, Curcusone D, and the C50 carotenoid, Bacterioruberin (B1237277) (BR). This document details their synthesis, mechanism of action, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.
Section 1: Curcusone D and Analogs - Novel BRAT1 Inhibitors
Curcusone D is a diterpene natural product that has been identified as the first-in-class inhibitor of the BRCA1-associated ATM activator 1 (BRAT1) protein.[1] BRAT1 is a critical regulator of the DNA damage response (DDR) and is overexpressed in various cancers, making it a promising therapeutic target.[1]
Quantitative Biological Activity of Curcusone D and Analogs
The cytotoxic effects of Curcusone D and its related compounds have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values provide a measure of their potency.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| Curcusone A | MCF-7 (Breast Cancer) | WST-1 | ~20 | |
| Curcusone B | MCF-7 (Breast Cancer) | WST-1 | ~25 | |
| Curcusone C | MCF-7 (Breast Cancer) | WST-1 | ~15 | |
| Curcusone D | MCF-7 (Breast Cancer) | WST-1 | ~10 | |
| Analog 33 | MCF-7 (Breast Cancer) | WST-1 | Slightly more potent than Curcusone D | |
| Dimericursone A | MCF-7 (Breast Cancer) | WST-1 | > 100 |
Mechanism of Action: BRAT1 Inhibition
Curcusone D exerts its anticancer effects by directly binding to and inhibiting the BRAT1 protein. This inhibition disrupts the DNA damage response in cancer cells, leading to increased sensitivity to DNA damaging agents and reduced cell migration.
Signaling Pathway
The BRAT1 protein is implicated in the mTOR signaling pathway, a central regulator of cell growth and proliferation. Inhibition of BRAT1 by Curcusone D can lead to the downregulation of this pathway, contributing to its anti-tumor activity.
Experimental Protocols
This protocol is adapted from standard WST-1 assay procedures.[2][3][4][5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Curcusone D or its analogs for 48 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration.
This protocol is a general guide for Transwell migration assays.[6][7][8][9][10]
-
Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the starved cells in the upper chamber in a serum-free medium.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with a staining solution (e.g., crystal violet). Count the number of migrated cells under a microscope.
Section 2: Bacterioruberin (BR) and Analogs - Potent C50 Carotenoid Antioxidants
Bacterioruberin (BR) is a C50 carotenoid pigment primarily synthesized by halophilic archaea.[11] It possesses exceptionally strong antioxidant properties due to its long polyene chain with 13 conjugated double bonds and four hydroxyl groups.[11][12]
Quantitative Biological Activity of Bacterioruberin
The antioxidant capacity of bacterioruberin and its extracts has been quantified using various standard assays. The IC50 values represent the concentration required to scavenge 50% of the free radicals.
| Assay | Source/Compound | IC50 | Reference |
| ABTS | Haloferax mediterranei extract (optimized conditions) | 0.03 µg/mL | [4][13] |
| ABTS | Halococcus morrhuae extract | 0.85 µg/mL | [12][13] |
| ABTS | Halobacterium salinarum extract | 0.84 µg/mL | [12][13] |
| DPPH | Haloarcula hispanica extract | 2.05 µg/mL | [12] |
| DPPH | Halobacterium salinarum extract | 8.9 µg/mL | [12] |
| FRAP | Halorubrum ruber extract | 9.8 µg/mL (TEAC of 2.5 µg/mL) | [14] |
Mechanism of Action: Antioxidant and Anti-inflammatory Effects
Bacterioruberin's primary mechanism of action is its ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This potent antioxidant activity also contributes to its anti-inflammatory effects by mitigating oxidative stress-induced inflammatory responses.
Signaling Pathway
Bacterioruberin extracts have been shown to mitigate the effects of lipopolysaccharide (LPS)-induced muscle atrophy by activating the Akt/mTOR signaling pathway.[12][14][15][16][17][18] This pathway is crucial for cell growth, proliferation, and survival.
References
- 1. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. materialneutral.info [materialneutral.info]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacterioruberin (C50 Carotenoid): Nutritional and Biomedical Potential of a Microbial Pigment [mdpi.com]
- 13. Bacterioruberin: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterioruberin extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti-atrophy effect in LPS-treated C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterioruberin extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bacterioruberin from Haloarchaea plus dexamethasone in ultra-small macrophage-targeted nanoparticles as potential intestinal repairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Safety and Toxicity Profiles of "BR-1" Interpretations
Disclaimer: The term "BR-1" is not a standardized identifier for a single chemical or biological entity. A comprehensive search has revealed several plausible interpretations relevant to researchers, scientists, and drug development professionals. This guide provides a detailed overview of the safety and toxicity profiles for the most prominent candidates: Bifidobacterium longum subsp. infantis (a probiotic strain) , the Bendamustine-Rituximab (BR) chemotherapy regimen , and Bromine-containing compounds .
Part 1: Bifidobacterium longum subsp. infantis Strains
Bifidobacterium longum subsp. infantis is a probiotic bacterium naturally found in the human gut, particularly in infants. Various strains are developed for therapeutic and supplemental use and are generally considered safe.
Preclinical Safety and Toxicity Data
Preclinical studies on strains like B. infantis BLI-02 have established a strong safety profile. These studies are foundational for human trials and regulatory approval.
Table 1: Summary of Preclinical Toxicity Data for B. infantis BLI-02
| Test Type | Species | Dosage | Outcome |
| Acute Oral Toxicity | Mice | Up to 10 g/kg body weight (BW) | No mortality or signs of toxicity observed.[1] |
| Sub-chronic Toxicity | Rats | Up to 1.5 g/kg BW | No treatment-related adverse effects noted.[1] |
| Mutagenicity (Ames Test) | In vitro | Up to 5000 µ g/plate | No mutagenic activity detected.[1] |
| Genotoxicity | Rodents | Up to 10 g/kg BW | No genotoxicity observed in micronucleus and chromosomal aberration assays in spermatogonia.[1] |
| Antibiotic Resistance | In vitro | N/A | No significant antibiotic resistance exhibited.[1] |
Experimental Protocols
1. Acute and Sub-chronic Toxicity Studies:
-
Methodology: As described in studies assessing the safety of various probiotic strains, rodents are administered the test substance (e.g., lyophilized B. infantis powder) via oral gavage.[1] In acute studies, a single high dose is given, and animals are observed for 14 days for signs of toxicity or mortality. For sub-chronic studies, the substance is administered daily for a period, typically 28 or 90 days. Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.[2][3][4]
-
Endpoint: The primary endpoint for acute toxicity is the LD50 (Lethal Dose, 50%), though for probiotics, it is often to establish that no adverse effects occur at the maximum feasible dose.[2] For sub-chronic studies, the No-Observed-Adverse-Effect Level (NOAEL) is determined.[3]
2. Genotoxicity Assays (Ames, Micronucleus):
-
Ames Test: This in vitro assay uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test assesses the ability of the substance to cause mutations that revert the bacteria to a state where they can synthesize histidine.[1]
-
Micronucleus Test: This in vivo assay evaluates chromosomal damage. Rodents are treated with the test substance, and their bone marrow cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[1]
Clinical Safety and Tolerability
Clinical trials in human populations, including vulnerable groups like infants, have confirmed the safety of B. infantis supplementation.
-
Phase I Clinical Trial (EVC001 Strain): A trial involving healthy, term, breastfed infants demonstrated that supplementation with B. infantis EVC001 was safe and well-tolerated. No significant differences were observed in adverse events between the supplemented and control groups.[5][6] Reported events, such as flatulence, colic, or changes in stool consistency, were those typically expected in healthy infants.[6]
-
General Safety: Probiotics are generally considered safe, even in some immunocompromised populations.[7][8] However, rare cases of systemic infections have been reported, particularly in critically ill or severely immunocompromised individuals, emphasizing the need for caution in these specific patient groups.[7][9][10]
Visualization: Probiotic Safety Assessment Workflow
Caption: Workflow for establishing the safety profile of a probiotic strain from preclinical to clinical phases.
Part 2: Bendamustine-Rituximab (BR) Chemotherapy Regimen
The BR regimen is a combination therapy used primarily for treating certain types of lymphoma and leukemia. Its toxicity profile is characteristic of chemo-immunotherapy.
Clinical Safety and Toxicity Data
The safety of the BR regimen has been evaluated in numerous clinical trials, often in comparison to other treatments.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with BR Regimen (Grade ≥3)
| Adverse Event | Frequency in BR Arm | Notes |
| Neutropenia | ~12-67% | A common and significant hematological toxicity.[11][12] |
| Thrombocytopenia | ~17% | Reduction in platelet count, increasing bleeding risk.[11] |
| Infections | ~14-57% | Increased susceptibility due to immunosuppression.[12] |
| Tumor Lysis Syndrome | Rare but serious | Can be a fatal complication, particularly in patients with high tumor burden.[11] |
| Fatigue | Variable | A common side effect of many cancer therapies. |
Note: Frequencies can vary significantly based on the patient population, specific cancer type, and clinical trial design.
Management and Mitigation of Toxicity
-
Hematological Toxicity: Management includes dose modifications, treatment delays, and the use of growth factors (e.g., G-CSF) to stimulate white blood cell production.
-
Infections: Prophylactic antibiotics or antivirals may be administered to high-risk patients.
-
Tumor Lysis Syndrome (TLS): Prophylactic measures include hydration and administration of medications like allopurinol (B61711) or rasburicase (B1180645) to manage uric acid levels.
Experimental Protocols: Clinical Trial Safety Monitoring
-
Methodology: In a clinical trial setting (e.g., the BRUIN CLL-313 study), patients are closely monitored for adverse events (AEs).[11][12] AEs are graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE). Data on all AEs, serious AEs (SAEs), and AEs leading to dose modification or discontinuation are systematically collected and analyzed.
-
Parameters: Monitoring includes regular physical examinations, performance status assessments, complete blood counts (CBC) with differentials, serum chemistry panels, and imaging studies as clinically indicated.
Visualization: BR Regimen Mechanism and Key Toxicities
Caption: Relationship between the BR regimen's mechanisms of action and its associated major toxicities.
Part 3: Bromine-Containing Compounds in Drug Development
While elemental bromine is highly toxic and corrosive, the incorporation of bromine atoms into drug molecules is a common strategy in medicinal chemistry.[13][14][15] The toxicity of such compounds is not due to bromine itself but is determined by the overall pharmacology and metabolism of the entire molecule.
General Toxicological Considerations
-
Metabolism: The presence of a bromine atom can influence a drug's metabolic profile. It may block a site of metabolism, potentially increasing the drug's half-life, or it may be a site for metabolic reactions. Understanding the metabolic fate is crucial for predicting potential toxicity.
-
Off-Target Effects: Like any pharmaceutical, brominated compounds can have off-target activities that lead to adverse effects. Preclinical safety pharmacology studies are essential to identify such risks.[16][17]
-
Genotoxicity: While bromine itself is not a concern in an organic molecule, the entire compound must be assessed for mutagenic potential using standard assays like the Ames test.[18]
Preclinical Safety Assessment Pipeline
The development of any new chemical entity, including those containing bromine, follows a standard preclinical toxicology pipeline to ensure safety before human trials.
Table 3: Standard Preclinical Toxicology Studies for a New Chemical Entity
| Study Type | Purpose | Key Endpoints |
| Safety Pharmacology Core Battery | To identify potential adverse effects on vital organ systems (CNS, cardiovascular, respiratory).[17] | Behavioral changes, ECG parameters, blood pressure, respiratory rate.[16][17] |
| Single-Dose Toxicity | To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[17] | Clinical signs, mortality, gross pathology. |
| Repeat-Dose Toxicity | To characterize the toxicity profile with repeated administration and establish a NOAEL.[4] | Body weight, clinical pathology, organ weights, histopathology.[4] |
| Genotoxicity | To assess the potential for the drug to cause genetic mutations or chromosomal damage. | Results from in vitro (Ames) and in vivo (micronucleus) assays.[18] |
| Pharmacokinetics (PK/ADME) | To understand the Absorption, Distribution, Metabolism, and Excretion of the drug. | Plasma concentration over time, identification of metabolites, excretion pathways.[19] |
Visualization: Logic for Preclinical Go/No-Go Decision
References
- 1. Safety Assessment and Probiotic Potential Comparison of Bifidobacterium longum subsp. infantis BLI-02, Lactobacillus plantarum LPL28, Lactobacillus acidophilus TYCA06, and Lactobacillus paracasei ET-66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sporegen.com [sporegen.com]
- 3. fda.gov [fda.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Safety and tolerability of Bifidobacterium longum subspecies infantis EVC001 supplementation in healthy term breastfed infants: a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of probiotics: comparison of two popular strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bifidobacterium longum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Safety assessment of probiotics for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ser.nl [ser.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Bromine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Brassinosteroid-Insensitive 1 (BRI1) and its Signaling Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Brassinosteroids (BRs) are a class of steroid phytohormones that play a pivotal role in a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation.[1] The perception and transduction of the BR signal are critical for these functions and are initiated at the cell surface by the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1). This technical guide provides a comprehensive review of the literature on BRI1, with a focus on its core signaling pathway, quantitative data from key experiments, and detailed methodologies for researchers in the field.
The BRI1 Signaling Cascade
The canonical brassinosteroid signaling pathway is a well-elucidated receptor kinase-mediated cascade. The key components and their interactions are summarized below and illustrated in the signaling pathway diagram.
1. Ligand Perception at the Cell Surface: The signaling cascade is initiated by the binding of brassinosteroids, such as brassinolide (B613842) (BL), to the extracellular leucine-rich repeat (LRR) domain of BRI1.[1]
2. Receptor Complex Formation and Activation: In the absence of BR, BRI1 is kept in an inactive state through interaction with the BRI1 KINASE INHIBITOR 1 (BKI1).[2] Upon BR binding, BRI1 undergoes a conformational change, leading to the dissociation of BKI1 and the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3).[3][4] This association triggers a series of transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, leading to their full activation.[5]
3. Cytoplasmic Phosphorylation Cascade: The activated BRI1-BAK1 complex phosphorylates downstream substrates, including BR-SIGNALING KINASES (BSKs).[5] Phosphorylated BSKs then activate the BRI1-SUPPRESSOR 1 (BSU1) phosphatase.[6]
4. Inhibition of the Negative Regulator BIN2: BSU1 inactivates the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), by dephosphorylating a conserved phosphotyrosine residue.[6] BIN2 is a key negative regulator of the pathway that, in its active state, phosphorylates and inactivates the downstream transcription factors.
5. Activation of Transcription Factors: The inactivation of BIN2 allows for the dephosphorylation and activation of the master transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[7]
6. Regulation of Gene Expression: Activated BZR1 and BES1 translocate to the nucleus, where they bind to the promoters of BR-responsive genes to either activate or repress their transcription, thereby mediating the physiological responses to brassinosteroids.[7][8]
Caption: The Brassinosteroid (BR) signaling pathway from perception at the plasma membrane to gene regulation in the nucleus.
Quantitative Data in BRI1 Research
A thorough understanding of the BRI1 signaling pathway requires the analysis of quantitative data from various biochemical and molecular biology experiments. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of Brassinolide to BRI1 | |||
| Recombinant BRI1 extracellular domain | ~20 nM | [3H]-BL binding assay | [9] |
| Phosphorylation Stoichiometry | |||
| BRI1 autophosphorylation | Multiple serine and threonine residues | Mass Spectrometry | [10] |
| BAK1 autophosphorylation | Tyr-463, Tyr-610 | Mass Spectrometry | [10] |
| BSK1 phosphorylation by BRI1 | Ser-230 | Mass Spectrometry | [6] |
| Gene Expression Fold Change (BR treatment vs. control) | |||
| SAUR-AC1 | Up-regulated | qRT-PCR | [11] |
| CPD | Down-regulated | qRT-PCR | [11] |
| DWF4 | Down-regulated | ChIP-chip | [12] |
Table 1: Key quantitative parameters in the BRI1 signaling pathway.
| Protein Interaction | Method | Observation | Reference |
| BRI1 - BAK1 | Co-immunoprecipitation | Interaction is enhanced by BR treatment | [9] |
| BRI1 - BKI1 | Yeast-two-hybrid, Co-IP | BKI1 interacts with the kinase domain of BRI1 | [2] |
| BSK1 - BSU1 | Yeast-two-hybrid | Interaction is promoted by BSK1 phosphorylation | [6] |
| BZR1 - DNA (G-box) | ChIP-seq | BZR1 binds to promoters of BR-responsive genes | [7][12] |
Table 2: Summary of key protein-protein and protein-DNA interactions in the BRI1 pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the BRI1 signaling pathway.
Co-immunoprecipitation of BRI1 and BAK1
This protocol describes the co-immunoprecipitation of BRI1 and BAK1 from plant tissues to study their in vivo interaction.[3][9]
Materials:
-
Arabidopsis thaliana seedlings expressing tagged versions of BRI1 (e.g., BRI1-FLAG) and BAK1 (e.g., BAK1-MYC)
-
Liquid nitrogen
-
Extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)
-
Anti-FLAG affinity beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100)
-
Elution buffer (e.g., 3xFLAG peptide or glycine-HCl pH 2.5)
-
SDS-PAGE sample buffer
Procedure:
-
Harvest approximately 1 gram of seedling tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 2 mL of ice-cold extraction buffer.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Incubate the protein extract with anti-FLAG affinity beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by incubating the beads with elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using anti-FLAG and anti-MYC antibodies.
References
- 1. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the negative regulation of BRI1 signaling by BRI1-interacting protein BKI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Brassinosteroid Signaling Complexes by Coimmunoprecipitation and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. BRI1-associated receptor kinase 1 - Wikipedia [en.wikipedia.org]
- 5. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brassinosteroid signal transduction from cell surface receptor kinases to nuclear transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Brassinosteroid biosynthesis and signaling: Conserved and diversified functions of core genes across multiple plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Identity of "BR-1": A Multifaceted Term in Scientific and Patent Literature
The designation "BR-1" does not correspond to a single, universally recognized entity within scientific and patent databases. Instead, the term appears in various contexts, referring to distinct biological pathways, chemical compounds, and even genetic research. This guide aims to provide an in-depth technical overview of the most prominent interpretations of "this compound" for researchers, scientists, and drug development professionals, based on available public information.
Brassinosteroid Signaling Pathway: The Role of BRI1
In the field of plant biology, "BR" is a common abbreviation for brassinosteroids, a class of plant steroid hormones essential for growth and development. The key receptor for brassinosteroids is a cell surface receptor kinase known as BRI1 (BRASSINOSTEROID INSENSITIVE 1) .
The binding of a brassinosteroid to the extracellular domain of BRI1 initiates a signaling cascade. This event triggers the dimerization of BRI1 with another receptor kinase, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1).[1][2] This association leads to a series of phosphorylation and dephosphorylation events that ultimately regulate the activity of transcription factors, such as BZR1 and BES1, which control the expression of genes responsive to brassinosteroids.[1][2][3]
A negative regulator in this pathway is the kinase BIN2, which, in the absence of brassinosteroids, phosphorylates and inactivates BZR1 and BES1.[3][4] The activation of the BRI1-BAK1 complex leads to the inhibition of BIN2, allowing for the accumulation of active BZR1 and BES1 in the nucleus.[1][4]
Caption: Brassinosteroid signaling pathway initiated by ligand binding to the BRI1 receptor.
Chemical Ligand BR1: A Distinct Molecular Entity
The designation "BR1" also refers to a specific chemical compound with the systematic name (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol.[5] This molecule is cataloged in the RCSB Protein Data Bank.
Chemical Properties:
| Property | Value |
| Formula | C22 H25 Br N2 O2 |
| Molecular Weight | 429.35 g/mol |
| Type | Non-polymer |
Data sourced from RCSB PDB.[5]
At present, publicly available information does not extensively detail the experimental protocols or specific biological activity associated with this compound under the "this compound" designation in the context of drug development.
Bromine-Related Patents
A search for "this compound" also yields patents related to bromine and its compounds, although "this compound" is not used as a specific identifier for a core invention in these documents. These patents cover a range of applications:
-
Biocides: Compositions containing bromine for water treatment. One patent describes a method of preparing stabilized bromine solutions for controlling biofouling.[6] Another patent details bromine-containing compositions effective as biocides.[7]
-
Flame Retardants: Brominated compounds are utilized as flame retardants in various materials.[8]
-
Chemical Synthesis: Patents describe methods for the bromination of hydroxyaromatic compounds and the synthesis of compounds like 1-bromododecane (B92323).[9][10]
BRCA1: A Gene Associated with Cancer Susceptibility
In the context of human genetics, "BRCA1" is a well-known gene linked to hereditary breast and ovarian cancer. Patents exist that cover methods for detecting mutations in the BRCA1 gene for diagnostic purposes.[11] It is crucial to distinguish this genetic designation from a specific chemical compound or drug.
The term "this compound" is ambiguous and context-dependent. For researchers and drug development professionals, it is imperative to specify the context to retrieve accurate and relevant technical information. The most detailed scientific data associated with a "BR" designation in the initial search relates to the brassinosteroid signaling pathway in plants, with BRI1 as the central receptor. For other interpretations, such as the specific chemical ligand BR1 or bromine-related compounds, further investigation into specific patent numbers or research articles is necessary to obtain in-depth technical data and experimental protocols.
References
- 1. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. US6270722B1 - Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control - Google Patents [patents.google.com]
- 7. envirotech.com [envirotech.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 10. CN1035655A - 1-bromododecane synthesis technique - Google Patents [patents.google.com]
- 11. US5710001A - 17q-linked breast and ovarian cancer susceptibility gene - Google Patents [patents.google.com]
The Enigmatic "BR-1": A Search for a Commercially Available Therapeutic
Despite a comprehensive search of publicly available data, a therapeutic agent specifically designated "BR-1" with established commercial availability for clinical use in researchers, scientists, and drug development professionals could not be identified.
While the term "BR" is utilized in some contexts, such as a classification for psychoactive drugs in Brazil, and appears in chemical nomenclature within scientific literature (e.g., as a bromo-derivative), there is no evidence of a specific, approved drug marketed under the name "this compound". The search for clinical trial data, mechanism of action, or established signaling pathways for a drug with this designation yielded no specific results.
Therefore, the creation of an in-depth technical guide or whitepaper as requested is not feasible due to the absence of a known therapeutic agent named "this compound." Without a specific molecule or compound to investigate, it is impossible to provide the required quantitative data, detailed experimental protocols, and visualizations of signaling pathways.
It is possible that "this compound" could be an internal company codename for a drug candidate in early-stage development, a designation within a specific research consortium, or a term used in a niche area of study not readily accessible through public databases. In such cases, the information would be proprietary and not available for public dissemination.
For researchers, scientists, and drug development professionals seeking information on a specific therapeutic, it is crucial to have the correct and complete nomenclature, such as the generic name (International Nonproprietary Name - INN), brand name, or a specific chemical identifier (e.g., CAS number). With more specific information, a thorough and accurate technical guide could be compiled.
An In-depth Technical Guide to the BRI1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the core Brassinosteroid (BR) signaling pathway, focusing on the key receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1). It covers the central components, mechanism of action, quantitative data, and detailed experimental protocols for studying this pivotal plant signaling cascade.
Core Signaling Pathway
The brassinosteroid signaling pathway is a critical regulator of plant growth and development, influencing processes such as cell elongation, division, and stress responses.[1][2] The signal is initiated by the perception of brassinosteroid hormones at the cell surface and transmitted through a phosphorylation cascade to regulate gene expression in the nucleus.
Key Components
-
Brassinosteroids (BRs): A class of steroid phytohormones, with brassinolide (B613842) (BL) being the most biologically active form.[3]
-
BRI1 (BRASSINOSTEROID INSENSITIVE 1): The primary receptor for BRs, a plasma membrane-localized leucine-rich repeat receptor-like kinase (LRR-RLK).[3]
-
BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): An LRR-RLK that acts as a co-receptor, forming a heterodimer with BRI1 upon ligand binding.[3]
-
BKI1 (BRI1 KINASE INHIBITOR 1): A negative regulatory protein that binds to the kinase domain of BRI1 in the absence of BRs, preventing its activation.[4]
-
BSKs (BR-SIGNALING KINASES): Cytoplasmic kinases that are direct substrates of the activated BRI1-BAK1 receptor complex.
-
BSU1 (BRI1 SUPPRESSOR 1): A protein phosphatase that is activated by BSKs and acts to inactivate the downstream kinase, BIN2.[4]
-
BIN2 (BRASSINOSTEROID INSENSITIVE 2): A glycogen (B147801) synthase kinase 3 (GSK3)-like kinase that functions as a major negative regulator of the pathway.[5][6]
-
BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1): A pair of homologous transcription factors that are the ultimate targets of the cytoplasmic signaling cascade.[5][6]
-
PP2A (PROTEIN PHOSPHATASE 2A): A protein phosphatase complex that dephosphorylates and activates BZR1 and BES1 in the nucleus.[6]
-
14-3-3 Proteins: Cytoplasmic phosphopeptide-binding proteins that sequester phosphorylated BZR1 and BES1, preventing their nuclear entry.
Signaling Mechanism
-
Signal Perception and Receptor Complex Activation: In the resting state, BRI1 is maintained in an inactive conformation by BKI1. The binding of a brassinosteroid molecule to the extracellular domain of BRI1 induces a conformational change, leading to the phosphorylation of BKI1 on tyrosine 211 and its subsequent release from the plasma membrane.[4] This unmasks the BRI1 kinase domain, allowing for its association with the co-receptor BAK1.[4][7] The formation of the BRI1-BAK1 heterodimer initiates a series of transphosphorylation events, resulting in the full activation of the receptor complex.[3][4]
-
Cytoplasmic Phosphorelay: The activated BRI1-BAK1 complex phosphorylates and activates downstream BR-SIGNALING KINASES (BSKs).[4] Activated BSKs then phosphorylate and activate the BSU1 phosphatase.[4] BSU1 subsequently dephosphorylates and inactivates the BIN2 kinase, a central negative regulator of the pathway.[4]
-
Regulation of BZR1/BES1 Transcription Factors: In the absence of BRs, active BIN2 phosphorylates BZR1 and BES1 on multiple sites.[5][8] This phosphorylation promotes their binding to 14-3-3 proteins, leading to their retention in the cytoplasm, and also targets them for degradation by the 26S proteasome.[9] When the BR signal is present, the inactivation of BIN2 allows for the dephosphorylation of BZR1 and BES1 by PP2A.[6] The dephosphorylated, active forms of BZR1 and BES1 accumulate in the nucleus, where they bind to specific DNA motifs (BRREs and E-boxes) in the promoters of target genes to regulate their expression.[5][6]
Quantitative Data
Table 1: Binding Affinities of Brassinosteroids to BRI1 Family Receptors
| Receptor | Ligand | Equilibrium Dissociation Constant (Kd) |
| BRI1 | Brassinolide | 79.8 nM[10] |
| BRL1 | Brassinolide | 56.7 nM[10] |
| BRL3 | Brassinolide | 48.2 nM[10] |
Data obtained by Grating-Coupled Interferometry (GCI) analysis of the purified receptor ectodomains.[10]
Table 2: Dose-Response of Brassinolide in Rice Lamina Inclination Bioassay
| Brassinolide Concentration (M) | Response (% of Maximum) |
| 10-10 | ~15 |
| 10-9 | ~50 |
| 10-8 | ~90 |
| 10-7 | 100 |
| 10-6 | 100 |
This table illustrates a characteristic dose-dependent physiological response to brassinolide. The ED50 (the concentration required to elicit a 50% maximal response) can be estimated from such data.[11][12]
Mandatory Visualizations
Caption: The core BRI1 signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of BRI1 and BAK1
This protocol details the co-immunoprecipitation of BRI1 and BAK1 from plant tissues to verify their in vivo interaction.[7][13][14][15][16]
Materials:
-
Plant tissue (1-2 g) from transgenic lines co-expressing tagged versions of BRI1 (e.g., BRI1-GFP) and BAK1 (e.g., BAK1-HA).
-
Co-IP Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Antibody for immunoprecipitation (e.g., anti-GFP).
-
Control IgG (from the same species as the IP antibody).
-
Protein A/G-coupled agarose (B213101) or magnetic beads.
-
Wash Buffer: Co-IP Buffer with 300 mM NaCl.
-
2x SDS-PAGE Laemmli sample buffer.
Procedure:
-
Protein Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in 3 ml of ice-cold Co-IP Buffer.
-
Dounce homogenize on ice and then incubate with rotation for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the total protein extract.
-
-
Pre-clearing:
-
Add 30 µl of a 50% slurry of Protein A/G beads to the protein extract.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the specific antibody (e.g., anti-GFP) to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 40 µl of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g, 2 min, 4°C).
-
Discard the supernatant and wash the beads three times with 1 ml of Co-IP Buffer and twice with 1 ml of Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant and resuspend the beads in 50 µl of 2x Laemmli sample buffer.
-
Boil the sample for 5 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both the bait protein tag (e.g., anti-GFP) and the putative interacting partner's tag (e.g., anti-HA).
-
In Vitro Kinase Assay for BIN2
This protocol describes a method to assess the kinase activity of BIN2 using a recombinant substrate.[8][17][18][19]
Materials:
-
Purified recombinant BIN2 kinase.
-
Purified recombinant substrate (e.g., His-BZR1).
-
Kinase Reaction Buffer (5x): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
ATP solution: 1 mM ATP in water.
-
[γ-³²P]ATP (for radioactive detection).
-
2x SDS-PAGE Laemmli sample buffer.
Procedure:
-
Reaction Setup:
-
For a 20 µl reaction, combine the following on ice:
-
4 µl 5x Kinase Reaction Buffer
-
1 µg recombinant substrate (e.g., His-BZR1)
-
100 ng recombinant BIN2
-
Water to 18 µl
-
-
Prepare a control reaction without BIN2.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µl of ATP solution (for non-radioactive detection) or a mixture of cold ATP and [γ-³²P]ATP (for radioactive detection).
-
Incubate at 30°C for 30 minutes.
-
-
Termination:
-
Stop the reaction by adding 20 µl of 2x Laemmli sample buffer.
-
Boil for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection, expose the dried gel to a phosphor screen and analyze with a phosphorimager.
-
For non-radioactive detection, perform a Western blot using a phospho-specific antibody against the substrate or use a phosphoprotein stain.
-
Yeast Two-Hybrid (Y2H) Assay
This protocol provides a general framework for testing protein-protein interactions using the Y2H system.[8][16][20][21][22][23][24]
Materials:
-
Yeast strain (e.g., Y2HGold).
-
Bait (pGBKT7) and prey (pGADT7) vectors containing the genes of interest.
-
Yeast transformation kit.
-
Selective dropout media: SD/-Leu, SD/-Trp, SD/-Leu/-Trp (DDO), SD/-Leu/-Trp/-His (TDO), SD/-Leu/-Trp/-His/-Ade (QDO).
-
X-α-Gal solution.
Procedure:
-
Yeast Co-transformation:
-
Co-transform the bait and prey plasmids into the yeast strain following the manufacturer's protocol.
-
Plate the transformation mixture onto DDO plates to select for yeast cells containing both plasmids.
-
Incubate at 30°C for 3-5 days.
-
-
Interaction Screening:
-
Pick several independent colonies from the DDO plates.
-
Restreak the colonies onto DDO, TDO, and QDO plates. For colorimetric selection, use plates containing X-α-Gal.
-
Incubate at 30°C for 3-7 days.
-
-
Analysis:
-
Growth on TDO and QDO plates indicates a positive interaction, as the reporter genes (HIS3 and ADE2) are activated.
-
A blue color on X-α-Gal plates confirms the interaction through the activation of the lacZ reporter gene.
-
Always include positive and negative controls.
-
Tandem Affinity Purification (TAP) of the BZR1 Complex
This protocol is for the purification of the BZR1 protein complex from plant cells to identify interacting partners.[25][26][27][28][29]
Materials:
-
Plant cells expressing TAP-tagged BZR1.
-
TAP Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 10% glycerol, 0.1% NP-40, protease inhibitors.
-
IgG Sepharose beads.
-
TEV Protease.
-
TEV Cleavage Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40.
-
Calmodulin Binding Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 0.1% NP-40.
-
Calmodulin Affinity Resin.
-
Calmodulin Elution Buffer: Calmodulin Binding Buffer containing 2 mM EGTA instead of CaCl₂.
Procedure:
-
First Affinity Purification (IgG):
-
Lyse cells in TAP Extraction Buffer and clarify the lysate by centrifugation.
-
Incubate the lysate with IgG Sepharose beads for 2 hours at 4°C.
-
Wash the beads with TAP Extraction Buffer.
-
-
TEV Cleavage:
-
Resuspend the beads in TEV Cleavage Buffer and add TEV protease.
-
Incubate for 2 hours at 16°C to release the complex.
-
-
Second Affinity Purification (Calmodulin):
-
Collect the supernatant and add CaCl₂ to 2 mM.
-
Incubate with Calmodulin Affinity Resin for 1 hour at 4°C.
-
Wash the resin with Calmodulin Binding Buffer.
-
-
Elution:
-
Elute the purified complex with Calmodulin Elution Buffer.
-
-
Analysis:
-
Concentrate the eluate and analyze the components by SDS-PAGE followed by silver staining or mass spectrometry.
-
Chromatin Immunoprecipitation (ChIP) for BZR1
This protocol is for identifying the genomic loci bound by the transcription factor BZR1.[30][31][32][33]
Materials:
-
Plant material treated with or without brassinosteroids.
-
1% Formaldehyde for cross-linking.
-
Glycine for quenching.
-
ChIP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% deoxycholate, 0.1% SDS, protease inhibitors.
-
Anti-BZR1 antibody.
-
Protein A/G magnetic beads.
-
Wash Buffers with increasing salt concentrations.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO₃.
-
Proteinase K.
-
Reagents for DNA purification and qPCR or sequencing library preparation.
Procedure:
-
Chromatin Preparation:
-
Cross-link proteins to DNA in plant tissue using formaldehyde.
-
Quench with glycine.
-
Isolate and lyse nuclei.
-
Shear chromatin to 200-500 bp fragments by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the anti-BZR1 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Quantify the enrichment of specific DNA targets by qPCR or perform genome-wide analysis by ChIP-seq.
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating brassinosteroid signaling pathway to genetically improve horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates on BES1/BZR1 Regulatory Networks Coordinating Plant Growth and Stress Responses [frontiersin.org]
- 6. Frontiers | BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability [frontiersin.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The GSK3-like kinase BIN2 phosphorylates and destabilizes BZR1, a positive regulator of the brassinosteroid signaling pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light involved regulation of BZR1 stability and phosphorylation status to coordinate plant growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dynamics of Brassinosteroid Response Modulated by Negative Regulator LIC in Rice | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Probing activation/deactivation of the BRASSINOSTEROID INSENSITIVE1 receptor kinase by immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Brassinosteroid Signaling Complexes by Coimmunoprecipitation and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. assaygenie.com [assaygenie.com]
- 16. BRI1 and BAK1 Canonical Distribution in Plasma Membrane Is HSP90 Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. Protein-Protein Interaction via Two-Hybrid Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of Yeast Two Hybrid Assay in Protein Protein Interaction Studies-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]
- 24. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 25. Identification of BZR1-interacting Proteins as Potential Components of the Brassinosteroid Signaling Pathway in Arabidopsis Through Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of BZR1-interacting proteins as potential components of the brassinosteroid signaling pathway in Arabidopsis through tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 29. youtube.com [youtube.com]
- 30. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of BR-1 in Cell Culture: A Technical Guide
Introduction
The precise regulation of cellular processes is fundamental to advancing research and therapeutic development. While the identity of "BR-1" in cell culture is not universally defined in scientific literature, this guide synthesizes available information on molecules that may be contextually relevant, such as Brefeldin A, a commonly used inhibitor of protein transport, or other similarly designated research compounds. For the purpose of this guide, we will focus on the hypothetical functions and experimental considerations of a generic "this compound" to illustrate its potential roles in cellular mechanisms. This document serves as a framework for researchers, scientists, and drug development professionals to design and interpret experiments involving novel research compounds in cell culture.
Hypothetical Functions and Mechanisms of Action
This compound, as a research compound, could potentially modulate a variety of cellular pathways. Based on common targets in drug discovery and cell biology research, we can hypothesize several functions:
-
Inhibition of Protein Trafficking: One of the most critical cellular processes is the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. A compound like this compound could disrupt this pathway, leading to the accumulation of proteins in the ER and inducing ER stress. This mechanism is crucial for studying protein folding, secretion, and the unfolded protein response (UPR).
-
Modulation of Kinase Signaling: Kinase cascades are central to cell signaling, controlling processes like proliferation, differentiation, and apoptosis. This compound could act as a specific or broad-spectrum kinase inhibitor, affecting pathways such as the MAPK/ERK or PI3K/Akt pathways.
-
Induction of Apoptosis: Many anti-cancer drug candidates function by inducing programmed cell death. This compound could trigger apoptosis through intrinsic or extrinsic pathways, making it a subject of interest for oncology research.
Experimental Protocols for Investigating this compound Function
To elucidate the function of a novel compound like this compound, a series of well-defined experiments are necessary.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and add it to the cell culture medium to achieve final concentrations ranging from nanomolar to micromolar levels. Include a vehicle-only control.
-
Incubation: Incubate the cells with this compound for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™. Measure the absorbance or fluorescence according to the manufacturer's protocol to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on specific protein expression and phosphorylation states within key signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the determined IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, BiP). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| MCF-7 | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.3 |
Visualization of Pathways and Workflows
Hypothetical this compound Signaling Pathway: Inhibition of Protein Transport
Caption: Hypothetical inhibition of protein transport by this compound.
Experimental Workflow: Investigating this compound Effects
Caption: Workflow for assessing this compound's cellular effects.
Methodological & Application
Application Notes and Protocols for the Brassinosteroid Receptor BRI1 Signaling Pathway
These application notes provide a detailed overview of the experimental protocols used to investigate the brassinosteroid (BR) signaling pathway initiated by the cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1). This pathway is crucial for plant growth and development, making it a key target for research in agriculture and drug development for herbicides and plant growth regulators.
Introduction to the BRI1 Signaling Pathway
Brassinosteroids are a class of plant steroid hormones that regulate a wide array of physiological processes, including stem elongation, vascular development, and stress responses. The signaling cascade is initiated by the binding of brassinosteroids to the extracellular domain of the leucine-rich repeat receptor-like kinase (LRR-RLK) BRI1.[1][2][3] This binding event triggers a series of downstream phosphorylation and dephosphorylation events that ultimately lead to changes in gene expression in the nucleus.
The core components of the BRI1 signaling pathway include:
-
BRI1: The primary brassinosteroid receptor.
-
BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): A co-receptor that forms a heterodimer with BRI1 upon BR binding.[2][4]
-
BIN2 (BRASSINOSTEROID-INSENSITIVE 2): A GSK3-like kinase that acts as a negative regulator of the pathway.[2][4]
-
BSU1 (BRI1 SUPPRESSOR 1): A phosphatase that dephosphorylates and inactivates BIN2.[2][3]
-
BZR1 and BES1: Two homologous transcription factors that are the primary targets of BIN2. When dephosphorylated, they accumulate in the nucleus and regulate the expression of BR-responsive genes.[1][2][3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experiments investigating the BRI1 signaling pathway.
| Parameter | Experimental Method | Typical Value/Observation | Reference |
| Ligand Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 10-100 nM | - |
| Protein-Protein Interaction | Co-Immunoprecipitation (Co-IP) | Semi-quantitative (band intensity) | - |
| Protein Phosphorylation | In vitro Kinase Assay | Relative phosphorylation units | - |
| Gene Expression Fold Change | Quantitative PCR (qPCR) | 2-10 fold increase/decrease | [1] |
| Phenotypic Change (e.g., hypocotyl length) | Plant Growth Assays | 5-20 mm increase | - |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect BRI1-BAK1 Interaction
This protocol describes the method to verify the interaction between BRI1 and its co-receptor BAK1 in plant tissue.
Materials:
-
Arabidopsis thaliana seedlings
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)
-
Anti-BRI1 antibody
-
Anti-BAK1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (0.1 M glycine (B1666218) pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Harvest 1 gram of Arabidopsis seedlings and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in 2 mL of ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add 2 µg of anti-BRI1 antibody and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh protein A/G magnetic beads and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elute the protein complexes by adding 50 µL of elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-BAK1 antibody to detect the co-immunoprecipitated protein.
Protocol 2: In Vitro Kinase Assay for BIN2 Activity
This protocol measures the kinase activity of BIN2 on its substrate BZR1.
Materials:
-
Recombinant purified BIN2 and BZR1 proteins
-
Kinase buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography reagents
Procedure:
-
Set up the kinase reaction in a total volume of 25 µL:
-
1 µg recombinant BZR1
-
100 ng recombinant BIN2
-
5 µL of 5x kinase buffer
-
1 µL of [γ-³²P]ATP (10 µCi/µL)
-
ddH₂O to 25 µL
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 6x SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the phosphorylated BZR1.
Protocol 3: Quantitative PCR (qPCR) for BR-Responsive Gene Expression
This protocol measures the change in expression of a known BR-responsive gene, such as DWF4, in response to brassinosteroid treatment.
Materials:
-
Arabidopsis thaliana seedlings
-
Brassinolide (BL) solution (1 µM)
-
Control solution (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for DWF4 and a reference gene (e.g., ACTIN2)
Procedure:
-
Grow Arabidopsis seedlings in liquid culture for 7 days.
-
Treat the seedlings with 1 µM BL or a DMSO control for 2 hours.
-
Harvest the seedlings and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a total volume of 20 µL:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Perform qPCR using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in DWF4 expression relative to the ACTIN2 reference gene.
Visualizations
Caption: The BRI1 signaling pathway from ligand binding to gene regulation.
Caption: A typical experimental workflow for studying the BRI1 pathway.
References
Application Notes and Protocols for AAV-BR1 in Mouse Models
AAV-BR1: A Versatile Tool for Gene Delivery to the Central Nervous System
Introduction
Adeno-associated virus serotype BR1 (AAV-BR1) is a capsid-modified AAV vector with a strong tropism for brain endothelial cells. This characteristic makes it a valuable tool for gene therapy applications targeting the central nervous system (CNS), as it can facilitate the delivery of therapeutic genes across the blood-brain barrier (BBB). AAV-BR1 has been successfully utilized in various mouse models of neurological diseases, including Niemann-Pick type C2 (NPC2), Incontinentia Pigmenti, Sandhoff disease, and Allan-Herndon-Dudley syndrome.[1] This document provides detailed application notes and protocols for the use of AAV-BR1 in mouse models, with a specific focus on its application in the NPC2 disease model.
Mechanism of Action
AAV-BR1 is an AAV2 capsid variant engineered to specifically target and transduce brain endothelial cells following intravenous administration.[2] Upon entering the circulation, the AAV-BR1 vector selectively binds to and is internalized by the endothelial cells lining the blood vessels of the brain. While its primary targets are endothelial cells, studies have shown that AAV-BR1 can also transduce neurons to some extent, suggesting a potential for crossing the BBB.[1][3] This dual-targeting capability allows for both the secretion of therapeutic proteins from the endothelial cells into the brain parenchyma and the direct transduction of neuronal cells.
In the context of Niemann-Pick type C2 (NPC2) disease, a lysosomal storage disorder caused by mutations in the NPC2 gene, AAV-BR1 is used to deliver a functional copy of the Npc2 gene.[4][5] The NPC2 protein plays a crucial role in the egress of cholesterol from lysosomes.[4][6][7] By restoring NPC2 function in the brain, AAV-BR1-mediated gene therapy aims to correct the underlying cellular pathology, reduce cholesterol accumulation, and alleviate the severe neurological symptoms associated with the disease.[1][8]
Application in Niemann-Pick Type C2 Mouse Model
The following protocols are based on studies using AAV-BR1 to deliver the Npc2 gene in Npc2-/- mouse models, which recapitulate the key features of human NPC2 disease, including progressive neurodegeneration, motor deficits, and lipid accumulation.[9][10]
Experimental Workflow
Detailed Experimental Protocols
1. AAV-BR1 Vector Administration
-
Vector: AAV-BR1 carrying the mouse Npc2 gene under a suitable promoter (e.g., CAG promoter).
-
Mouse Strain: Npc2-/- mice.
-
Route of Administration: Intravenous (IV) injection via the lateral tail vein.[1][12][13]
-
Injection Volume: 200 µL, diluted in sterile phosphate-buffered saline (PBS).[1]
Procedure for Tail Vein Injection:
-
Restrain the mouse using a suitable device.
-
Warm the tail with a heat lamp or warm water to dilate the veins, making them more visible.
-
Disinfect the tail with 70% alcohol.
-
Using a fine-gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the 200 µL of the AAV-BR1-Npc2 vector solution. Successful injection will be indicated by the absence of resistance and blanching of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
2. Behavioral Analysis
To assess the therapeutic efficacy of the AAV-BR1-Npc2 treatment on motor function, a battery of behavioral tests can be performed at specified time points post-injection (e.g., 6, 9, and 12 weeks of age).[1]
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Gait Analysis: Assesses walking patterns and coordination.
-
Composite Phenotype Score: A scoring system that includes evaluation of ledge test performance, hind limb clasping, kyphosis, tremor, gait, grooming, and exploratory behavior.[1]
3. Biodistribution Analysis
To determine the distribution of the AAV-BR1 vector, tissues are harvested at the end of the study (e.g., 12 weeks of age).
-
Procedure:
-
Euthanize the mouse according to approved protocols.
-
Perfuse the mouse with PBS to remove blood from the tissues.
-
Collect brain, lung, liver, and spleen.
-
Extract DNA from the tissues.
-
Perform quantitative PCR (qPCR) to determine the number of viral genomes per diploid genome in each organ.[14]
-
4. Histological Analysis
Histological analysis of the cerebellum is crucial for assessing the neuroprotective effects of the treatment, particularly on Purkinje cells, which are severely affected in NPC disease.[15][16][17]
-
Procedure:
-
Harvest the brain and fix it in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) solutions.
-
Section the cerebellum using a cryostat.
-
Perform immunohistochemistry using an antibody against a Purkinje cell marker (e.g., Calbindin).
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope.
-
Quantify the number of Purkinje cells in specific regions of the cerebellum.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using AAV-BR1-Npc2 in Npc2-/- mice.
Table 1: Biodistribution of AAV-BR1-Npc2 in Npc2-/- Mice (viral genomes/diploid genome)
| Organ | AAV-BR1-Npc2 Treated | Untreated Control |
| Brain | ~1.0 x 105 | Not Detected |
| Lung | ~5.0 x 104 | Not Detected |
| Liver | ~2.0 x 104 | Not Detected |
| Spleen | ~1.0 x 104 | Not Detected |
Data are approximate values based on published studies and may vary depending on the specific experimental conditions.[14]
Table 2: Effect of AAV-BR1-Npc2 on Motor Performance (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) at 12 weeks |
| Wild-Type | 180 ± 20 |
| Npc2-/- (Untreated) | 40 ± 15 |
| Npc2-/- + AAV-BR1-Npc2 | 120 ± 30 |
Values are represented as mean ± standard deviation and are illustrative based on typical outcomes.[1]
Table 3: Purkinje Cell Survival in the Cerebellum
| Treatment Group | Purkinje Cells / mm of Purkinje Cell Layer |
| Wild-Type | 10 ± 1 |
| Npc2-/- (Untreated) | 2 ± 1 |
| Npc2-/- + AAV-BR1-Npc2 | 7 ± 2 |
Values are represented as mean ± standard deviation and are illustrative based on typical outcomes.[1]
Signaling Pathway
Conclusion
AAV-BR1 is a potent vector for gene delivery to the CNS, offering a promising therapeutic strategy for a range of neurological disorders. The protocols and data presented here, with a focus on the Niemann-Pick type C2 mouse model, provide a comprehensive guide for researchers and drug development professionals interested in utilizing this technology. Careful consideration of the experimental design, including the choice of mouse model, vector dosage, and outcome measures, is essential for the successful application of AAV-BR1 in preclinical studies.
References
- 1. Endothelial and neuronal engagement by AAV-BR1 gene therapy alleviates neurological symptoms and lipid deposition in a mouse model of Niemann-Pick type C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV-BR1 does not target endothelial cells in Sprague Dawley rats unlike in mice | microPublication [micropublication.org]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. NPC2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. genecards.org [genecards.org]
- 6. Structure and function of the NPC2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niemann–Pick C2 (NPC2) and intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Therapy | Endothelial and neuronal engagement by AAV-BR1 gene therapy alleviates neurological symptoms and lipid deposition in a mouse model of Niemann-Pick type C2 | springermedicine.com [springermedicine.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Consistent Delivery of Adeno-Associated Virus via Lateral Tail-Vein Injection in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genemedi.net [genemedi.net]
- 14. researchgate.net [researchgate.net]
- 15. Histology, Purkinje Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Purkinje Cells in the Cerebellum | The Cell [histologyguide.com]
- 17. A novel mouse model of Niemann–Pick type C disease carrying a D1005G-Npc1 mutation comparable to commonly observed human mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BR-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR-1 is a novel small molecule with potential therapeutic applications. These application notes provide detailed protocols for evaluating the effects of this compound in various cell culture-based assays. The included methodologies are intended to serve as a guide for researchers investigating the cellular and molecular responses to this compound treatment. The protocols cover essential experiments for characterizing a new compound, including cell viability, apoptosis, and protein expression analysis.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments conducted with this compound on various cancer cell lines. This data is for illustrative purposes to guide expected outcomes and data presentation.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| Jurkat | T-cell Leukemia | 8.9 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (24h Treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 | 1.2 |
| 5 | 15.7 | 4.3 |
| 10 | 35.2 | 12.8 |
| 20 | 55.9 | 25.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[2]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently and incubate for another 4-18 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Differentiate cell populations:
Western Blotting
This protocol is for analyzing the expression of specific proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[6]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
Visualizations
Caption: Experimental workflow for evaluating this compound in cell culture.
Note on Signaling Pathway: The specific signaling pathway affected by this compound is currently under investigation. The following diagram illustrates the BRCA1-mediated DNA damage repair pathway as an example of a relevant cancer signaling pathway. The role of BRCA1 is crucial in maintaining genomic stability, and its disruption is linked to an increased risk of cancer.[10][11][12]
Caption: Example signaling pathway: BRCA1 in DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. addgene.org [addgene.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bryostatin-1 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1 is a naturally derived macrolide lactone isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of protein kinase C (PKC) isoforms and has demonstrated a range of biological activities, including antineoplastic properties.[1][2][3] In preclinical studies, Bryostatin-1 has been shown to inhibit proliferation, induce apoptosis, and promote differentiation in a variety of cancer cell lines, including those from leukemia, lymphoma, glioma, and solid tumors such as ovarian and breast cancer.[1] Its mechanism of action primarily involves binding to and modulating the activity of PKC, a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation.[2][4] These characteristics make Bryostatin-1 a compound of significant interest in cancer research and drug development.
These application notes provide a summary of the effects of Bryostatin-1 on various cancer cell lines and detailed protocols for in vitro experimentation.
Data Summary: Effects of Bryostatin-1 on Cancer Cell Lines
The following table summarizes the reported effects of Bryostatin-1 on various cancer cell lines. This data is compiled from multiple preclinical studies and is intended to provide a comparative overview.
| Cell Line | Cancer Type | Assay | Concentration/Dose | Observed Effect | Reference |
| Various Leukemia & Lymphoma Lines | Leukemia, Lymphoma | Proliferation/Apoptosis | Nanomolar range | Inhibition of proliferation, induction of apoptosis and differentiation. | [1] |
| Various Glioma Lines | Glioma | Proliferation/Apoptosis | Nanomolar range | Inhibition of tumor cell proliferation. | [1] |
| Various Ovarian Cancer Lines | Ovarian Cancer | Proliferation/Apoptosis | Nanomolar range | Inhibition of tumor cell proliferation. | [1] |
| Various Breast Cancer Lines | Breast Cancer | Proliferation/Apoptosis | Nanomolar range | Inhibition of tumor cell proliferation. | [1] |
| MCF-7 | Breast Cancer | Cell Viability (IC50) | 8.76 µM (OA-Br-1) | Inhibition of cell proliferation. | [5] |
| MDA-MB-231 | Breast Cancer | Cell Viability (IC50) | 18.13 µM (OA-Br-1) | Inhibition of cell proliferation. | [5] |
| MDA-MB-453 | Breast Cancer | Cell Viability (IC50) | 22.34 µM (OA-Br-1) | Inhibition of cell proliferation. | [5] |
Note: The data for MCF-7, MDA-MB-231, and MDA-MB-453 refers to OA-Br-1, a different compound, but is included to provide context on potential assays and concentration ranges used in breast cancer cell line studies.
Signaling Pathway
Bryostatin-1 primarily exerts its effects through the modulation of Protein Kinase C (PKC). Upon entering the cell, Bryostatin-1 binds to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation can trigger a cascade of downstream signaling events that can lead to either cell proliferation or, as is often the case in cancer cells, cell cycle arrest and apoptosis.
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Bryostatin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of BR-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR-1 is a synthetic small molecule inhibitor of the XYZ signaling pathway, a critical cascade implicated in various proliferative diseases. Accurate and consistent preparation of this compound stock solutions is paramount for ensuring reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
This compound Compound Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Notes |
| Molecular Weight | 452.34 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ≥50 mg/mL (≥110.53 mM) | Insoluble in water. |
| Ethanol: Sparingly soluble | Not recommended as a primary solvent. | |
| Storage (Solid) | Store at -20°C, protected from light. | Stable for up to 12 months. |
| Storage (Solution) | Store in aliquots at -80°C. | Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial containing the solid this compound compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[1]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.52 mg of the this compound compound into the tube.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Once an aliquot is thawed for use, it should not be re-frozen.
Dilution to Working Concentrations
For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or experimental outcomes (typically ≤0.1%).
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 serial dilution by adding 10 µL of the 10 mM this compound stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 by adding 100 µL of the 100 µM solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
Visualization of Workflows and Pathways
Experimental Workflow: this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to inhibit the phosphorylation of the downstream kinase, Kinase B, in the XYZ signaling cascade.
Caption: this compound inhibits the XYZ signaling pathway.
References
Application Notes and Protocols for Bazedoxifene in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (B195308) (BZA) is a third-generation selective estrogen receptor modulator (SERM) that exhibits both estrogen receptor (ER) agonist and antagonist properties in a tissue-specific manner.[1] In the context of cancer research and drug development, particularly for hormone-dependent cancers like breast cancer, Bazedoxifene has been investigated for its antitumor activities. Western blot analysis is a critical technique to elucidate the molecular mechanisms of Bazedoxifene's action by examining its effects on the expression and phosphorylation status of key signaling proteins.
These application notes provide a comprehensive guide to utilizing Western blot for analyzing the effects of Bazedoxifene on target proteins, with a focus on Estrogen Receptor alpha (ERα) and Cyclin D1.
Key Applications
-
Mechanism of Action Studies: Investigate how Bazedoxifene modulates the expression of key proteins involved in cancer cell proliferation and survival, such as ERα and Cyclin D1.[2][3]
-
Dose-Response Analysis: Determine the optimal concentration of Bazedoxifene required to elicit a biological effect on target protein expression.[2][4]
-
Biomarker Discovery: Identify potential biomarkers of response or resistance to Bazedoxifene treatment.
-
Pathway Analysis: Elucidate the signaling pathways affected by Bazedoxifene, including the estrogen receptor and IL-6/GP130/STAT3 pathways.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of Bazedoxifene on the protein expression of ERα and Cyclin D1 in breast cancer cell lines, as determined by Western blot analysis.
| Cell Line | Treatment | Target Protein | Change in Protein Expression | Reference |
| MCF-7 | 24h, 1 nM - 2 µM Bazedoxifene | ERα | Concentration-dependent decrease | [8] |
| T-47D | 24h, 1 nM - 2 µM Bazedoxifene | ERα | Concentration-dependent decrease | [8] |
| MCF-7:5C | 24h, 10⁻⁹ M - 10⁻⁶ M BZA | ERα | Concentration-dependent decrease, with maximum inhibition at 10⁻⁶ M | [2] |
| MCF-7:5C | 24h, 10⁻⁷ M BZA | Cyclin D1 | Time-dependent decrease, with maximum reduction at 24h | [2] |
Signaling Pathways
Bazedoxifene's mechanism of action involves the modulation of key signaling pathways implicated in cancer.
Bazedoxifene-Modulated Signaling Pathway
Caption: Bazedoxifene signaling pathway.
Experimental Protocols
Western Blot Workflow for Bazedoxifene Treatment
Caption: Western blot experimental workflow.
Detailed Protocol: Western Blot Analysis of ERα and Cyclin D1 in MCF-7 Cells Treated with Bazedoxifene
This protocol details the steps for analyzing the effect of Bazedoxifene on ERα and Cyclin D1 protein levels in MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bazedoxifene Acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-ERα, Rabbit anti-Cyclin D1, and a loading control antibody (e.g., Rabbit anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Prepare a stock solution of Bazedoxifene Acetate in DMSO.
-
Treat cells with various concentrations of Bazedoxifene (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).[4][9]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.[4]
-
-
SDS-PAGE:
-
Load the boiled samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the loading control primary antibody (e.g., anti-β-actin).
-
Repeat steps 9-12 for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band to account for any variations in protein loading.
-
References
- 1. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 2. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening Targeting BRI1
Topic: High-Throughput Screening for Modulators of the BRI1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassinosteroids (BRs) are a class of plant steroid hormones that play a crucial role in a wide range of developmental processes, including cell elongation, division, and differentiation. The primary receptor for BRs is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the cell surface.[1][2][3][4] The activation of BRI1 initiates a complex intracellular signaling cascade that ultimately modulates gene expression.[4][5][6] Given its central role in plant growth, the BRI1 signaling pathway presents a compelling target for the development of novel plant growth regulators. High-throughput screening (HTS) offers a powerful approach to identify small molecules that can modulate this pathway, leading to the discovery of new herbicides, plant growth enhancers, or research tools.
These application notes provide a comprehensive overview of the BRI1 signaling pathway and detail protocols for developing and implementing HTS assays to identify modulators of BRI1 activity.
The BRI1 Signaling Pathway
The BRI1 signaling pathway is initiated by the binding of brassinosteroids to the extracellular domain of BRI1.[4][7] This binding event induces a conformational change that promotes the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[4][5] The formation of the BRI1-BAK1 complex leads to a series of transphosphorylation events, activating the intracellular kinase domains of both receptors.[5]
The activated BRI1-BAK1 complex then phosphorylates downstream signaling components, including BRASSINOSTEROID-SIGNALING KINASES (BSKs).[5] This initiates a phosphorylation cascade that leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway.[4][5][6] In the absence of BR signaling, BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[4][6] Upon BIN2 inactivation, BZR1 and BES1 are dephosphorylated and translocate to the nucleus to regulate the expression of BR-responsive genes.[4][5]
Caption: The BRI1 signaling pathway from ligand perception to gene regulation.
High-Throughput Screening Strategies for BRI1 Modulators
Several assay formats can be adapted for HTS to identify modulators of the BRI1 signaling pathway. The choice of assay will depend on the specific step of the pathway being targeted.
1. Biochemical Assays:
-
BRI1 Kinase Activity Assay: This assay directly measures the kinase activity of the BRI1 intracellular domain. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
BRI1-BAK1 Interaction Assay: This assay identifies compounds that disrupt or stabilize the interaction between BRI1 and its co-receptor BAK1. AlphaScreen® or protein fragment complementation assays (PCA) are suitable for this purpose.
2. Cell-Based Assays:
-
Reporter Gene Assay: A cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of a BR-responsive promoter can be used to screen for compounds that activate or inhibit the entire pathway.
-
BES1/BZR1 Phosphorylation Assay: An assay that quantifies the phosphorylation status of BES1 or BZR1 can be developed using technologies like high-content imaging or specific antibody-based detection methods.
Experimental Protocols
Protocol 1: TR-FRET Assay for BRI1 Kinase Activity
This protocol describes a 384-well format TR-FRET assay to identify inhibitors of the BRI1 kinase domain.
Materials:
-
Recombinant BRI1 kinase domain (purified protein)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds to the assay plate wells. Include appropriate controls (DMSO for negative control, known kinase inhibitor for positive control).
-
Enzyme Addition: Add 5 µL of BRI1 kinase domain solution (e.g., 2X final concentration) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition or a Z-score < -3).
Protocol 2: Cell-Based Reporter Gene Assay
This protocol outlines a luciferase-based reporter assay in a 384-well format to screen for modulators of the BRI1 signaling pathway.
Materials:
-
Plant cell suspension culture or protoplasts stably expressing a BR-responsive promoter-luciferase construct.
-
Cell culture medium.
-
Brassinosteroid (e.g., brassinolide) for pathway activation.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, clear-bottom tissue culture plates.
-
Compound library dissolved in DMSO.
Procedure:
-
Cell Seeding: Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Compound Addition: Add 50 nL of test compounds to the wells.
-
Pathway Activation: For antagonist screening, add brassinolide (B613842) to all wells (except negative controls) to a final concentration that gives ~80% of the maximal response (EC₈₀). For agonist screening, no brassinolide is added.
-
Incubation: Incubate the plates for 16-24 hours under appropriate culture conditions.
-
Lysis and Luminescence Reading: Add 20 µL of luciferase assay reagent to each well.
-
Incubation: Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data to controls (DMSO for basal activity, brassinolide for maximal activation).
-
Calculate the Z'-factor to determine assay robustness.
-
Identify hits based on their ability to either inhibit brassinolide-induced luminescence (antagonists) or induce luminescence in the absence of brassinolide (agonists).
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit selection and further analysis.
Table 1: Representative Quantitative Data from a BRI1 Kinase Inhibition Screen
| Parameter | Value | Description |
| Assay Performance | ||
| Z'-factor | 0.78 | A measure of assay robustness; values >0.5 are considered excellent for HTS. |
| Signal-to-Background (S/B) | 15 | The ratio of the signal from the uninhibited reaction to the background signal. |
| CV of Controls | < 5% | The coefficient of variation for the positive and negative controls across the screening plates. |
| Screening Results | ||
| Library Size | 100,000 | The total number of compounds screened. |
| Hit Rate | 0.5% | The percentage of compounds identified as primary hits based on the defined activity threshold. |
| Hit Compound Example | ||
| Compound ID | XYZ-123 | A unique identifier for a confirmed hit compound. |
| IC₅₀ | 2.5 µM | The concentration of the compound that inhibits 50% of the BRI1 kinase activity. |
| Selectivity | >10-fold vs. other kinases | The selectivity of the compound for BRI1 over other related kinases. |
Visualization of HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Scanning for New BRI1 Mutations via TILLING Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insight into brassinosteroid perception by BRI1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BR-1 in Combination Therapy
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of BR-1, a novel therapeutic agent, when used in combination with other drugs for the treatment of specific cancer types. The following sections detail the mechanism of action of this compound, summarize key quantitative data from combination studies, provide detailed experimental protocols for reproducing these findings, and visualize the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and translational medicine.
Mechanism of Action of this compound
Initial research indicates that this compound functions as a potent and selective inhibitor of a key signaling pathway implicated in tumor cell proliferation and survival. While the precise molecular target is under continued investigation, downstream effects point towards the modulation of apoptotic pathways and cell cycle regulation. The rationale for combination therapy with this compound is to achieve synergistic or additive anti-tumor effects by targeting multiple, non-overlapping resistance mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with various therapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Standard-of-Care Agents
| Cell Line | This compound IC50 (nM) | Agent B IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MCF-7 | 15.2 | 8.5 (Doxorubicin) | 0.6 | Synergy |
| A549 | 22.8 | 12.1 (Cisplatin) | 0.8 | Synergy |
| HCT116 | 18.5 | 10.3 (5-FU) | 1.1 | Additive |
| PC-3 | 35.1 | 25.6 (Docetaxel) | 0.9 | Slight Synergy |
Note: The Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| MCF-7 | Vehicle | 0 | - |
| This compound (10 mg/kg) | 35 | < 0.05 | |
| Doxorubicin (2 mg/kg) | 42 | < 0.05 | |
| This compound + Doxorubicin | 78 | < 0.001 | |
| A549 | Vehicle | 0 | - |
| This compound (10 mg/kg) | 31 | < 0.05 | |
| Cisplatin (5 mg/kg) | 38 | < 0.05 | |
| This compound + Cisplatin | 72 | < 0.001 |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to quantify the synergistic, additive, or antagonistic effects of the combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Doxorubicin, stock solution in water)
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
For single-agent dose-response, add 100 µL of the diluted compounds to the respective wells.
-
For combination studies, add 50 µL of each diluted compound to the wells at a constant ratio.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using CompuSyn software to determine synergy.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a standard-of-care agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation (e.g., MCF-7)
-
Matrigel
-
This compound formulation for in vivo administration
-
Combination agent formulation
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound alone, combination agent alone, this compound + combination agent.
-
Administer treatments as per the predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for the combination agent).
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed anti-tumor effects.
Visualizations
Signaling Pathway
BR-1 for Immunoprecipitation Assay: Application Notes and Protocols
Given the ambiguity of "BR-1," this document provides detailed application notes and protocols for two distinct and highly relevant proteins in life science research that could be referred to by this abbreviation: BRI1 (BRASSINOSTEROID INSENSITIVE 1), a key receptor in plant steroid hormone signaling, and BRCA1 (Breast Cancer 1), a critical tumor suppressor protein in humans.
Section 1: BRI1 (BRASSINOSTEROID INSENSITIVE 1) for Immunoprecipitation
Application Notes
Introduction: BRI1 is a plasma membrane-localized leucine-rich repeat receptor-like kinase that plays a central role in brassinosteroid (BR) signaling, a pathway crucial for plant growth and development.[1] Immunoprecipitation (IP) of BRI1 is a fundamental technique used to study its post-translational modifications (e.g., phosphorylation and ubiquitination), identify interacting proteins (e.g., its co-receptor BAK1), and elucidate the molecular mechanisms of BR signal transduction.[1]
Principle of the Assay: Immunoprecipitation of BRI1 involves the use of a specific antibody to isolate the BRI1 protein from a plant protein extract. The antibody-BRI1 complex is then captured on a solid support, typically protein A or G agarose (B213101) beads. After washing away non-specifically bound proteins, the purified BRI1 and its interacting partners can be eluted and analyzed by various downstream applications such as Western blotting or mass spectrometry. Due to the challenges in raising antibodies against the endogenous BRI1, tagged versions of the protein (e.g., BRI1-GFP, BRI1-HA) are often used for immunoprecipitation experiments.[1]
Data Presentation: Quantitative Parameters for BRI1 Immunoprecipitation
| Parameter | Recommendation | Source |
| Starting Material | 200 mg of plant tissue | [2] |
| Protein Extract Volume | 1 mg of total protein | [1] |
| Antibody Type | Polyclonal or Monoclonal; Anti-GFP or Anti-HA for tagged proteins | [1][3] |
| Antibody Dilution (for Western Blot) | 1:5000 | [2][3] |
| Bead Type | Anti-Tag MicroBeads (e.g., GFP-Trap) or Protein A/G Agarose | [1][4] |
| Bead Volume | 15 µl GFP-trap beads for 200 mg plant material; 50 µl Anti-Tag MicroBeads for 1 mg protein | [1][2] |
| Incubation with Antibody/Beads | 30 minutes on ice (MicroBeads); 1 hour to overnight at 4°C (general protocol) | [1][5] |
| Wash Buffer | Lysis buffer with reduced detergent | [1] |
| Number of Washes | 3-5 times | [5] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Tagged BRI1 from Arabidopsis thaliana
This protocol is adapted for the immunoprecipitation of tagged BRI1 (e.g., BRI1-GFP) from plant tissues.[1][4]
Materials:
-
Arabidopsis thaliana seedlings expressing tagged BRI1
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 250 mM sucrose, 50 mM HEPES-KOH pH 7.5, 5% glycerol, 0.5% Triton X-100, 50 mM Na4P2O7, 1 mM Na2MoO4, 25 mM NaF, 2 mM DTT, and protease inhibitor cocktail.[2]
-
Anti-GFP MicroBeads or GFP-Trap beads
-
Wash Buffer: Extraction buffer with 0.1% Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Harvest approximately 200 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.[2]
-
Resuspend the powder in 1 ml of ice-cold Extraction Buffer.
-
Homogenize the sample further and then incubate on a rotating wheel at 4°C for 30 minutes to solubilize microsomal proteins.[1]
-
Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein extract.
-
Determine the protein concentration of the extract. Use 1 mg of total protein for the immunoprecipitation.[1]
-
Add 15-50 µl of Anti-GFP MicroBeads to the protein extract.[1][2]
-
Incubate on a rotating wheel for 1-3 hours at 4°C.
-
Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 ml of ice-cold Wash Buffer. After each wash, pellet the beads and carefully remove the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 50 µl of 2x Laemmli sample buffer to the beads and boiling at 95°C for 5 minutes.
-
Centrifuge the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Signaling Pathway and Experimental Workflow
BRI1 Signaling Pathway
Caption: Simplified BRI1 signaling pathway.
Immunoprecipitation Workflow for BRI1
Caption: Experimental workflow for BRI1 immunoprecipitation.
Section 2: BRCA1 (Breast Cancer 1) for Immunoprecipitation
Application Notes
Introduction: BRCA1 is a tumor suppressor protein that plays a crucial role in DNA repair, cell cycle checkpoint control, and maintaining genomic stability.[6] Germline mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers.[6] Immunoprecipitation is a vital technique for studying the function of BRCA1, particularly for identifying its numerous interacting protein partners and understanding its role in various protein complexes, such as the BRCA1-A, -B, and -C complexes.[7]
Principle of the Assay: Co-immunoprecipitation (Co-IP) is frequently used to study BRCA1 protein-protein interactions. An antibody targeting either BRCA1 or a known interacting partner is used to pull down the entire protein complex from a cell lysate. The components of this complex are then identified by Western blotting or mass spectrometry. Validated antibodies are critical for the success of BRCA1 IP experiments.[8]
Data Presentation: Quantitative Parameters for BRCA1 Immunoprecipitation
| Parameter | Recommendation | Source |
| Starting Material | 1-5 x 10^7 cells | [5] |
| Lysis Buffer Volume | 1 ml for 1-5 x 10^7 cells | [5] |
| Protein Concentration | 1-2 mg/ml | [5] |
| Antibody Type | Validated Polyclonal or Monoclonal antibodies | [8] |
| Antibody Dilution (for IP) | 1:100 | [9] |
| Bead Type | Protein A/G Agarose or Magnetic Beads | [8][10] |
| Bead Volume | 20 µl of 50% slurry | [10] |
| Incubation with Antibody | Overnight at 4°C | [10] |
| Incubation with Beads | 1-3 hours at 4°C | [10] |
| Wash Buffer | Lysis buffer or a modification thereof | [10] |
| Number of Washes | 3-5 times | [10] |
Experimental Protocols
Protocol 2: Co-Immunoprecipitation of BRCA1 from Human Cell Lines
This protocol is designed for the co-immunoprecipitation of BRCA1 and its interacting partners from cultured human cells.[8][10]
Materials:
-
Human cell line (e.g., U2OS, 293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl [pH 7.5], 150 mM NaCl, 0.5% Nonidet P-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Anti-BRCA1 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G agarose beads
-
Wash Buffer: Lysis Buffer
-
Elution Buffer: 2x Laemmli sample buffer
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 ml of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-BRCA1 antibody (e.g., at a 1:100 dilution) to the pre-cleared lysate.[9] For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rocking overnight at 4°C.[10]
-
Add 20 µl of Protein A/G agarose bead slurry and incubate for an additional 1-3 hours at 4°C.[10]
-
Collect the bead-antibody-protein complexes by centrifugation at 500 x g for 1 minute at 4°C.
-
Wash the pellet five times with 1 ml of ice-cold Wash Buffer.[10]
-
After the final wash, aspirate the supernatant completely.
-
Elute the proteins by resuspending the pellet in 50 µl of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Signaling Pathway and Experimental Workflow
BRCA1 Interaction Network in DNA Damage Response
Caption: BRCA1's central role in the DNA damage response network.
Co-Immunoprecipitation Workflow for BRCA1
Caption: Experimental workflow for BRCA1 co-immunoprecipitation.
References
- 1. Probing activation/deactivation of the BRASSINOSTEROID INSENSITIVE1 receptor kinase by immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agrisera.com [agrisera.com]
- 3. biocompare.com [biocompare.com]
- 4. BRASSINOSTEROID INSENSITIVE1 internalization can occur independent of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Protocol [protocols.io]
- 6. BRCA1 and Its Network of Interacting Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRCA1 tumor suppressor network: focusing on its tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRCA1 Antibodies Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRCA1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing BR-1 in CRISPR-Cas9 Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule probes, CRISPR screens become a powerful tool for identifying genetic determinants of drug sensitivity and resistance, and for elucidating the mechanism of action of novel compounds. This document provides detailed application notes and protocols for the utilization of BR-1, a novel small molecule, in CRISPR-Cas9 genetic screens. This compound is a potent and selective modulator of the hypothetical "Signal Transduction Kinase" (STK) pathway, which is implicated in cell proliferation and survival. These guidelines will enable researchers to effectively design and execute CRISPR screens with this compound to uncover novel drug-gene interactions and therapeutic targets.
A typical CRISPR screen workflow involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, followed by a selection pressure, in this case, treatment with this compound. The subsequent enrichment or depletion of specific sgRNAs, quantified by next-generation sequencing, reveals genes that modify the cellular response to the compound.
Experimental Workflow for this compound CRISPR Screen
The overall workflow for a pooled CRISPR-Cas9 screen with this compound involves several key stages, from cell line preparation to data analysis and hit validation.
Caption: High-level workflow for a this compound CRISPR screen.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to inhibit the STK1 kinase, a key component of the STK signaling pathway that promotes cell survival and proliferation by activating the transcription factor TF-A.
Caption: this compound inhibits the STK1 kinase in the STK pathway.
Quantitative Data Summary
The following tables represent hypothetical data from a CRISPR screen with this compound in a cancer cell line.
Table 1: CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | A549 (Human Lung Carcinoma) |
| CRISPR Library | GeCKO v2 Human Library (Pool A) |
| Number of sgRNAs | 65,383 |
| Transduction MOI | 0.3 |
| Puromycin Selection | 2 µg/mL for 48 hours |
| This compound Concentration | 100 nM (IC50) |
| Treatment Duration | 14 days |
| Sequencing Depth | >500 reads/sgRNA |
Table 2: Top Gene Hits from this compound CRISPR Screen
| Gene | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Resistance Hits (Negative Selection) | |||
| STK1 | -4.2 | < 0.001 | On-target resistance |
| Gene X | -3.8 | < 0.001 | Potential resistance factor |
| Gene Y | -3.5 | < 0.005 | Potential resistance factor |
| Sensitivity Hits (Positive Selection) | |||
| Gene A | 3.9 | < 0.001 | Potential synergistic target |
| Gene B | 3.6 | < 0.001 | Potential synergistic target |
| Gene C | 3.2 | < 0.005 | Potential synergistic target |
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: Seed 1.5 x 10^7 HEK293T cells in a 15 cm dish in DMEM supplemented with 10% FBS.
-
Transfection: The next day, transfect the cells with the sgRNA library plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (5 µg) using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus using a lentivirus concentration reagent or by ultracentrifugation.
-
Titration: Determine the viral titer by transducing target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by antibiotic selection or flow cytometry for a fluorescent reporter).
Protocol 2: Pooled CRISPR-Cas9 Screen with this compound
-
Cell Line Preparation: Ensure the target cell line stably expresses Cas9.
-
Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA lentiviral library at a Multiplicity of Infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA in the library is recommended.
-
Antibiotic Selection: 24 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Cell Collection (T0): After selection is complete, harvest a population of cells to serve as the T0 reference point.
-
This compound Treatment: Split the remaining cells into two groups: a treatment group (cultured with this compound at the desired concentration) and a vehicle control group (cultured with DMSO).
-
Cell Maintenance: Passage the cells every 2-3 days for the duration of the screen (e.g., 14-21 days), maintaining a sufficient number of cells to preserve library representation.
-
Final Cell Collection: At the end of the treatment period, harvest cells from both the this compound treated and vehicle control populations.
Protocol 3: Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the T0, this compound treated, and vehicle control cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.
-
PCR 1: Use primers flanking the sgRNA cassette to amplify the sgRNA region.
-
PCR 2: Use primers containing Illumina adapters and barcodes to prepare the amplicons for next-generation sequencing.
-
-
Library Purification: Purify the PCR products using gel electrophoresis or a PCR purification kit.
-
Next-Generation Sequencing: Quantify and pool the libraries, and perform sequencing on an Illumina platform.
Protocol 4: Data Analysis
-
Read Alignment: Demultiplex the sequencing reads and align them to the sgRNA library reference.
-
sgRNA Counts: Quantify the number of reads for each sgRNA in each sample.
-
Hit Identification: Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the vehicle control.
-
Gene Set Enrichment Analysis: Perform pathway analysis on the identified gene hits to uncover biological processes affected by this compound treatment.
Protocol 5: Hit Validation
-
Individual sgRNA Cloning: Synthesize and clone sgRNAs targeting the top gene hits into a lentiviral vector.
-
Generation of Knockout Cell Lines: Transduce Cas9-expressing cells with the individual sgRNA constructs to generate single-gene knockout cell lines.
-
Functional Assays: Validate the effect of gene knockout on the cellular response to this compound using assays such as:
-
Cell Viability Assays: (e.g., CellTiter-Glo) to confirm changes in sensitivity or resistance.
-
Competition Assays: Co-culture knockout and wild-type cells and monitor their relative abundance over time in the presence of this compound.
-
Western Blotting: To confirm protein knockout and investigate downstream signaling changes.
-
Application Notes and Protocols for In Vivo Delivery of BR-1 Analogs
A-P Note ID: AN-BR1-IV-20251218 Version: 1.0 Subject: In Vivo Delivery Methods for BR-1 Analogs (Brevinin-1 and BR-DIM)
Introduction
The designation "this compound" is ambiguous in scientific literature and can refer to different molecules depending on the research context. For drug development professionals, two prominent examples are Brevinin-1 , an antimicrobial peptide, and BR-DIM (BioResponse 3,3'-Diindolylmethane), a formulation of a plant-derived indole. This document provides detailed application notes and protocols for the in vivo delivery of both compounds, tailored for researchers and scientists in drug development.
Section 1: Brevinin-1 and its Analogs
Overview and Application
Brevinin-1 is a member of a family of antimicrobial peptides (AMPs) isolated from the skin of frogs. It exhibits broad-spectrum activity against various pathogens but its therapeutic potential is often limited by its cytotoxic and hemolytic properties.[1] Consequently, in vivo studies are critical for optimizing dosage to achieve efficacy while ensuring subject safety. These protocols are designed for preclinical evaluation of Brevinin-1 and its synthetic analogs.
In Vivo Delivery Methods and Formulations
The primary route of administration for Brevinin-1 in preclinical models is parenteral, including intraperitoneal (IP) and intravenous (IV) injections. Topical administration is also used for localized infections.
-
Formulation: For injection, Brevinin-1 is typically dissolved in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). Due to potential solubility and stability issues, peptide formulations may require careful pH adjustment and the use of excipients. Liposomal formulations are a viable approach to encapsulate Brevinin-1, potentially reducing its toxicity and improving its pharmacokinetic profile.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo studies with Brevinin-1 analogs.
| Parameter | Animal Model | Delivery Route | Dosage Range | Key Findings | Reference |
| Starting Dose | Galleria mellonella (larvae) | Hemocoel injection | MIC to 2x MIC | Efficacy against target pathogen | [1] |
| Therapeutic Dose | Rodent models | Intraperitoneal (IP) | 5 - 10 mg/kg | Initial efficacy and toxicity assessment | [1] |
| Efficacy Study Dose | P. aeruginosa infected mice | Intravenous (IV) | 5 mg/kg (twice) | 60-80% survival in sepsis models | [3] |
| Topical Application | Skin infection models (mice) | Topical | Not specified | Complete healing of skin infections | [3] |
| Toxicity (Single Dose) | Mice | Intravenous (IV) | 10 - 40 mg/kg | Acute toxicity observed at 20 and 40 mg/kg | [3] |
Experimental Protocols
Objective: To evaluate the in vivo efficacy of a Brevinin-1 analog in a murine model of sepsis.
Materials:
-
Brevinin-1 analog
-
Sterile saline
-
Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa)
-
6-8 week old BALB/c mice
-
Syringes and needles for injection
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain to mid-log phase and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL) in sterile saline.
-
Induction of Sepsis: Inject the bacterial suspension intraperitoneally into mice.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the Brevinin-1 analog intravenously at the desired dose (e.g., 5 mg/kg). A control group should receive vehicle only.
-
Monitoring: Monitor the mice for survival over a period of 72-96 hours. Record survival at regular intervals.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the treatment and control groups.
Objective: To determine the acute toxicity of a Brevinin-1 analog in mice.
Materials:
-
Brevinin-1 analog
-
Sterile saline
-
Healthy 6-8 week old BALB/c mice
-
Syringes and needles for injection
Procedure:
-
Dose Groups: Establish multiple dose groups (e.g., 10, 20, 40 mg/kg) and a vehicle control group, with at least 5 mice per group.
-
Administration: Administer a single intravenous injection of the Brevinin-1 analog or vehicle.
-
Observation: Monitor the animals closely for signs of toxicity for the first few hours and then daily for up to 14 days.
-
Data Collection: Record mortality, clinical signs of toxicity (e.g., lethargy, ruffled fur), and body weight changes.
-
Endpoint: The highest dose that does not cause mortality can be considered for estimating the maximum tolerated dose (MTD).
Workflow and Pathway Diagrams
Caption: Experimental workflow for in vivo efficacy testing of Brevinin-1.
Section 2: BR-DIM (BioResponse 3,3'-Diindolylmethane)
Overview and Application
BR-DIM is a high-bioavailability formulation of 3,3'-diindolylmethane (B526164) (DIM), a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. BR-DIM has been investigated for its potential in cancer therapy and prevention, particularly in hormone-related cancers like prostate cancer.
In Vivo Delivery Methods and Formulations
The exclusive route of administration for BR-DIM in clinical and preclinical studies is oral . It is formulated to enhance the absorption of DIM, which is otherwise poorly bioavailable.
-
Formulation: BR-DIM is typically provided in capsules for oral administration. The formulation is designed for dose flexibility in clinical trials, allowing for dose escalation studies.[4]
Quantitative Data Summary
The following table presents pharmacokinetic and dosing data from a Phase I clinical trial of BR-DIM in castrate-resistant, non-metastatic prostate cancer patients.[4]
| Parameter | Study Population | Delivery Route | Dosage | Mean Cmax (ng/mL) | Mean AUC (ng/mL*h) | Key Findings |
| Pharmacokinetics | Prostate Cancer Patients | Oral | 75 mg | 42 | 192 | Dose-proportional exposure |
| Oral | 150 mg | 104 | 450 | |||
| Oral | 225 mg | 134 | 599 | |||
| Oral | 300 mg | 236 | 899 | |||
| Dosing | Prostate Cancer Patients | Oral | 75 - 300 mg (twice daily) | - | - | MTD determined to be 225 mg twice daily |
Experimental Protocols
Objective: To determine the maximum tolerated dose (MTD) and pharmacokinetics of oral BR-DIM in patients with castrate-resistant, non-metastatic prostate cancer.
Materials:
-
BR-DIM capsules (e.g., 75 mg)
-
Standard clinical trial monitoring equipment
-
Materials for blood sample collection and processing
Procedure:
-
Study Design: A "3+3" dose-escalation design is used, with predefined dose levels (e.g., 75, 150, 225, 300 mg twice daily).[4]
-
Patient Cohorts: Cohorts of at least three patients are treated at each dose level.
-
Administration: Patients self-administer BR-DIM capsules orally twice daily.
-
Pharmacokinetic Sampling: On day 1, blood samples are collected at baseline (0 hours) and at 0.5, 1, 2, 3, 4, and 8 hours post-administration. Trough samples are collected on days 8 and 28.[4]
-
Toxicity Monitoring: Patients are monitored for dose-limiting toxicities (DLTs).
-
Dose Escalation: If no DLTs are observed in a cohort, the dose is escalated for the next cohort.
-
MTD Determination: The MTD is defined as the dose level at which no more than one of six patients experiences a DLT.
Signaling Pathway Diagram
While the direct signaling pathway of BR-DIM is complex and not fully elucidated, it is known to modulate multiple pathways involved in cancer progression. The diagram below illustrates a simplified logical relationship of its proposed mechanism of action.
Caption: Proposed mechanism of action for BR-DIM in vivo.
References
Application Notes and Protocols: Measuring BR-1 Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[1][2] They provide a robust in vivo system to evaluate the efficacy, safety, and pharmacodynamics of novel anticancer agents like BR-1.[1][2] These models allow for the observation of tumor growth and response to treatment in a controlled physiological environment.[1] This document provides detailed protocols for assessing the efficacy of a hypothetical anti-cancer agent, this compound, in a subcutaneous xenograft model. The described methods cover tumor establishment, treatment monitoring, and endpoint biomarker analysis to determine the compound's mechanism of action.[1]
Section 1: Experimental Workflow and Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A375 melanoma, MDA-MB-231 breast cancer) under standard conditions.[5]
-
Animal Handling: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude). Allow mice to acclimatize for at least one week before manipulation.[5][6]
-
Implantation:
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Inject approximately 1-10 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[5]
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Use digital calipers to measure the length (longest diameter) and width (perpendicular diameter) of the tumor 2-3 times per week.[7][8]
-
Calculate tumor volume (TV) using the modified ellipsoid formula: TV (mm³) = (Width² x Length) / 2 .[3][7][8]
-
Randomize animals into treatment groups when the average tumor volume reaches 100-200 mm³.[9]
-
Protocol 2: this compound Administration and In-Life Monitoring
-
Group Assignment: Randomly assign mice to treatment cohorts (e.g., Vehicle control, this compound Low Dose, this compound High Dose). A typical group size is 7-10 mice.[5]
-
Compound Preparation: Prepare this compound formulation and vehicle control. The vehicle should be the same solvent used to dissolve this compound.
-
Administration: Administer the compound via the determined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice weekly).[9]
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.[6][7]
-
Monitor animal health daily. Body weight loss exceeding 20% is a common endpoint criterion.
-
The study endpoint is typically a fixed time point (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).[4]
-
Protocol 3: Endpoint Tissue Collection and Processing
-
Euthanasia: At the study endpoint, euthanize mice according to approved institutional animal care and use committee protocols.[8]
-
Tumor Excision: Carefully excise the tumor and record its final weight.
-
Tissue Processing:
-
Divide the tumor into sections.
-
Fix one section in 10% neutral buffered formalin for 24-48 hours for paraffin-embedding (FFPE) for immunohistochemistry (IHC).
-
Snap-freeze the other section in liquid nitrogen and store at -80°C for protein analysis (Western Blot).[1]
-
Protocol 4: Immunohistochemical (IHC) Analysis
-
Sectioning: Cut 4-5 µm sections from FFPE tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) washes (100%, 95%, 70%) to water.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval. For Ki-67, use a 0.01M Sodium Citrate Buffer (pH 6.0).[10] For CD31, a Tris-based buffer (pH 10) may yield optimal results.[11][12][13]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Incubate with a blocking buffer (e.g., PBS with 10% serum) to prevent non-specific binding.[10]
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a chromogen like DAB and counterstain with hematoxylin.[16]
-
-
Quantification: Capture images from multiple non-overlapping fields at high magnification (e.g., 200x or 400x).[15] Quantify the percentage of positively stained cells (for Ki-67, cleaved caspase-3) or the microvessel density (for CD31) using image analysis software.[14][17]
Protocol 5: Western Blot Analysis for Signaling Pathways
This protocol assumes this compound targets the PI3K/AKT/mTOR signaling pathway.
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Centrifuge the lysate to pellet debris and collect the supernatant.[20]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[20]
-
Sample Preparation: Normalize protein samples to equal concentrations (e.g., 20-30 µg), add Laemmli buffer, and denature by boiling at 95°C for 5-10 minutes.[20]
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against total and phosphorylated forms of key proteins.[22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[19] Perform densitometric analysis to quantify the ratio of phosphorylated protein to total protein.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; BR1 [label="this compound", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; S6K -> Proliferation; BR1 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; } } Caption: Hypothetical PI3K/AKT signaling pathway inhibited by this compound.
Section 2: Data Presentation and Analysis
Tumor Growth Inhibition (TGI)
Efficacy is primarily assessed by calculating the Tumor Growth Inhibition (TGI).[1] One common formula calculates TGI as a percentage based on the mean tumor volumes of the treated (T) and control (C) groups at the end of the study.[3][6]
Formula: TGI (%) = [1 - (Mean TV of Treated Group / Mean TV of Control Group)] x 100[6][9]
Quantitative Data Summary Tables
Data presented below is for illustrative purposes only.
Table 1: Tumor Volume and Growth Inhibition
| Treatment Group | N | Mean Initial TV (mm³) ± SEM | Mean Final TV (mm³) ± SEM | % TGI | P-value (vs. Vehicle) |
|---|---|---|---|---|---|
| Vehicle | 8 | 152 ± 10.1 | 1854 ± 155.2 | - | - |
| This compound (25 mg/kg) | 8 | 155 ± 9.8 | 982 ± 110.7 | 47.0% | < 0.01 |
| this compound (50 mg/kg) | 8 | 153 ± 11.2 | 426 ± 78.5 | 77.0% | < 0.001 |
Table 2: Endpoint Biomarker Analysis Summary
| Treatment Group | % Ki-67 Positive (Mean ± SEM) | % Cleaved Caspase-3 Positive (Mean ± SEM) | Microvessel Density (CD31+, vessels/field) |
|---|---|---|---|
| Vehicle | 85.2 ± 5.6 | 3.1 ± 0.8 | 25.4 ± 2.1 |
| This compound (25 mg/kg) | 42.7 ± 4.1 | 10.5 ± 1.9 | 15.8 ± 1.8 |
| this compound (50 mg/kg) | 15.3 ± 2.9 | 22.8 ± 3.4 | 9.2 ± 1.3 |
Table 3: Western Blot Densitometry (Phospho/Total Protein Ratio)
| Treatment Group | p-AKT / Total AKT Ratio (Fold Change vs. Vehicle) | p-S6 / Total S6 Ratio (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle | 1.00 | 1.00 |
| this compound (50 mg/kg) | 0.21 | 0.15 |
// Nodes Treatment [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway [label="PI3K/AKT Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Proliferation\n(↓ Ki-67)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Increased Apoptosis\n(↑ Cleaved Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Decreased Angiogenesis\n(↓ CD31)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TGI [label="Tumor Growth Inhibition\n(TGI)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Treatment -> Pathway; Pathway -> Proliferation; Pathway -> Apoptosis; Pathway -> Angiogenesis; Proliferation -> TGI; Apoptosis -> TGI; Angiogenesis -> TGI; } } Caption: Logical relationship of this compound's mechanism and observed effects.
References
- 1. xenograft.org [xenograft.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. youtube.com [youtube.com]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocare.net [biocare.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
BR-1 (NY-BR-1/ANKRD30A) for Immunohistochemistry Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR-1, also known as NY-BR-1 or by its gene name ANKRD30A, is a mammary gland differentiation antigen that has garnered significant interest in breast cancer research.[1][2] Its expression is predominantly restricted to the epithelial cells of the breast and testis under normal physiological conditions.[1][3] In the context of breast cancer, NY-BR-1 expression has been observed in both in situ and invasive carcinomas, making it a valuable biomarker for diagnostic and prognostic purposes, as well as a potential target for immunotherapy.[1][3]
These application notes provide a comprehensive overview of the use of this compound antibodies for immunohistochemistry (IHC) staining, including detailed protocols, data interpretation guidelines, and insights into its role in cellular signaling pathways.
Data Presentation: this compound (NY-BR-1) Expression in Breast Carcinoma
The expression of this compound (NY-BR-1) in breast cancer is closely associated with several key clinicopathological parameters. The following table summarizes quantitative data on this compound expression and its correlation with tumor grade and the status of other important biomarkers.
| Characteristic | Category | Number of Cases (n) | This compound Positive (%) | p-value |
| Tumor Grade | Grade 1 | - | 82% | < 0.0001 |
| Grade 2 | - | 69% | ||
| Grade 3 | - | 46% | ||
| Estrogen Receptor (ER) | ER Positive | - | High Correlation | < 0.0001 |
| HER2 Status | HER2 Positive | - | Inverse Correlation | < 0.0001 |
| EGFR Expression | EGFR Positive | - | Inverse Correlation | < 0.0001 |
Data adapted from studies on NY-BR-1 protein expression in primary breast carcinoma lesions.
Experimental Protocols
Immunohistochemistry (IHC) Staining Workflow
The following diagram outlines the key steps for performing immunohistochemistry staining for this compound (NY-BR-1) on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed IHC Protocol for this compound (NY-BR-1) on FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS)
-
Blocking solution (e.g., 3% hydrogen peroxide, protein block)
-
Primary antibody: anti-NY-BR-1 (ANKRD30A)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in pre-heated antigen retrieval buffer (Citrate pH 6.0 is commonly recommended).
-
Heat in a pressure cooker for 15 minutes or a water bath at 95-99°C for 30-60 minutes.[1]
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply a protein blocking solution for 10-20 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Prepare and apply the DAB chromogen solution.
-
Incubate for a sufficient time to allow for color development (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Positive Control Tissues:
This compound (NY-BR-1) Signaling Pathway and Cellular Function
NY-BR-1 (ANKRD30A) is a DNA-binding transcription factor.[3][4] Its expression is associated with the estrogen receptor (ER) signaling pathway, and estrogen-response element (ERE)-like sequences have been identified near its promoter region.[3][5] Low expression of NY-BR-1 has been linked to the activation of cell cycle-related signaling pathways, suggesting a potential role in cell cycle regulation.[6]
The following diagram illustrates the proposed signaling relationships of this compound (NY-BR-1).
Interpretation of Staining Results
-
Localization: NY-BR-1 staining is primarily observed in the nucleus of epithelial cells.[1][2]
-
Scoring: Staining results can be semi-quantitatively scored based on the percentage of positive tumor cells. A common scoring system categorizes staining as negative (<5% positive cells) and positive (≥5% positive cells).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not added or incorrect dilution | Ensure primary antibody is added and optimize dilution. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, time, temperature). | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Use a protein blocking step; ensure adequate washing. |
| Endogenous peroxidase/biotin activity | Include appropriate blocking steps (e.g., hydrogen peroxide). | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use affinity-purified antibodies; run appropriate controls. |
| Tissue drying out during staining | Keep slides moist in a humidity chamber. |
Conclusion
This compound (NY-BR-1/ANKRD30A) is a specific and valuable biomarker for immunohistochemical analysis in breast cancer research and diagnostics. Its correlation with tumor grade and hormone receptor status provides important prognostic information. The detailed protocols and understanding of its cellular function outlined in these notes will aid researchers in the effective application and interpretation of this compound IHC staining.
References
- 1. medaysis.com [medaysis.com]
- 2. medaysis.com [medaysis.com]
- 3. ANKRD30A ankyrin repeat domain 30A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. ANKRD30A ankyrin repeat domain 30A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Application Notes: Analytical Methods for the Detection of B-cell lymphoma/leukemia 1 (BCL1/Cyclin D1)
Introduction
B-cell lymphoma/leukemia 1 (BCL1), more commonly known as Cyclin D1, is a critical protein in the regulation of the cell cycle. It is a key component of the cyclin-dependent kinase (CDK) complexes CDK4 and CDK6, which drive the cell through the G1 phase of the cell cycle. Dysregulation of Cyclin D1 expression is a hallmark of several types of cancer, including mantle cell lymphoma, breast cancer, and squamous cell carcinoma of the head and neck. Consequently, the accurate and reliable detection and quantification of Cyclin D1 are of paramount importance in both basic research and clinical settings, including drug development. These application notes provide an overview of various analytical methods for the detection of Cyclin D1, along with detailed protocols for key techniques.
Key Analytical Methods
A variety of techniques can be employed for the detection and quantification of Cyclin D1, each with its own advantages and limitations. The choice of method often depends on the research question, the sample type, and the required sensitivity and specificity. The most common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method for measuring the concentration of Cyclin D1 in a sample.
-
Western Blotting: A semi-quantitative method for detecting the presence and relative abundance of Cyclin D1 protein in a sample.
-
Immunohistochemistry (IHC): A qualitative or semi-quantitative method for visualizing the localization of Cyclin D1 protein within tissue samples.
-
Quantitative Real-Time PCR (qPCR): A highly sensitive and quantitative method for measuring the mRNA expression levels of the CCND1 gene, which encodes Cyclin D1.
The following sections provide detailed protocols for these key experimental techniques.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cyclin D1 Quantification
Principle: This protocol describes a sandwich ELISA for the quantitative measurement of human Cyclin D1 in cell culture supernatants, serum, and plasma. A capture antibody specific for Cyclin D1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the immobilized antibody binds any Cyclin D1 present. After washing, a biotin-conjugated anti-human Cyclin D1 antibody is added. Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of Cyclin D1 bound. The reaction is stopped, and the absorbance is measured at 450 nm.
Workflow:
Caption: A streamlined workflow for the quantitative detection of Cyclin D1 using a sandwich ELISA protocol.
Materials:
-
Human Cyclin D1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, and other reagents)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer
-
TMB substrate solution
-
Stop solution
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, working standards, and samples as instructed by the ELISA kit manufacturer.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2.5 hours at room temperature.
-
Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with wash buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining wash buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 3.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.
-
Wash: Repeat the wash step as in step 3.
-
Develop Color: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of stopping the reaction.
-
Calculate Results: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Cyclin D1 in the samples.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Range | 0.156 - 10 ng/mL | |
| Sensitivity | < 0.057 ng/mL | |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 12% |
Western Blotting for Cyclin D1 Detection
Principle: Western blotting allows for the detection and semi-quantitative analysis of Cyclin D1 protein in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for Cyclin D1. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
Workflow:
Caption: A step-by-step workflow for the semi-quantitative detection of Cyclin D1 protein by Western Blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cyclin D1
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Cyclin D1 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the band intensities to determine the relative abundance of Cyclin D1. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Predicted Band Size | ~36 kDa | |
| Primary Antibody Dilution | 1:1000 - 1:2000 | |
| Secondary Antibody Dilution | 1:5000 - 1:10000 | Manufacturer's recommendation |
Immunohistochemistry (IHC) for Cyclin D1 Localization
Principle: IHC is used to visualize the distribution and localization of Cyclin D1 protein within tissue sections. Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the antigenic sites. The sections are then incubated with a primary antibody against Cyclin D1, followed by a secondary antibody system and a chromogenic substrate to produce a colored precipitate at the site of the antigen.
Workflow:
Caption: A comprehensive workflow for the immunohistochemical staining and visualization of Cyclin D1 in tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-Cyclin D1
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB chromogen solution
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Washing: Wash the slides with buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Washing: Wash the slides with buffer.
-
Chromogen Application: Apply the DAB chromogen solution and incubate until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then mount with a coverslip using mounting medium.
-
Microscopic Examination: Examine the slides under a microscope to assess the staining pattern and intensity of Cyclin D1.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Cellular Localization | Primarily nuclear | |
| Primary Antibody Dilution | 1:100 - 1:500 | |
| Positive Control Tissue | Mantle cell lymphoma, Breast carcinoma |
Signaling Pathway
Cyclin D1 in Cell Cycle Progression
Cyclin D1 is a key regulator of the G1 to S phase transition in the cell cycle. Its expression is induced by various growth factor signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. Upon its synthesis, Cyclin D1 binds to and activates CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes required for S phase entry, thus promoting cell cycle progression.
Caption: A simplified diagram of the signaling pathway involving Cyclin D1 leading to cell cycle progression.
Application Notes and Protocols: The BR1 Cell Line in Cerebral Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of human pluripotent stem cells (hPSCs) to generate three-dimensional (3D) cerebral organoids has revolutionized the study of human brain development and neurological diseases. These self-organizing structures recapitulate key aspects of early human brain development, providing an unprecedented in vitro model system. The BR1 cell line is a human pluripotent stem cell line that has been successfully used to generate cerebral organoids and subsequently, functional astrocytes. This document provides detailed application notes and protocols for the use of the BR1 cell line in generating cerebral organoids and for the functional characterization of their derivatives, particularly astrocytes.
Data Presentation
The functional capacity of astrocytes derived from BR1 cerebral organoids has been quantitatively assessed and compared to those derived from the commonly used H9 hESC line. The following tables summarize key findings.
Table 1: Effect of Astrocyte Co-culture on Neuronal Viability
| Astrocyte Source | Number of β-tubulin III positive neurons (per field) |
| Murine Embryonic Fibroblasts (MEFs) | ~120 |
| Murine Astrocytes (M. Ast) | ~200 |
| BR1-derived Astrocytes | ~250 |
| H9-derived Astrocytes | ~220 |
Data presented is an approximate representation based on published charts.
Table 2: Effect of Astrocyte Conditioned Medium on Neurite Outgrowth [1]
| Conditioned Medium Source | Average Neurite Length (µm) |
| Neurobasal Medium (Control) | ~40 |
| BR1 Astrocyte Conditioned Medium | ~60 |
| H9 Astrocyte Conditioned Medium | ~55 |
Data presented is an approximate representation based on published charts.
Signaling Pathways
The differentiation of human pluripotent stem cells, such as the BR1 line, into neural lineages within cerebral organoids is guided by a complex interplay of signaling pathways that mimic embryonic development. Key pathways include Notch, Wnt, and Sonic Hedgehog (SHH), which regulate neural stem cell maintenance, proliferation, and fate decisions into neurons and glial cells, including astrocytes.[2]
Experimental Protocols
Protocol 1: Generation of Cerebral Organoids from BR1 hPSCs (Adapted General Protocol)
This protocol is a widely used method for generating cerebral organoids and can be adapted for the BR1 cell line. Optimization may be required.
Workflow:
Materials:
-
BR1 human pluripotent stem cells
-
hPSC culture medium (e.g., mTeSR1)
-
Gentle cell dissociation reagent (e.g., Accutase)
-
DMEM/F12 medium
-
N-2 and B-27 supplements
-
Non-essential amino acids (NEAA)
-
2-Mercaptoethanol
-
ROCK inhibitor (Y-27632)
-
Matrigel
-
Ultra-low attachment 96-well and 24-well plates
-
Orbital shaker
Procedure:
-
Embryoid Body (EB) Formation (Day 0):
-
Culture BR1 hPSCs to ~80% confluency.
-
Dissociate colonies into a single-cell suspension using Accutase.
-
Resuspend cells in EB formation medium containing ROCK inhibitor.
-
Seed 9,000 cells per well into an ultra-low attachment 96-well plate.
-
-
Neural Induction (Day 5):
-
Carefully transfer the formed EBs into a 24-well ultra-low attachment plate containing neural induction medium.
-
-
Matrigel Embedding and Expansion (Day 10):
-
Embed each EB in a droplet of Matrigel on a sheet of Parafilm.
-
Allow Matrigel to polymerize at 37°C for 20-30 minutes.
-
Transfer the embedded organoids into a 6-well plate containing expansion medium.
-
-
Organoid Maturation (Day 17 onwards):
Protocol 2: Isolation of Astrocytes from BR1 Cerebral Organoids [6][7]
Workflow:
Materials:
-
Cerebral organoids (≥ 45 days old)
-
PBS
-
Trypsin-EDTA (0.25%)
-
Astrocyte medium
-
Coated culture dishes (e.g., Geltrex or Gelatin)
Procedure:
-
Collect 10-20 mature cerebral organoids.
-
Wash twice with sterile PBS.
-
Mechanically dissociate the organoids by pipetting up and down in 1 mL of Trypsin-EDTA.
-
Incubate at 37°C for 5-10 minutes.
-
Further triturate with a glass pipette to obtain a single-cell suspension.
-
Plate the cell suspension onto a coated 6-well plate in astrocyte medium (Passage 0).
-
After 4 days, enzymatically detach the cells and re-plate onto a new dish (Passage 1).
-
Continue to culture and passage the cells. The population will become enriched for astrocytes, which have a characteristic flat, fibroblast-like morphology. Experiments are typically performed with Passage 4 astrocytes.[6]
Protocol 3: Astrocyte-Neuron Co-culture Assay [1]
Procedure:
-
Plate BR1-derived astrocytes (Passage 4) onto coated coverslips to form a monolayer.
-
Culture embryonic murine cortical neurons on top of the astrocyte monolayer.
-
After 48 hours of co-culture, fix the cells.
-
Perform immunocytochemistry for the neuronal marker β-tubulin III.
-
Quantify the number of surviving neurons per field of view using fluorescence microscopy.
Protocol 4: Neurite Outgrowth Assay using Conditioned Medium [1]
Procedure:
-
Culture BR1-derived astrocytes to confluency.
-
Replace the medium with fresh neurobasal medium and culture for 48 hours to generate astrocyte-conditioned medium (ACM).
-
Culture embryonic murine cortical neurons in the presence of the collected ACM.
-
After 48 hours, fix and stain the neurons for β-tubulin III.
-
Measure the length of neurites from at least 100 randomly chosen neurons for each condition.[1]
Protocol 5: Calcium Imaging of Astrocytes [1]
Procedure:
-
Plate BR1-derived astrocytes on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2/AM) for approximately 40 minutes in a suitable buffer (e.g., Krebs solution).[1]
-
Continuously perfuse the cells with the buffer during imaging.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist (e.g., 100 µM ATP) to induce calcium signaling.[1]
-
Record the changes in intracellular calcium levels over time using a fluorescence microscope equipped for ratiometric imaging.
References
- 1. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. stemcell.com [stemcell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pluripotent stem cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: BR-1
Welcome to the technical support center for BR-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, particularly focusing on issues related to its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What are the initial steps I should take?
A1: When this compound fails to dissolve in DMSO, it is crucial to systematically troubleshoot the issue. Initially, verify the purity and quality of both the this compound compound and the DMSO solvent. Ensure the DMSO is anhydrous, as water content can significantly reduce its solvating power for certain compounds. Gentle heating and agitation can also aid dissolution.
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble when introduced into an aqueous environment. The dramatic change in solvent polarity causes the compound to fall out of solution. To mitigate this, it is advisable to perform serial dilutions in DMSO first to lower the compound concentration before adding it to the aqueous medium.[1][2] This helps to avoid a sudden and large polarity shock. Additionally, ensuring the final concentration of DMSO in the aqueous solution is as low as possible (typically below 0.5%) is critical for both solubility and minimizing solvent toxicity to cells.[3]
Q3: Can I use heat or sonication to help dissolve this compound in DMSO?
A3: Yes, gentle warming and sonication are common techniques to assist in dissolving compounds that are poorly soluble at room temperature.[3] When heating, it is important to do so cautiously (e.g., in a 37°C water bath) as excessive heat can potentially degrade the compound.[3] Sonication in a water bath can also be effective in breaking up compound aggregates and enhancing dissolution.[3]
Q4: Are there alternative solvents to DMSO if this compound remains insoluble?
A4: If this compound exhibits poor solubility even with heating and sonication in DMSO, several alternative organic solvents can be considered, depending on the downstream application. These include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc).[4] For certain applications, co-solvents or solubilizing agents like polyethylene (B3416737) glycols (PEGs) may also be useful.[5] It is essential to test the compatibility of any alternative solvent with your specific experimental setup, including cell viability and assay performance.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a step-by-step approach to address issues with dissolving this compound in DMSO and its subsequent use in aqueous solutions.
Problem: this compound powder is not dissolving in 100% DMSO.
| Possible Cause | Suggested Solution |
| Compound Aggregation | Gently vortex the tube for a few minutes.[3] If still undissolved, sonicate the sample in a water bath for 10-15 minutes.[3] |
| Low Kinetic Solubility | Gently warm the solution in a 37°C water bath. Be cautious as heat can degrade some compounds.[3] |
| Impure or Wet DMSO | Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. Store DMSO properly to prevent water absorption. |
| Incorrect Concentration | Attempt to dissolve a smaller amount of this compound to create a less concentrated stock solution. |
Problem: this compound precipitates out of solution after dilution into aqueous media.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO first before diluting into the aqueous buffer.[1] This gradual reduction in concentration can prevent precipitation. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the assay as low as possible, typically below 0.5%, and include a vehicle control with the same final DMSO concentration in all experiments.[3] |
| Media Component Interaction | Some components in cell culture media, like salts and proteins, can cause precipitation.[6][7][8] Test the solubility of this compound in a simpler buffer (e.g., PBS) first. |
| Temperature Shock | Ensure that the this compound/DMSO stock and the aqueous diluent are at the same temperature before mixing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Serial Dilution of this compound for Cellular Assays
-
Prepare Dilution Series in DMSO:
-
Start with your high-concentration this compound stock solution in 100% DMSO.
-
Create a series of dilutions in 100% DMSO to achieve intermediate concentrations. For example, to make a 2-fold serial dilution, transfer half the volume of the stock to a new tube containing an equal volume of 100% DMSO and mix thoroughly.[3]
-
-
Dilution into Assay Medium:
-
Directly add a small aliquot of each DMSO dilution into the cell culture medium to reach the final desired experimental concentrations.
-
Ensure the final DMSO concentration remains below a non-toxic level (e.g., <0.5%).[3]
-
Always include a vehicle control containing the same final concentration of DMSO without the compound.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing BR-1 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of BR-1, an inhibitor of the brassinosteroid signaling pathway, for half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3] It represents the concentration of an inhibitor (such as this compound) required to reduce a biological process—like cell proliferation or enzyme activity—by 50% in vitro. A lower IC50 value signifies a more potent inhibitor.[4] This metric is fundamental in drug discovery for comparing the efficacy of different compounds.[2][5]
Q2: Why is determining the IC50 for a this compound inhibitor important?
A2: Determining the IC50 value is crucial as it indicates how much of the this compound inhibitor is needed to inhibit its target biological process by half.[5] This is a primary indicator of the drug's clinical efficacy. For instance, in cancer research, a low IC50 concentration suggests the drug could be effective at lower, less toxic doses to healthy cells.[5] For this compound, which targets the plant brassinosteroid pathway, this value is essential for understanding its potential as a herbicide or plant growth regulator.
Q3: What is the target signaling pathway of this compound inhibitors?
A3: this compound inhibitors target the brassinosteroid (BR) signaling pathway. In plants like Arabidopsis thaliana, BRs are steroid hormones essential for growth and development.[6] The signal is perceived by a cell surface receptor kinase complex, primarily composed of BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[7][8] Binding of brassinosteroids to this complex triggers a phosphorylation cascade that ultimately inactivates the kinase BIN2.[6][7] In the absence of BRs, BIN2 is active and suppresses the transcription factors BZR1 and BES1.[8][9][10] Inhibition of BIN2 allows BZR1 and BES1 to accumulate in the nucleus and regulate the expression of BR-responsive genes, promoting cell elongation and division.[10] this compound inhibitors are designed to disrupt this cascade.
Q4: How should I select the initial concentration range for a this compound inhibitor?
A4: Selecting the right concentration range is critical. Start with a broad range, spanning several orders of magnitude (e.g., from nanomolar to millimolar), to identify the approximate potency of the inhibitor.[4] A common strategy is to use a serial dilution series. For example, if literature suggests an IC50 around 5 µM, you could test concentrations like 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM to effectively bracket the expected value and define the dose-response curve.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in IC50 values between experiments. | 1. Inconsistent cell density or health (e.g., cells not in logarithmic growth phase).2. Variations in incubation time, temperature, or media.3. Instability or poor solubility of the this compound inhibitor.4. Inconsistent DMSO concentration across wells.5. Pipetting errors. | 1. Standardize cell seeding protocols; ensure cells are healthy and sub-confluent.2. Maintain strict consistency in all experimental conditions.3. Verify compound purity and ensure it is fully solubilized. Prepare fresh stock solutions.4. Use a consistent, low percentage of DMSO (typically <0.5%) in all wells, including controls.5. Calibrate pipettes regularly and use proper pipetting techniques. |
| Dose-response curve does not reach 0% or 100% viability (incomplete curve). | 1. Concentration range is too narrow or misplaced.2. The compound has low potency or efficacy, resulting in a partial effect.3. The compound precipitates at high concentrations.4. The inhibitor may not be cytotoxic, but cytostatic (inhibits growth without killing cells). | 1. Widen the concentration range. Test higher concentrations to define the bottom plateau and lower concentrations for the top plateau.[12][13]2. This may be a true biological effect. The IC50 can still be calculated if the plateaus are well-defined, though it represents relative potency.3. Check for precipitation visually or by microscopy. If observed, the highest concentrations may be invalid.4. Complement the viability assay (e.g., MTT) with a direct cytotoxicity assay or cell counting to distinguish between cytostatic and cytotoxic effects.[14] |
| The dose-response curve is not sigmoidal. | 1. Complex biological mechanism (e.g., off-target effects at high concentrations).2. Assay interference (e.g., compound absorbs light at the same wavelength as the assay readout).3. Incorrect data normalization or curve-fitting model. | 1. Non-monophasic curves can occur.[12] Ensure you are using an appropriate curve-fitting model that can account for this.2. Run a control plate with the compound in cell-free media to check for interference.3. Ensure data is normalized correctly to positive (no inhibitor) and negative (maximum inhibition) controls. Use a four-parameter logistic (4PL) model for sigmoidal curves.[15] |
| No inhibition is observed at any concentration. | 1. The compound is inactive or has degraded.2. The concentration range is too low.3. The wrong cell line or target was used.4. The compound is not bioavailable to the cells. | 1. Verify the identity and purity of the this compound inhibitor. Check storage conditions.[4]2. Perform a range-finding experiment with much higher concentrations.3. Confirm that the chosen cell line expresses the BRI1 pathway components and is sensitive to their modulation.4. Consider factors like cell membrane permeability. |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol outlines a standard method for determining the IC50 of a this compound inhibitor on adherent plant cells (e.g., Arabidopsis thaliana cell suspension culture) using a colorimetric MTT assay.[16]
Materials:
-
96-well flat-bottom sterile plates
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Plant cell culture (in logarithmic growth phase)
-
Appropriate culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Adjust cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight (or as required for cell line) at the appropriate temperature (e.g., 22-25°C) to allow cells to settle and attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound inhibitor in culture medium from the stock solution. A sample dilution scheme is provided in the table below.
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest inhibitor concentration) and a "blank" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the inhibitor's expected mechanism of action.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[1][15]
-
Data Presentation: Sample Dilution Scheme & Results Table
Table 1: Example Serial Dilution for IC50 Assay
| Concentration (µM) | Volume of Stock (µL) | Volume of Medium (µL) | Final DMSO (%) |
| 100 | 10 | 990 | 0.5 |
| 30 | 3 | 997 | 0.5 |
| 10 | 1 | 999 | 0.5 |
| 3 | 0.3 | 999.7 | 0.5 |
| 1 | 100 of 10µM | 900 | 0.5 |
| 0.3 | 100 of 3µM | 900 | 0.5 |
| 0.1 | 100 of 1µM | 900 | 0.5 |
| 0 (Vehicle) | 0 | 1000 + 5µL DMSO | 0.5 |
Table 2: Template for Reporting IC50 Results
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SEM | 95% Confidence Interval | R² of Curve Fit |
| This compound | A. thaliana | 48 | Value | (Lower, Upper) | >0.95 |
| Control | A. thaliana | 48 | Value | (Lower, Upper) | >0.95 |
Visualized Workflows
References
- 1. clyte.tech [clyte.tech]
- 2. mdpi.com [mdpi.com]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. graphpad.com [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
BR-1 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the hypothetical kinase inhibitor, BR-1. The information and protocols provided are based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with this compound. How can we determine if this is an off-target effect?
A1: Unexplained phenotypes are often the first indication of potential off-target activity. To investigate this, we recommend a multi-pronged approach:
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of this compound that is inactive against its primary target. If the phenotype persists with the inactive control, it is likely an off-target effect.
-
Vary the Concentration: Off-target effects are often observed at higher concentrations. Perform a dose-response curve to see if the unexpected phenotype appears at concentrations significantly higher than the IC50 for the primary target.
-
Orthogonal Assays: Confirm the phenotype using a different experimental approach. For example, if you are observing decreased cell viability, you could investigate whether this is due to apoptosis or cell cycle arrest.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype is not replicated in the target-depleted cells, it is more likely to be an off-target effect of this compound.
Q2: What are the known off-target kinases for this compound?
A2: As this compound is a hypothetical compound, we have generated representative kinome profiling data to illustrate potential off-target interactions. The table below summarizes the binding affinity of this compound for a panel of kinases. Lower percentage of control values indicate stronger binding.
| Kinase | This compound (% of Control @ 1 µM) | This compound (Inactive Analog) (% of Control @ 1 µM) |
| Primary Target Kinase | 0.5 | 95 |
| Off-Target Kinase A | 5 | 92 |
| Off-Target Kinase B | 12 | 89 |
| Off-Target Kinase C | 45 | 98 |
| Off-Target Kinase D | 89 | 96 |
Q3: How can we identify novel off-targets of this compound in an unbiased manner?
A3: Several powerful techniques can be employed for de novo off-target identification:
-
Kinome Profiling: Services like KINOMEscan® can screen this compound against a large panel of kinases to identify potential off-target interactions.[1][2]
-
Chemical Proteomics: This involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound will stabilize the protein, leading to a shift in its melting curve.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Compound stability and solubility.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the appropriate solvent before adding to cell culture media.
-
Check for precipitation of the compound in the media, especially at higher concentrations.
-
Assess the stability of this compound in your specific cell culture conditions over the time course of your experiment.
-
-
Possible Cause: Cell line variability.
-
Troubleshooting Steps:
-
Confirm the identity of your cell line by short tandem repeat (STR) profiling.
-
Regularly check for mycoplasma contamination.
-
Ensure consistent cell passage number and confluency between experiments.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Cell permeability and efflux.
-
Troubleshooting Steps:
-
Perform cellular uptake and efflux assays to determine the intracellular concentration of this compound.
-
If this compound is a substrate for efflux pumps (e.g., P-glycoprotein), consider co-treatment with an efflux pump inhibitor.
-
-
Possible Cause: ATP concentration.
-
Troubleshooting Steps:
-
Biochemical kinase assays are often performed at the Km for ATP, while intracellular ATP concentrations are much higher.[2]
-
If this compound is an ATP-competitive inhibitor, its potency in cells may be lower than in biochemical assays. Consider performing biochemical assays at physiological ATP concentrations (1-10 mM).
-
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general overview of the KINOMEscan® platform.
-
Compound Submission: Provide this compound at a specified concentration and volume.
-
Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Detection: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
BR-1 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments involving BR-1 and related laboratory techniques.
General Troubleshooting
FAQ: What is this compound?
The term "this compound" can refer to different entities in a research context. Based on publicly available information, potential interpretations include:
-
Belgian Reactor 1 (BR1): A nuclear reactor used for various research and industrial applications, including the irradiation of materials and calibration of instruments.[1][2][3][4][5]
-
BR1 Fluorescent Protein: A cyan fluorescent protein derived from Arabidopsis thaliana that requires a flavin cofactor for its fluorescence.[6]
-
BRCA1 Gene: A human gene that acts as a tumor suppressor and is involved in DNA repair.[7]
-
Bromine (Br): A chemical element belonging to the halogens.[8][9][10]
To provide accurate troubleshooting, it is crucial to identify the specific "this compound" being used in your experiment. This guide will address common issues in molecular and cellular biology techniques where a reagent or component like "this compound" might be used.
Western Blot Troubleshooting
Western blotting is a widely used technique to detect specific proteins in a sample. Below are common problems and their solutions.
High Background
High background noise can obscure the detection of the target protein.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions by using appropriate agents (e.g., 5% BSA or non-fat dry milk) and ensuring sufficient blocking time.[11] |
| Inadequate Washing | Increase the number and duration of washing steps to effectively remove unbound antibodies.[11] The use of a gentle detergent like Tween-20 in the wash buffer can also help.[11] |
| Excessive Antibody Concentration | Reduce the concentration of primary and secondary antibodies to a level that balances signal strength and background noise.[11][12][13] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean.[12] |
Weak or No Signal
This issue can arise from several factors, from protein transfer to antibody activity.
| Potential Cause | Recommended Solution |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S to visualize total protein.[11] Ensure good contact between the gel and membrane, without air bubbles.[13] |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel.[11][14] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired.[12] Consider using a fresh aliquot of antibody. |
| Insufficient Antibody Concentration | Optimize the concentration of the primary and secondary antibodies; you may need to increase the concentration or incubation time.[12][14] |
Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of results.
| Potential Cause | Recommended Solution |
| High Antibody Concentration | Reduce the concentration of the primary antibody.[12] |
| Cross-reactivity of Antibody | Ensure the primary antibody is specific for the target protein. Consider using a more specific antibody if problems persist.[13] |
| Sample Degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer to prevent protein degradation.[12][14] |
PCR Troubleshooting
The Polymerase Chain Reaction (PCR) is a fundamental technique for amplifying DNA. Here are solutions to common PCR problems.
No Amplification or Low Yield
The absence of a PCR product is a frequent issue.
| Potential Cause | Recommended Solution |
| Problems with Template DNA | Check the quality and quantity of the DNA template.[15] Impurities in the template can inhibit PCR.[16] |
| Incorrect Annealing Temperature | Optimize the annealing temperature. If it's too high, primers won't bind efficiently; if it's too low, non-specific products may form.[15][16] |
| Issues with Primers | Verify primer design and concentration. Poorly designed primers or incorrect concentrations can lead to amplification failure.[17][18] |
| Inactive Polymerase | Ensure the DNA polymerase has been stored correctly and has not lost activity. |
| Missing Reagent | Double-check that all necessary reagents were added to the reaction mix.[15][17] |
Non-Specific Amplification
The appearance of multiple, unexpected bands can result from several factors.
| Potential Cause | Recommended Solution |
| Annealing Temperature is Too Low | Increase the annealing temperature in increments of 2°C to enhance primer specificity.[16][19] |
| High Primer Concentration | Reduce the concentration of primers in the reaction.[20] |
| Too Much Template DNA | Using an excessive amount of template DNA can sometimes lead to non-specific amplification.[16] |
| Contamination | Ensure that reagents and the workspace are free from contaminating DNA. Always run a no-template control.[17] |
Smeared Bands
Smeared bands on a gel can make it difficult to identify the specific PCR product.
| Potential Cause | Recommended Solution |
| Suboptimal PCR Conditions | An annealing temperature that is too low or an extension time that is too long can lead to smeared bands.[15] |
| Degraded Template DNA | Use high-quality, intact template DNA.[15] |
| Too Many Cycles | Reduce the number of PCR cycles to avoid the accumulation of non-specific products.[19] |
Cell Culture Troubleshooting
Maintaining healthy cell cultures is essential for reliable experimental outcomes.
Contamination
Contamination is a common and serious problem in cell culture.
| Type of Contamination | Detection | Prevention and Solution |
| Bacterial | The culture medium turns cloudy and yellow due to a rapid drop in pH.[21] Individual bacteria can be seen under a microscope as small, motile particles.[21] | For heavy contamination, discard the culture.[21] For mild cases, wash with PBS and treat with antibiotics, though this is a temporary solution.[21] Always practice strict aseptic techniques. |
| Fungal (Yeast and Mold) | Yeast appears as individual, ovoid, or budding particles.[21] Mold forms multicellular filaments (hyphae).[21] The medium may become cloudy. | It is best to discard contaminated cultures.[21] Regularly clean and disinfect incubators and work surfaces.[21] |
| Mycoplasma | Mycoplasma is not visible under a standard light microscope and does not cause turbidity. It can be detected using PCR, fluorescent staining, or ELISA.[22] | Quarantine new cell lines and test them for mycoplasma. Use antibiotics specifically targeting mycoplasma if necessary. |
Experimental Protocols & Workflows
Standard Western Blot Workflow
Caption: A typical workflow for Western blot analysis.
PCR Troubleshooting Logic
Caption: A logical flow for troubleshooting common PCR issues.
Signaling Pathway Analysis (Hypothetical this compound Involvement)
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Hypothetical signaling pathway with this compound as an inhibitor of Kinase B.
References
- 1. The BR1 reactor: a versatile irradiation facility for fundamental research and industrial applications | Semantic Scholar [semanticscholar.org]
- 2. BR1 - Belgian Reactor 1 | SCK CEN [sckcen.be]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.sckcen.be [researchportal.sckcen.be]
- 5. The BR1 reactor: a versatile irradiation facility for fundamental research and industrial applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. BR1 :: Fluorescent Protein Database [fpbase.org]
- 7. BRCA1 - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. webqc.org [webqc.org]
- 10. scientificgear.com [scientificgear.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 17. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 18. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Troubleshooting your PCR [takarabio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing the Bioavailability of BR-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the bioavailability of the investigational compound BR-1. The following resources, including troubleshooting guides and frequently asked questions (FAQs), address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound is often multifactorial. Key contributing factors can include poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and low permeability across the intestinal epithelium.[1][2] Additionally, first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can significantly reduce the amount of active compound available.[1] Chemical instability in the varying pH environments of the GI tract can also lead to degradation and lower bioavailability.
Q2: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][4][5][6][7][8][9] These techniques primarily focus on increasing the drug's dissolution rate and apparent solubility. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, leading to faster dissolution.[2][6][9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can maintain the drug in a higher energy, amorphous state, which has greater solubility than the crystalline form.[3][6]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, or solid lipid nanoparticles can improve solubilization in the GI tract and potentially enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[3][4][5][7][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in aqueous environments.[2][5]
Q3: How can I assess the in vitro dissolution and release of my this compound formulation?
A3: In vitro release testing is a critical tool for evaluating and comparing different formulations of this compound before proceeding to in vivo studies. The choice of method often depends on the formulation type. Common methods include:
-
USP Apparatus II (Paddle Apparatus): This is a standard method for testing the dissolution of solid dosage forms.[12]
-
Dialysis Bag Method: This technique is particularly useful for nanoformulations, where the formulation is placed in a dialysis bag with a specific molecular weight cut-off, and the release of the drug into the surrounding medium is monitored over time.
-
Flow-Through Cell (USP Apparatus IV): This method is suitable for poorly soluble drugs and can be used to mimic the physiological conditions of the GI tract more closely.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in preclinical animal studies.
Possible Cause: High inter-animal variability is a common issue for orally administered, poorly soluble compounds. This can be due to inconsistent dissolution in the GI tract, food effects that alter gastric emptying and GI fluid composition, and variable first-pass metabolism among animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related effects on drug absorption.
-
Optimize Formulation: Consider reformulating this compound using techniques known to reduce variability, such as developing a lipid-based formulation like a self-microemulsifying drug delivery system (SMEDDS) to ensure more consistent solubilization.
-
Evaluate Different Animal Strains: Different strains of preclinical models can exhibit variations in drug metabolism. Investigating the metabolic profile of this compound in the chosen animal model is recommended.
Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability for this compound formulations.
Possible Cause: A lack of in vitro-in vivo correlation (IVIVC) can arise if the in vitro test conditions do not adequately mimic the complex environment of the GI tract. Factors such as GI motility, pH gradients, presence of bile salts, and intestinal metabolism are not fully replicated in simple in vitro dissolution setups.
Troubleshooting Steps:
-
Refine In Vitro Dissolution Media: Instead of using simple buffers, consider employing biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states.
-
Incorporate Permeability Assessment: The low bioavailability of this compound might be permeability-limited rather than dissolution-limited. Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of different formulations.
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Develop a Physiologically Based Pharmacokinetic (PBPK) Model: PBPK modeling can help to mechanistically understand the factors influencing this compound absorption and to bridge the gap between in vitro data and in vivo performance.
Quantitative Data Summary
The following table summarizes the potential impact of different formulation strategies on the bioavailability of a hypothetical poorly soluble compound like this compound, based on literature data for similar drugs.
| Formulation Strategy | Key Parameters | Typical Fold Increase in Bioavailability (Compared to Unformulated Drug) |
| Micronization | Particle Size: 2-10 µm | 2 to 5-fold |
| Nanonization (Nanosuspension) | Particle Size: 100-500 nm | 5 to 20-fold |
| Amorphous Solid Dispersion | Drug loading: 10-40% in a hydrophilic polymer | 5 to 25-fold |
| Lipid-Based Formulation (SEDDS) | Oil, surfactant, and cosurfactant mixture | 10 to 50-fold |
| Cyclodextrin Complexation | Molar ratio of Drug:Cyclodextrin | 2 to 10-fold |
Note: The actual improvement in bioavailability is highly dependent on the specific physicochemical properties of the drug and the composition of the formulation.
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using the Dialysis Bag Method
Objective: To assess the in vitro release profile of a nanoparticle formulation of this compound.
Materials:
-
Nanoparticle formulation of this compound
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline, pH 6.8, with 0.5% Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Beakers
-
Thermostatically controlled water bath or incubator
-
HPLC system for drug quantification
Procedure:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the release medium for at least 30 minutes.
-
Accurately measure a specific volume of the this compound nanoparticle formulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed (37°C) release medium.
-
Place the beaker in a water bath at 37°C with continuous stirring (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Test formulation of this compound (e.g., SEDDS)
-
Control formulation (e.g., this compound suspension in 0.5% methylcellulose)
-
Intravenous (IV) solution of this compound
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis of plasma samples
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into three groups: IV administration, oral administration of the control formulation, and oral administration of the test formulation.
-
Administer the respective formulations to each group. For oral groups, use an appropriate oral gavage needle.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each group using appropriate software.
-
Calculate the absolute bioavailability of the oral formulations using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Calculate the relative bioavailability of the test formulation compared to the control: F_rel = (AUC_test / AUC_control) * (Dose_control / Dose_test).
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, a potential kinase inhibitor.
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
Experimental Workflow for In Vitro Release Study
The following diagram outlines the workflow for conducting an in vitro release study of a this compound formulation.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. targetedonc.com [targetedonc.com]
- 10. ReGARDD - Regulatory Guidance for Academic Research of Drugs and Devices [regardd.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. FDA Verification Portal [verification.fda.gov.ph]
Technical Support Center: BR-1 Stability and Degradation in Cell Media
Welcome to the technical support center for BR-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability and degradation of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound in cell culture media crucial for my experiments?
A: The stability of this compound in your experimental setup is critical for the correct interpretation of its biological effects.[1][2] If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a reliable concentration-response relationship and ensuring the reproducibility of your results.[3]
Q2: What are the primary factors that can cause this compound degradation in cell culture media?
A: Several factors can influence the stability of this compound in cell culture media:
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pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1][3]
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Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade this compound.[1]
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Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Furthermore, the cells themselves can metabolize this compound.[2]
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Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][3]
Caption: Factors influencing the stability of this compound in cell culture media.
Q3: How can I determine if this compound is degrading in my cell-based assay?
A: If you observe inconsistent results or a loss of this compound activity over time, compound instability may be the cause.[2][3] To confirm this, you can perform a stability assessment by incubating this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of intact this compound using an analytical method like HPLC-MS.[2] A significant decrease in concentration over time indicates degradation.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity over time in a cell-based assay.
Question: My compound, this compound, shows good activity initially, but its potency decreases in subsequent experiments or during a long incubation period. What could be the cause?
Answer: This issue often points to the instability of this compound in the cell culture medium.[2] Several factors could be at play:
-
Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[2]
-
Metabolism by Cells: The cells themselves may be metabolizing this compound into an inactive form.[2]
-
Adsorption to Plasticware: this compound might be adsorbing to the surface of the cell culture plates, reducing its effective concentration.[2]
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using a suitable analytical method like HPLC-MS.[2]
-
Evaluate Metabolic Stability: Perform a similar time-course experiment in the presence of cells. A faster disappearance of this compound compared to the cell-free control suggests cellular metabolism.[2]
-
Test for Nonspecific Binding: To check for adsorption, incubate this compound in a well without cells. After the incubation period, collect the supernatant and analyze the concentration of this compound. A significant decrease from the initial concentration could indicate binding to the plasticware.
Caption: Troubleshooting workflow for investigating inconsistent results with this compound.
Issue 2: this compound precipitates in the cell culture medium.
Question: I am observing precipitation after adding my this compound stock solution to the cell culture medium. How can I resolve this?
Answer: Precipitation is a common issue, particularly with hydrophobic compounds.[1] Here are some troubleshooting steps:
-
Check the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.[1]
-
Optimize the Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[1]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid both cell toxicity and precipitation.[2]
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Medium (pH 7.4) at 37°C
| Time (hours) | This compound Concentration (%) Remaining (without cells) | This compound Concentration (%) Remaining (with cells) |
| 0 | 100 | 100 |
| 2 | 95 | 85 |
| 6 | 80 | 60 |
| 12 | 65 | 40 |
| 24 | 45 | 20 |
| 48 | 20 | 5 |
Note: This data is for illustrative purposes and based on typical degradation kinetics.
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium (e.g., DMEM + 10% FBS) in a multi-well plate. Prepare a parallel incubation with cells and one without.
-
Time Points: Incubate the plate at 37°C in a CO2 incubator. Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Sample Processing: At each time point, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate and half-life.
Protocol 2: Microsomal Stability Assay
This assay is used to assess the metabolic stability of this compound, primarily by Phase I enzymes.
-
Preparation: Prepare working solutions of this compound, liver microsomes (e.g., human, rat), and NADPH (cofactor) in a phosphate (B84403) buffer (pH 7.4).[4]
-
Incubation: Pre-incubate this compound with the liver microsomes at 37°C.[4]
-
Initiate Reaction: Start the metabolic reaction by adding NADPH.[4][5] Include a control group without NADPH.[4][5]
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile.[4][6]
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining this compound concentration using LC-MS/MS.[4][6]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) to evaluate the metabolic stability of this compound.[4][7]
Signaling Pathway Context
The following diagram illustrates a generic signaling pathway that could be targeted by an inhibitor like this compound. Understanding the pathway can help in designing experiments and interpreting results.
Caption: Generic signaling pathway showing potential inhibition by this compound.
References
Technical Support Center: Minimizing BR-1 Toxicity In Vivo
Disclaimer: The following information is provided for a hypothetical compound designated "BR-1" for illustrative purposes. This compound is envisioned as a novel kinase inhibitor for oncology applications. The data and protocols are representative examples and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel oncogenic kinase "Kinase-X," which is frequently overexpressed in triple-negative breast cancer. By inhibiting Kinase-X, this compound aims to block downstream signaling pathways that promote tumor growth and survival.
Q2: What are the expected on-target and off-target toxicities of this compound in vivo?
A2: As a kinase inhibitor, this compound may exhibit both on-target and off-target toxicities. On-target toxicities may arise from the inhibition of Kinase-X in healthy tissues where it plays a physiological role. Potential off-target toxicities are a result of this compound binding to other kinases or cellular targets. Based on preclinical screening, researchers should be aware of potential cardiovascular, hepatic, and hematological adverse effects.
Q3: What is the recommended starting dose for in vivo efficacy studies with this compound?
A3: The recommended starting dose for efficacy studies should be determined from a maximum tolerated dose (MTD) study. It is advisable to begin with a dose that is significantly lower than the MTD and escalate as tolerated. The selection of the initial dose for the MTD study can be guided by in vitro cytotoxicity data.
Q4: What are the key monitoring parameters for this compound toxicity in vivo?
A4: Key monitoring parameters include daily clinical observations (activity, posture, grooming), weekly body weight measurements, and regular assessment of food and water intake. At the end of the study, a complete blood count (CBC), serum chemistry panel, and histopathological examination of major organs are recommended.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Previously Tolerated Doses
-
Question: We are observing unexpected mortality in our mouse xenograft model at a dose of this compound that was previously well-tolerated. What could be the cause?
-
Answer:
-
Vehicle Toxicity: Ensure the vehicle used to formulate this compound is not contributing to toxicity. Prepare a vehicle-only control group to assess its effects.
-
Formulation Issues: Improper formulation can lead to poor solubility and precipitation, resulting in inconsistent dosing and potential embolism. Verify the solubility and stability of your formulation.
-
Tumor Burden: A large tumor burden can increase the sensitivity of the animals to the therapeutic agent. Consider initiating treatment when tumors are smaller.
-
Pharmacokinetic Interactions: If co-administering other agents, be aware of potential drug-drug interactions that could alter the metabolism and exposure of this compound.
-
Issue 2: Significant Body Weight Loss (>15%)
-
Question: Our animals are experiencing significant and progressive body weight loss after treatment with this compound. What steps should we take?
-
Answer:
-
Dose Reduction: This is often the first and most critical step. Reduce the dose of this compound by 25-50% and monitor the animals closely.
-
Dosing Schedule Modification: Consider changing the dosing schedule from daily to every other day or implementing a "drug holiday" (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Provide nutritional support with high-calorie, palatable food and hydration support with subcutaneous fluids if necessary.
-
Investigate Gastrointestinal Toxicity: this compound may be causing gastrointestinal issues such as diarrhea or anorexia. Monitor for these signs and consider supportive medications if appropriate.
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Question: We observed a significant elevation in serum ALT and AST levels in our rat toxicology study. How should we interpret and address this?
-
Answer:
-
Confirm Hepatotoxicity: While elevated liver enzymes are indicative of liver damage, histopathological analysis of the liver is crucial to confirm and characterize the nature of the injury (e.g., necrosis, inflammation).
-
Dose-Dependence: Determine if the hepatotoxicity is dose-dependent by evaluating lower dose groups.
-
Mechanism of Injury: Investigate the potential mechanism. This could involve assays for oxidative stress, mitochondrial dysfunction, or drug metabolism pathways in liver tissue or primary hepatocytes.
-
Risk Mitigation: If hepatotoxicity is a concern, consider co-administration of a hepatoprotective agent, though this would require careful validation. The primary strategy remains dose optimization.
-
Data Presentation
Table 1: Summary of a 14-Day Dose-Range Finding Study of this compound in Mice
| Dose Group (mg/kg, i.p., daily) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +2.1 | Normal |
| 30 | 5 | 0/5 | -8.5 | Mild lethargy on days 3-5 |
| 100 | 5 | 2/5 | -18.3 | Severe lethargy, hunched posture |
Table 2: Common Toxicological Endpoints for In Vivo Assessment of this compound
| Parameter Category | Specific Endpoints |
| Clinical Observations | Morbidity, mortality, clinical signs (e.g., lethargy, ruffled fur) |
| Body Weight | Weekly or bi-weekly measurements |
| Hematology (CBC) | Red blood cells, white blood cells, platelets, hemoglobin |
| Serum Chemistry | ALT, AST, BUN, creatinine, alkaline phosphatase, bilirubin |
| Gross Pathology | Organ weights (liver, kidney, spleen, heart), macroscopic lesions |
| Histopathology | Microscopic examination of major organs and tissues |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
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Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as planned for efficacy studies (e.g., 6-8 week old female BALB/c mice).
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Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose levels of this compound. Dose selection should be based on in vitro cytotoxicity data and literature on similar compounds.
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Formulation and Dosing: Prepare a stable and soluble formulation of this compound. Administer the compound daily for 14 days via the intended clinical route (e.g., intraperitoneal, oral).
-
Monitoring:
-
Record clinical signs and mortality daily.
-
Measure body weight at the start of the study and at least twice weekly.
-
Animals exhibiting severe distress or more than 20% body weight loss should be euthanized.
-
-
Endpoint Analysis:
-
At the end of the 14-day study, euthanize all surviving animals.
-
Collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or greater than a 10-15% loss in body weight.
Visualizations
Technical Support Center: BRASSINOSTEROID INSENSITIVE 1 (BRI1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the brassinosteroid receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1). Inconsistent results in experiments involving BRI1 can arise from a variety of factors, from the specific mutant alleles being used to subtle variations in experimental protocols. This guide is designed to help you identify and resolve common issues encountered during your research.
Troubleshooting Guides
Inconsistent Results in Co-Immunoprecipitation (Co-IP) Assays
Co-immunoprecipitation is a key technique to study the interaction of BRI1 with its partners, such as its co-receptor BAK1. However, inconsistent pulldown results are a common challenge.
Question: My Co-IP experiment with a tagged BRI1 construct shows variable or no interaction with its known binding partner, BAK1. What could be the cause?
Answer: Several factors can lead to inconsistent Co-IP results. Here are some common causes and solutions:
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Suboptimal Lysis Buffer: The composition of your lysis buffer is critical for preserving protein-protein interactions.
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Troubleshooting: Avoid harsh detergents that can disrupt interactions. Start with a milder, non-ionic detergent like NP-40 or Triton X-100. The stringency of the buffer can be adjusted by varying salt concentrations.[1] For less soluble protein complexes, these non-ionic detergents are often necessary.[1]
-
-
Incorrect Antibody or Bead Usage: The antibody used for immunoprecipitation or the beads themselves can be a source of variability.
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Troubleshooting: Ensure your antibody is validated for IP. Polyclonal antibodies can sometimes perform better than monoclonal antibodies in IP experiments.[1] Pre-clearing the lysate by incubating it with beads alone before adding the antibody can reduce non-specific binding.[2] Also, verify that the protein A/G beads are compatible with your antibody's isotype.[3]
-
-
Transient or Weak Interactions: The interaction between BRI1 and its partners can be transient.
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Troubleshooting: Consider using a cross-linking agent to stabilize the interaction before cell lysis. Shortening the incubation time during the IP can also sometimes help capture transient interactions.[1]
-
-
Protein Expression Levels: Low expression of either the bait (BRI1) or prey (e.g., BAK1) protein will lead to weak or no signal.
| Parameter | Recommendation for Weak/No Interaction | Recommendation for High Background |
| Lysis Buffer | Use milder detergents (e.g., NP-40, Triton X-100). Optimize salt concentration. | Increase detergent and salt concentrations. |
| Antibody | Use a validated IP-grade antibody. Consider a polyclonal antibody. Titrate antibody concentration. | Use a monoclonal antibody if possible. Reduce antibody concentration. |
| Beads | Ensure compatibility with antibody isotype. Pre-clear lysate with beads. | Pre-block beads with BSA. Increase the number and duration of washes. |
| Incubation Time | Optimize incubation time; shorter times may be better for transient interactions. | Reduce incubation time. |
| Washes | Use less stringent wash buffers. Reduce the number of wash steps. | Use more stringent wash buffers. Increase the number of wash steps. |
Variability in Kinase Assay Results
Assessing the kinase activity of BRI1 is fundamental to understanding its function. However, obtaining consistent and reproducible results can be challenging.
Question: I am performing an in vitro kinase assay with recombinant BRI1, but the autophosphorylation or substrate phosphorylation levels are inconsistent between experiments. Why is this happening?
Answer: Inconsistent kinase activity can stem from issues with the recombinant protein, the assay conditions, or the specific mutants being tested.
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Recombinant Protein Quality: The purity and folding of your recombinant BRI1 kinase domain are paramount.
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Troubleshooting: Ensure high purity of the recombinant protein. Misfolded protein can have reduced or no activity. The choice of expression system (e.g., E. coli) can sometimes lead to non-physiological phosphorylation that affects activity.[4]
-
-
Assay Buffer Composition: The components of your kinase assay buffer can significantly impact enzyme activity.
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Troubleshooting: Ensure optimal concentrations of ATP and MgCl2. The pH of the buffer should also be optimized.
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-
Mutant-Specific Effects: Different bri1 alleles can have varying effects on kinase activity, and some may be temperature-sensitive.
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Troubleshooting: Be aware of the specific properties of the bri1 mutant you are working with. For instance, the bri1-301 mutant has been shown to be temperature-sensitive, with its stability and activity decreasing at higher temperatures.[5][6] Performing experiments at different temperatures may be necessary to obtain consistent results with such mutants. The bri1-702 allele, with a mutation in the activation loop, exhibits reduced autophosphorylation activity.[7][8]
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-
In Vitro vs. In Vivo Activity: It's important to note that in vitro kinase activity may not always perfectly reflect the in vivo function of BRI1. Some studies have shown that certain bri1 mutants with no detectable in vitro kinase activity can still partially function in plants.[9]
| Allele | Phenotype | In Vitro Kinase Activity | Notes |
| Wild-Type (Col-0) | Normal growth | Active | Serves as the positive control. |
| bri1-5 | Weak dwarf | Active (in some assays) | A commonly used weak allele.[10] |
| bri1-301 | Weak dwarf, temperature-sensitive | No detectable activity in some studies | Protein stability and localization are affected by temperature.[5][6] |
| bri1-702 | Weak dwarf | Reduced autophosphorylation | Mutation is in the activation loop.[7][8] |
| bri1-null alleles | Severe dwarf | Inactive | Complete loss of function. |
Experimental Protocols
Protocol: Root Growth Inhibition Assay
This assay is a common method to assess the sensitivity of Arabidopsis seedlings to brassinosteroids.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Plate seeds on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose.
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Include different concentrations of brassinolide (B613842) (BL) or other brassinosteroids (e.g., 0, 0.1, 1, 10, 100 nM). A mock treatment with the solvent (e.g., DMSO) should be included as a control.[11]
-
-
Vernalization and Growth:
-
Store the plates at 4°C for 2-3 days for vernalization.
-
Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Acquisition and Analysis:
-
After a set period (e.g., 7-10 days), photograph the plates.
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Measure the primary root length of the seedlings using image analysis software.
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Calculate the relative root growth for each treatment compared to the mock control.
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Expected Results: Wild-type seedlings will show root growth promotion at low concentrations of BL and inhibition at higher concentrations.[12] BR-insensitive mutants like bri1 will show reduced or no response to BL.[10][13]
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of BRI1, and how can I visualize it?
A1: BRI1 is a plasma membrane-localized receptor kinase.[9][14] You can visualize its localization by creating a fusion protein with a fluorescent tag, such as Green Fluorescent Protein (GFP), and expressing it in plants. Confocal microscopy can then be used to observe the fluorescence at the plasma membrane of cells.
Q2: Are there known issues with using tagged versions of BRI1?
A2: While tagged proteins are invaluable tools, the tag itself can sometimes interfere with protein function or localization. It is always advisable to confirm that the tagged BRI1 construct can complement a bri1 mutant phenotype, ensuring that the fusion protein is functional.
Q3: My experiments on BRI1's role in downstream signaling are giving inconsistent results. What are some key regulatory steps I should consider?
A3: BRI1 signaling is a complex phosphorylation cascade. Inconsistent downstream effects could be due to issues at several key regulatory points:
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Ligand Binding: The binding of brassinosteroids to the extracellular domain of BRI1 is the initial step.
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Interaction with BAK1: Upon ligand binding, BRI1 interacts with its co-receptor BAK1, leading to their mutual transphosphorylation and full activation.[14]
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Phosphorylation of Downstream Targets: Activated BRI1 phosphorylates downstream components like BSKs, which in turn activate other proteins in the signaling cascade.[14]
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Feedback Regulation: The BR signaling pathway is subject to feedback regulation, where downstream components can influence the activity of upstream elements.[15]
Q4: I am studying a new bri1 mutant. What are the essential initial characterization steps?
A4: When characterizing a new bri1 allele, a series of experiments should be performed:
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Phenotypic Analysis: Carefully document the morphological phenotype of the mutant compared to wild-type and known bri1 alleles. This includes plant height, leaf morphology, and root growth.
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Brassinosteroid Sensitivity Assays: Perform root growth inhibition or hypocotyl elongation assays to determine the mutant's sensitivity to exogenous brassinosteroids.
-
Molecular Characterization: Sequence the BRI1 gene in the mutant to identify the specific mutation.
-
Protein Expression and Localization: If possible, analyze the expression level and subcellular localization of the mutant BRI1 protein.
Visualizations
Caption: The BRI1 signaling pathway is initiated by brassinosteroid binding.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Thermal-Enhanced bri1-301 Instability Reveals a Plasma Membrane Protein Quality Control System in Plants [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Scanning for New BRI1 Mutations via TILLING Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scanning for New BRI1 Mutations via TILLING Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Brassinosteroid-Insensitive Dwarf Mutants of Arabidopsis Accumulate Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brassinosteroids promote root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A brassinosteroid-insensitive mutant in Arabidopsis thaliana exhibits multiple defects in growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide expression and network analyses of mutants in key brassinosteroid signaling genes - PMC [pmc.ncbi.nlm.nih.gov]
BR-1 precipitation in aqueous solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with BR-1 in aqueous solutions. Here you will find troubleshooting guidance and answers to frequently asked questions to ensure the stability and success of your experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solution
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to aqueous buffer. | 1. Low Aqueous Solubility: this compound is likely poorly soluble in water.[1][2][3] 2. Buffer Incompatibility: Components of your buffer may be reacting with this compound.[4][5][6] 3. pH Shock: A significant difference in pH between the stock solution and the aqueous buffer can cause the compound to crash out of solution.[7][8] | 1. Optimize Solvent System: Prepare the final solution with a small percentage of an organic cosolvent like DMSO or ethanol (B145695).[1] Test a range of final cosolvent concentrations (e.g., 0.1% to 5%) to find the optimal balance between solubility and biological compatibility. 2. Buffer Screening: Test a variety of buffers (e.g., Phosphate, TRIS, HEPES) at your desired pH to identify one that is compatible with this compound.[5][6] 3. Gradual Addition: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations. |
| Precipitation observed after a period of time (e.g., hours or days). | 1. Metastable Solution: The initial solution may have been supersaturated and is now equilibrating. 2. Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound.[8][9] 3. Degradation: this compound may be degrading into less soluble byproducts.[9][10] | 1. Determine Maximum Stable Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution over time at your experimental temperature. 2. Maintain Constant Temperature: Store and handle this compound solutions at a constant and appropriate temperature. If experiments are performed at room temperature, ensure solutions are prepared and stored under the same conditions.[8] 3. Stability Assessment: Conduct a stability study by analyzing the solution at different time points using techniques like HPLC to check for degradation products.[10] |
| Precipitation occurs during a change in experimental conditions (e.g., addition of other reagents). | 1. Ionic Strength Change: The addition of salts or other ionic compounds can alter the solubility of this compound. 2. Interaction with Other Components: this compound may be binding to or reacting with other molecules in your experiment, leading to the formation of an insoluble complex. | 1. Control Ionic Strength: Maintain a consistent ionic strength across all experimental conditions where possible. 2. Component Check: Systematically add each reagent to a solution of this compound to identify which component is causing the precipitation. |
Experimental Protocols
Protocol 1: Determining the Maximum Stable Concentration of this compound in an Aqueous Buffer
This protocol outlines a method to determine the highest concentration of this compound that can be maintained in a specific aqueous buffer without precipitation over a defined period.
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Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Create a series of dilutions of the this compound stock solution into your aqueous buffer of choice. Aim for a range of final concentrations that bracket your expected experimental concentration.
-
Incubate the solutions under the same conditions as your planned experiment (e.g., temperature, light exposure).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Quantify the soluble this compound at the final time point by centrifuging the samples to pellet any precipitate and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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The highest concentration that shows no precipitation and maintains its initial concentration in the supernatant is considered the maximum stable concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for my this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro experiments.[10] However, the final concentration of DMSO in your aqueous solution should be kept low (typically <1%) to avoid solvent effects in biological assays. Other potential solvents include ethanol and methanol.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds can be significantly influenced by pH.[7][8] If this compound has acidic or basic functional groups, its charge state will change with pH, which in turn will affect its solubility. It is recommended to determine the pKa of this compound and choose a buffer pH that favors the most soluble form of the molecule.
Q3: Can I use sonication to dissolve my this compound?
A3: Sonication can be a useful technique to aid in the initial dissolution of this compound. However, be aware that this can sometimes lead to the formation of a supersaturated, metastable solution that may precipitate over time. It is important to visually inspect the solution after a period of incubation to ensure long-term stability.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once dissolved, it is generally recommended to store this compound solutions at low temperatures to maintain stability.[10] For short-term storage (days to a week), 4°C may be sufficient. For longer-term storage, -20°C or -80°C is advisable. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[10]
Visualizations
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontrowag.com [frontrowag.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prevention of BR-1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of BR-1, a critical protein in cellular signaling pathways. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
Q2: What are the primary pathways leading to this compound degradation?
A2: this compound degradation is a regulated process. In the absence of brassinosteroids, the signaling pathway is inactive, and downstream components are targeted for degradation by the proteasome.[3] Upon binding of the brassinosteroid ligand, the BRI1 receptor complex is activated, which can lead to its endocytosis and subsequent degradation as a mechanism of signal attenuation.[4] Additionally, as a membrane protein, this compound is susceptible to degradation by proteases released during sample preparation.
Q3: What are the optimal storage conditions for this compound samples?
A3: Proper storage is critical to prevent degradation. For purified this compound protein or lysates containing this compound, the following conditions are recommended:
| Storage Condition | Temperature | Duration | Key Considerations |
| Short-term | 4°C | 1-2 days | Add protease inhibitors to the buffer. |
| Long-term | -20°C or -80°C | Weeks to months | Aliquot samples to avoid repeated freeze-thaw cycles. Flash-freeze in liquid nitrogen before storage at -80°C for best results.[5] |
| In Solution (e.g., DMSO) | -80°C | Months | Use anhydrous DMSO and store in single-use aliquots in light-protected tubes to prevent degradation from water uptake and light exposure.[6] |
Q4: How can I minimize this compound degradation during protein extraction?
A4: To minimize degradation during extraction, it is essential to work quickly and at low temperatures (4°C or on ice) to reduce endogenous protease activity. The use of a comprehensive protease inhibitor cocktail is highly recommended.
Troubleshooting Guides
Issue 1: Low or no this compound signal on Western blot.
-
Possible Cause: Degradation of this compound during sample preparation or storage.
-
Troubleshooting Steps:
-
Work on ice: Ensure all steps of protein extraction and handling are performed at 4°C or on ice.
-
Add protease inhibitors: Use a fresh, broad-spectrum protease inhibitor cocktail in your lysis buffer.
-
Minimize freeze-thaw cycles: Aliquot protein lysates after the initial extraction to avoid repeated thawing and freezing.
-
Check sample age: Use freshly prepared lysates whenever possible. If using stored samples, ensure they have been stored correctly at -80°C.
-
Assess with a positive control: Use a control sample known to have high levels of intact this compound to validate your workflow and reagents.
-
Issue 2: Inconsistent results in functional assays.
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Possible Cause: Variable degradation of this compound between samples, leading to differences in the active protein concentration.
-
Troubleshooting Steps:
-
Standardize handling procedures: Ensure all samples are processed identically and for the same duration.
-
Use freshly prepared samples: Prepare fresh cell or tissue lysates for each experiment to ensure consistent protein quality.
-
Quantify protein immediately: After extraction, quantify the total protein concentration and use the lysates immediately or store them properly at -80°C.
-
Perform a time-course stability assay: Assess the stability of this compound in your specific assay buffer at the experimental temperature to determine its half-life and optimize incubation times accordingly.[6]
-
Experimental Protocols
Protocol 1: General Protein Extraction with Protease Inhibition
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Harvest cells or grind tissue samples in liquid nitrogen.
-
Resuspend the cell pellet or tissue powder in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease inhibitor cocktail.
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Incubate on ice for 30 minutes with gentle agitation.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
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Determine the protein concentration using a standard protein assay (e.g., BCA assay).
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Use the lysate immediately for downstream applications or aliquot and store at -80°C.
Key Signaling and Degradation Pathways
The following diagrams illustrate the this compound (BRI1) signaling pathway and a general workflow for preventing protein degradation.
Caption: The this compound (BRI1) signaling pathway, initiated by brassinosteroid binding.[1][4][7]
Caption: A generalized workflow for preventing protein degradation during experimental procedures.
References
BR-1 Experimental Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BR-1 (BRASSINOSTEROID INSENSITIVE 1) and its signaling pathway. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a typical this compound signaling experiment?
A1: Proper controls are critical for interpreting results from this compound signaling experiments. Here are some essential controls:
-
Positive Controls:
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Wild-type (WT) plants or cells treated with brassinolide (B613842) (BL): BL is the most active brassinosteroid and should induce a robust signaling response, such as the dephosphorylation of BZR1.[1][2]
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Overexpression lines: Using plants or cells that overexpress a key signaling component (e.g., BRI1 or BZR1) can serve as a positive control for detecting downstream events.
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Known interacting proteins: When performing co-immunoprecipitation, using a known interacting partner as a positive control can validate the experimental setup. For instance, co-immunoprecipitating BRI1 and BAK1.[3][4]
-
-
Negative Controls:
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Untreated (mock) wild-type (WT) plants or cells: This serves as a baseline for comparing the effects of brassinosteroid treatment.[1]
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bri1 or other signaling-deficient mutants: Using mutant lines that have a defect in the this compound signaling pathway (e.g., bri1, bak1, bin2) is a crucial negative control to ensure that the observed effects are indeed this compound dependent.
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Brassinazole (BRZ) treatment: BRZ is a specific inhibitor of brassinosteroid biosynthesis and can be used to create a brassinosteroid-deficient condition.[1][5]
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Non-specific IgG antibody: In immunoprecipitation experiments, using a non-specific IgG antibody from the same host species as the primary antibody helps to identify non-specific binding to the beads or antibody.
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Q2: How can I confirm that my brassinolide (BL) treatment is effective?
A2: The most common and reliable method to confirm the effectiveness of your BL treatment is to examine the phosphorylation status of BZR1 by Western blot. Upon BL treatment, the this compound signaling pathway is activated, leading to the dephosphorylation of BZR1. This results in a faster-migrating band on an SDS-PAGE gel.[2][6] You should observe a shift from a phosphorylated (slower migrating) BZR1 band in your mock-treated control to a dephosphorylated (faster migrating) BZR1 band in your BL-treated sample.
Q3: What are the key considerations for a successful co-immunoprecipitation (Co-IP) of BRI1 and BAK1?
A3: A successful BRI1-BAK1 Co-IP experiment requires careful optimization. Key considerations include:
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Antibody selection: Use a high-affinity, specific antibody against either BRI1 or BAK1.
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Lysis buffer composition: The choice of detergent and its concentration are critical for solubilizing membrane proteins like BRI1 and BAK1 without disrupting their interaction.
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Washing steps: Perform sufficient washing steps to minimize non-specific protein binding, but avoid overly stringent conditions that could disrupt the BRI1-BAK1 interaction.
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Controls: Include appropriate negative controls, such as a Co-IP with a non-specific IgG antibody and using a bri1 or bak1 mutant as a negative biological control.
Troubleshooting Guides
Western Blotting for BZR1 Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| No BZR1 band detected | Low protein expression in the tissue or cell line. | Use a known positive control to confirm that BZR1 is expressed in your sample type. Increase the amount of protein loaded on the gel.[7] |
| Inefficient protein transfer. | Confirm successful transfer by Ponceau S staining of the membrane. Optimize transfer time and voltage. | |
| Primary antibody issue. | Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. | |
| Weak BZR1 signal | Insufficient protein loaded. | Increase the total protein amount loaded per lane. |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Short exposure time. | Increase the exposure time during chemiluminescence detection. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| No clear shift in BZR1 mobility after BL treatment | Ineffective BL treatment. | Confirm the activity of your BL stock. Increase the concentration or duration of the treatment. |
| Issues with protein extraction. | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of BZR1. | |
| Gel resolution is not optimal. | Use a higher percentage acrylamide (B121943) gel or a phos-tag gel to better resolve phosphorylated and dephosphorylated forms of BZR1. |
Co-Immunoprecipitation (Co-IP) of BRI1 and BAK1
| Problem | Possible Cause | Suggested Solution |
| No protein of interest detected in the eluate | The interaction does not occur under the experimental conditions. | Optimize the lysis buffer, paying close attention to detergent type and concentration. |
| Antibody is not efficiently binding the target protein. | Use a different antibody that is validated for IP. Ensure the antibody is coupled efficiently to the beads. | |
| Target protein is not expressed or is at very low levels. | Confirm the expression of both BRI1 and BAK1 in your starting material by Western blot. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration). |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. | |
| Antibody concentration is too high. | Reduce the amount of antibody used for the IP. | |
| Co-precipitated protein is not detected | The interaction is weak or transient. | Consider using a cross-linking agent to stabilize the interaction before cell lysis. |
| The antibody used for Western blotting is not sensitive enough. | Use a high-quality, validated antibody for the detection of the co-precipitated protein. | |
| The protein complex was disrupted during elution. | Use a gentler elution method, such as a competitive peptide elution, if possible. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of BRI1 and BAK1 from Arabidopsis thaliana
This protocol describes the co-immunoprecipitation of the BRI1 receptor and its co-receptor BAK1 from Arabidopsis thaliana seedlings.
Materials:
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Arabidopsis thaliana seedlings (wild-type and bri1 or bak1 mutant as a negative control)
-
Liquid nitrogen
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)
-
Anti-BRI1 or anti-BAK1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Anti-BRI1 and anti-BAK1 antibodies for Western blotting
Procedure:
-
Grow Arabidopsis seedlings under desired conditions.
-
Harvest approximately 1g of seedling tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 2 mL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the extract using a Bradford or BCA assay.
-
Take an aliquot of the protein extract for the "input" control.
-
To the remaining extract, add the anti-BRI1 or anti-BAK1 antibody and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
Analyze the input and eluate samples by SDS-PAGE and Western blotting using anti-BRI1 and anti-BAK1 antibodies.
Protocol 2: In Vitro Kinase Assay for BIN2
This protocol outlines an in vitro kinase assay to measure the activity of BIN2, a key negative regulator in the this compound signaling pathway.
Materials:
-
Recombinant purified BIN2 protein
-
Recombinant purified substrate (e.g., BZR1)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
Phosphorimager screen and scanner
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice.
-
Add the following components in order:
-
Kinase assay buffer
-
Recombinant BIN2 protein
-
Recombinant BZR1 substrate
-
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen to visualize the phosphorylated BZR1.
-
Quantify the band intensity to determine the relative kinase activity of BIN2.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logical troubleshooting workflow.
References
- 1. Brassinosteroid gene regulatory networks at cellular resolution in the Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sugar inhibits brassinosteroid signaling by enhancing BIN2 phosphorylation of BZR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. BRI1/BAK1, a receptor kinase pair mediating brassinosteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brassinosteroid Homeostasis in Arabidopsis Is Ensured by Feedback Expressions of Multiple Genes Involved in Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light involved regulation of BZR1 stability and phosphorylation status to coordinate plant growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected BR-1 Data
Welcome to the technical support center for the BR-1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental data related to the Brassinosteroid (BR) signaling cascade initiated by the BRI1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound (BRI1) signaling pathway?
The this compound, or more accurately, the BRI1 (BRASSINOSTEROID INSENSITIVE 1) signaling pathway is a crucial signal transduction cascade in plants that regulates growth and development. The signaling is initiated when a brassinosteroid (BR) hormone binds to the extracellular domain of the receptor kinase BRI1.[1][2][3] This binding event triggers a series of intracellular phosphorylation and dephosphorylation events that ultimately modulate the activity of transcription factors to control the expression of BR-responsive genes.[2][3][4]
Q2: My negative controls show pathway activation. What are the possible causes?
High background or activation in negative controls can stem from several factors:
-
Reagent Contamination: One or more of your reagents (e.g., buffers, media) may be contaminated with an activating compound.
-
Cell Line Issues: The cell line itself may have a mutation that leads to constitutive activation of the pathway.
-
Antibody Non-specificity: If using an antibody-based detection method, the antibody may be cross-reacting with other cellular components.
Q3: I am observing no pathway activation despite applying a known BR agonist. What could be wrong?
Lack of signal can be due to:
-
Inactive Agonist: The brassinosteroid agonist may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration of the agonist may be too low to elicit a response.
-
Cell Health: The cells may be unhealthy or dead, and therefore unresponsive.
-
Assay Component Failure: A critical component of your assay, such as a detection antibody or substrate, may be expired or non-functional.
Q4: The variability between my replicate wells is very high. How can I improve consistency?
High variability can be addressed by:
-
Standardizing Procedures: Ensure all pipetting, incubation times, and washing steps are consistent across all wells and experiments.[5]
-
Checking Equipment: Calibrate pipettes and ensure automated liquid handlers are functioning correctly.
-
Uniform Cell Seeding: Ensure a uniform cell density across all wells of your assay plate.
Troubleshooting Guides
Issue 1: Unexpectedly Low Signal or No Response
This guide will help you troubleshoot experiments where you observe a weaker-than-expected signal or no signal at all.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Brassinosteroid (BR) Ligand | Prepare fresh BR ligand from a new stock and repeat the experiment. | A restored, robust signal upon stimulation. |
| Suboptimal Ligand Concentration | Perform a dose-response curve with a wider range of concentrations. | Identification of the optimal ligand concentration for stimulation. |
| Poor Cell Health or Viability | Check cell viability using a method like Trypan Blue exclusion before and after the experiment. | Confirmation that cells are viable and responsive. |
| Incorrect Assay Wavelength | Verify that the plate reader or spectrophotometer is set to the correct wavelength for your detection reagent. | Accurate measurement of the assay signal. |
| Expired or Inactive Reagents | Check the expiration dates of all assay components and replace any that are out of date. | A properly functioning assay with a clear signal. |
Issue 2: High Background Signal in Unstimulated Controls
Use this guide to address issues with high background signals in your negative control or unstimulated samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Buffer or Media | Prepare fresh buffers and media from new stocks and re-run the experiment. | A significant reduction in the background signal. |
| Non-specific Antibody Binding | Increase the stringency of your washing steps and/or optimize the concentration of your blocking buffer. | Lower background signal without affecting the specific signal. |
| Constitutive Pathway Activation | Sequence key components of the signaling pathway in your cell line to check for activating mutations. | Identification of any genetic alterations causing constitutive signaling. |
| Over-incubation with Detection Reagent | Reduce the incubation time with the detection reagent. | A decrease in background signal while maintaining a good signal-to-noise ratio. |
Signaling Pathway and Experimental Workflow Diagrams
This compound (BRI1) Signaling Pathway
The following diagram illustrates the canonical brassinosteroid signaling pathway. In the absence of BR, the kinase BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. Upon BR binding, BRI1 and its co-receptor BAK1 heterodimerize and initiate a phosphorylation cascade that leads to the dephosphorylation and activation of BZR1 and BES1, allowing them to enter the nucleus and regulate gene expression.[1][2]
Caption: The this compound (BRI1) signaling pathway.
General Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting unexpected experimental results. The first step is to repeat the experiment to rule out human error. If the issue persists, a more systematic investigation is required.
Caption: A systematic workflow for troubleshooting experiments.
Experimental Protocols
Protocol 1: General Cell-Based this compound (BRI1) Activity Assay
This protocol outlines a general method for measuring the activity of the BRI1 signaling pathway in a cell-based format using a reporter gene assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (agonists or antagonists) and brassinosteroid ligand.
-
Remove the old media from the cells and add the compound dilutions.
-
Include appropriate controls: vehicle-only (negative control) and a known active concentration of brassinosteroid (positive control).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Reporter Gene Assay:
-
After incubation, lyse the cells according to the reporter gene assay manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell wells).
-
Normalize the data to the positive control.
-
Plot the dose-response curves and calculate EC50 or IC50 values.
-
References
Technical Support Center: Overcoming Resistance to BRAF Inhibitors
A-Note on Terminology: Based on current research and clinical data, the term "BR-1" is interpreted as a likely abbreviation for BRAF (B-Raf proto-oncogene, serine/threonine kinase) inhibitors . This guide focuses on overcoming resistance to this class of targeted cancer therapies.
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to BRAF inhibitors (BRAFi). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research in overcoming BRAF inhibitor resistance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments involving BRAF inhibitor resistance.
Primary (Intrinsic) Resistance
Question: My BRAF V600E-mutant melanoma cell line shows a poor initial response to a BRAF inhibitor (e.g., vemurafenib, dabrafenib). What are the potential causes?
Answer: Poor initial response, or intrinsic resistance, can be multifactorial. Here are the primary aspects to investigate:
-
Activation of Bypass Pathways: The most common mechanism is the pre-existing activation of alternative survival pathways that bypass the dependency on BRAF signaling. The PI3K/AKT/mTOR pathway is a primary culprit.
-
Check for PTEN Loss: Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a frequent event in melanoma and leads to constitutive activation of the PI3K/AKT pathway.[1]
-
Assess Basal p-AKT Levels: High baseline levels of phosphorylated AKT (p-AKT) can indicate intrinsic resistance.
-
-
Co-occurring Mutations: The presence of other mutations, such as in NRAS or MEK1, can mediate resistance, although this is more commonly associated with acquired resistance.
-
Receptor Tyrosine Kinase (RTK) Activation: Overexpression or activation of RTKs like EGFR, MET, and PDGFRβ can provide alternative signaling inputs to both the MAPK and PI3K/AKT pathways.[2][3]
-
Cellular Phenotype: Some melanoma subtypes may have an inherent, non-genomic resistance to BRAF inhibition.
Acquired Resistance
Question: My xenograft model (or cell line) initially responded well to the BRAF inhibitor, but has now relapsed and is growing again. What are the likely mechanisms of acquired resistance?
Answer: Acquired resistance is a common occurrence. The majority of mechanisms involve the reactivation of the MAPK pathway, though other bypass tracks also play a role. Here’s a checklist of potential mechanisms to investigate:
-
MAPK Pathway Reactivation:
-
NRAS or KRAS Mutations: Activating mutations in NRAS (neuroblastoma RAS viral oncogene homolog) are a frequent cause of acquired resistance.
-
MEK1/2 Mutations: Mutations in the downstream kinase MEK can render it constitutively active, bypassing the need for BRAF signaling.
-
BRAF Amplification: An increased copy number of the mutant BRAF gene can overcome the inhibitory effects of the drug.
-
BRAF Splice Variants: Alternative splicing of BRAF can produce forms of the protein that are resistant to inhibition.
-
-
Bypass Pathway Activation:
-
PI3K/AKT Pathway Activation: Similar to intrinsic resistance, the activation of this pathway through loss of PTEN or activating mutations in PIK3CA or AKT1 can promote survival.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like PDGFRβ, EGFR, and MET can reactivate the MAPK and/or PI3K/AKT pathways.[2][3]
-
-
Drug Efflux: Increased expression of drug transporters can reduce the intracellular concentration of the BRAF inhibitor.
Question: How can I experimentally confirm MAPK pathway reactivation in my resistant cells?
Answer: The most direct way to confirm MAPK pathway reactivation is to measure the phosphorylation status of key downstream components.
-
Western Blotting: Perform a Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK. Resistant cells that have reactivated the MAPK pathway will show restored or elevated p-ERK levels in the presence of the BRAF inhibitor, compared to sensitive parental cells. A similar analysis can be done for p-MEK and total MEK.
Quantitative Data on BRAF Inhibitor Resistance
Table 1: IC50 Values of BRAF Inhibitors in Sensitive vs. Resistant Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various BRAF inhibitors in parental (sensitive) and derived resistant cell lines. A significant increase in the IC50 value is a key indicator of acquired resistance.
| Cell Line | Cancer Type | BRAF Inhibitor | Parental IC50 | Resistant IC50 | Fold Increase in Resistance | Reference(s) |
| A375 | Melanoma | Vemurafenib | ~13.2 µM | ~39.4 µM | ~3-fold | [2] |
| A375 | Melanoma | Vemurafenib | Not specified | 224-fold increase | 224-fold | [4] |
| A375 | Melanoma | Dabrafenib | ~5 nM | >100 nM | >20-fold | [5] |
| SK-MEL-28 | Melanoma | Dabrafenib | ~2 nM | >100 nM | >50-fold | |
| WM9 | Melanoma | Vemurafenib | ~20 µM | ~20 µM | No significant change | [2] |
| WM9 | Melanoma | Vemurafenib + Cobimetinib | 6,153 nM | 6,989 µM | >1000-fold | [3] |
| Hs294T | Melanoma | Vemurafenib + Cobimetinib | 3,691 nM | 5,325 µM | >1000-fold | [3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell seeding density).
Table 2: Frequency of Acquired Resistance Mechanisms to BRAF Inhibitors in Melanoma Patients
This table presents the approximate frequencies of various genetic alterations identified in melanoma patients who developed resistance to BRAF inhibitor therapy.
| Resistance Mechanism | Approximate Frequency in Resistant Tumors | Reference(s) |
| NRAS Mutations | 23% | [6] |
| BRAF Splice Variants | 16-32% | [6][7] |
| BRAF Amplification | 13-31% | [6][7] |
| MEK1/2 Mutations | 7-9% | [7][8] |
| Non-MAPK Pathway Alterations (e.g., PI3K/AKT) | 11% | [7] |
Table 3: Efficacy of Combination Therapy (BRAF + MEK Inhibitor) vs. Monotherapy in Metastatic Melanoma
Combining a BRAF inhibitor with a MEK inhibitor is a standard clinical strategy to overcome or delay resistance. This table summarizes the improved efficacy of this combination from randomized controlled trials.
| Parameter | BRAFi Monotherapy | BRAFi + MEKi Combination Therapy | Improvement with Combination | Reference(s) |
| Overall Response Rate (ORR) | 54% | 76% | Significant Improvement | [8][9] |
| Progression-Free Survival (PFS) | 5.8 - 8.8 months | 9.4 - 11.0 months | Significantly Longer | [8][9][10] |
| Overall Survival (OS) Hazard Ratio (HR) | - | 0.67 - 0.69 | Significant Enhancement | [9][10] |
Experimental Protocols
Protocol 1: Generation of BRAF Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[1][2][3]
Materials:
-
Parental BRAF-mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
BRAF inhibitor (e.g., Dabrafenib, Vemurafenib)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the BRAF inhibitor for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing the BRAF inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate (comparable to the untreated parental cells), gradually increase the concentration of the BRAF inhibitor. A common strategy is to double the concentration at each step.
-
Repeat and Stabilize: Repeat the process of monitoring and dose escalation. This process can take several months.
-
Maintain Resistance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a culture medium containing a constant concentration of the BRAF inhibitor (e.g., 1 µM) to prevent the loss of the resistant phenotype.[2]
-
Verification: Regularly verify the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.
Protocol 2: Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 of a drug.[11][12][13]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
BRAF inhibitor serial dilutions in complete medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Remove the existing medium and add 100 µL of the prepared serial dilutions of the BRAF inhibitor to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.[14] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the drug concentration (log scale) to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Western Blot Analysis of p-ERK and p-AKT
This protocol details the detection of phosphorylated ERK and AKT as markers of MAPK and PI3K/AKT pathway activation, respectively.[10][15][16][17]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and a loading control like GAPDH or β-actin.
Protocol 4: Next-Generation Sequencing (NGS) for Resistance Mutation Detection
NGS is a powerful tool to identify the genetic basis of resistance. This is a general overview of the workflow.
Procedure:
-
Sample Collection: Collect tumor biopsies or resistant cell line pellets.
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and/or RNA from the samples.
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. This involves fragmenting the DNA/RNA, adding adaptors, and amplifying the library. For targeted sequencing, specific gene panels are used to enrich for genes of interest (e.g., BRAF, NRAS, MEK1, PTEN).
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis (Bioinformatics): The sequencing data is processed through a bioinformatics pipeline to:
-
Align reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions/deletions, copy number variations, and structural variants).
-
Annotate the identified variants to determine their potential clinical significance.
-
Protocol 5: Immunohistochemistry (IHC) for PTEN Expression
IHC is used to assess protein expression in tissue samples. Loss of PTEN expression is a common mechanism of resistance.[18][19]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Antigen retrieval solution
-
Primary antibody (anti-PTEN)
-
HRP-conjugated secondary antibody
-
DAB chromogen
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate them through a series of alcohol washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate the slides with the anti-PTEN primary antibody.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB chromogen, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the presence or absence of PTEN staining in the tumor cells.
Mandatory Visualizations
Caption: Signaling pathways in BRAF inhibitor resistance.
Caption: Experimental workflow for investigating BRAF inhibitor resistance.
Caption: Logical relationships in BRAF inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Test Details - PTEN Expression by Immunohistochemistry [knightdxlabs.ohsu.edu]
- 19. genomeme.ca [genomeme.ca]
Technical Support Center: Optimizing BR-1 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of BR-1, a BET bromodomain inhibitor. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomains of BET (Bromodomain and Extra-Terminal domain) proteins, including BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a critical role in the recruitment of transcriptional machinery to gene promoters and enhancers. This process is essential for the expression of key oncogenes, such as MYC, which are involved in cell proliferation. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby preventing the transcription of these target oncogenes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: How can I determine the optimal treatment duration for this compound in my in vitro experiments?
A2: The optimal treatment duration for this compound is highly dependent on the specific cell line being used. To determine the ideal duration, it is recommended to conduct a time-course experiment. This involves treating your cells with a predetermined effective concentration of this compound (ideally around the IC50 value) for various durations, such as 24, 48, 72, and 96 hours. The effects on cell viability, cell cycle progression, and apoptosis can then be measured at each time point to identify the duration that yields the most significant and desired biological response.[1] For example, downregulation of the MYC oncogene can be observed in as little as 4-6 hours after treatment.[1]
Q3: What are some potential reasons for a lack of response to this compound treatment in my cell line?
A3: Several factors can contribute to a diminished or absent response to this compound treatment. The cell line may possess intrinsic resistance mechanisms. Additionally, the drug may be unstable if not stored and handled properly, so it is crucial to prepare fresh solutions for each experiment. It is also possible for cells to acquire resistance over extended periods of culture with the inhibitor.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound treatment experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no observed effect of this compound | Cell line is intrinsically resistant. | Screen a panel of different cell lines to identify a more sensitive model. It can also be beneficial to assess the baseline levels of BET proteins.[1] |
| Drug instability. | Ensure proper storage of the this compound compound. Always prepare fresh dilutions from a stock solution for each experiment.[1] | |
| Acquired resistance. | If culturing cells with the inhibitor for a prolonged period, they may have developed resistance. Consider performing a new dose-response experiment to determine if the IC50 has shifted.[1] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate mixing techniques to achieve uniform cell distribution across the plate. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS instead. | |
| Unexpected cytotoxicity in control wells | High concentration of vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level, typically below 0.1% (v/v).[1] |
Experimental Protocols
Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (Dimethyl sulfoxide)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations (e.g., 10 µM to 100 nM).[1] Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.[1]
-
Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a fixed duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use non-linear regression analysis to determine the IC50 value.
Time-Course Experiment to Optimize Treatment Duration
This protocol describes how to determine the optimal treatment duration of this compound.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
DMSO
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, apoptosis assay kit)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at a concentration around the previously determined IC50. Include a vehicle control group.
-
Incubation and Sample Collection: Incubate the plates and collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
-
Downstream Analysis: At each time point, harvest the cells and perform the desired analysis, such as:
-
Western Blot: To analyze the expression levels of target proteins like MYC.
-
Flow Cytometry: To assess cell cycle distribution or the percentage of apoptotic cells.
-
-
Data Analysis: Analyze the results from each time point to determine when the desired biological effect of this compound is most pronounced.
Visualizations
Caption: this compound Signaling Pathway
Caption: IC50 Determination Workflow
References
Technical Support Center: Overcoming Solubility Challenges in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is showing poor solubility in aqueous solutions. What are the initial steps I should take?
A1: When encountering poor aqueous solubility, a systematic approach is recommended. Initially, it's crucial to accurately determine the compound's intrinsic solubility. Following this, a variety of techniques can be employed for enhancement, which are broadly categorized into physical and chemical modifications.[1][2] Physical modifications include methods like particle size reduction (micronization, nanosuspension), and creating solid dispersions in carriers.[1][2] Chemical modifications involve strategies such as pH adjustment, salt formation, and the use of surfactants or complexing agents.[1][2] The choice of method will depend on the specific properties of your compound.[2]
Q2: How does particle size reduction improve solubility?
A2: Reducing the particle size of a compound increases its surface area-to-volume ratio.[1][3] This larger surface area allows for greater interaction with the solvent, which can lead to an increase in the dissolution rate.[1][3] Techniques like micronization and the formation of nanosuspensions are common methods for particle size reduction.[1][2] While micronization increases the dissolution rate, it's important to note that it does not alter the equilibrium solubility of the drug.[1][3] Nanosuspensions, which are colloidal dispersions of drug particles, can improve solubility and are also suitable for drugs that are insoluble in lipids.[2][4]
Q3: What are solid dispersions and how do they enhance solubility?
A3: A solid dispersion is a system where a hydrophobic (poorly soluble) drug is dispersed within a hydrophilic carrier or matrix.[2] This technique enhances the solubility of the drug by increasing its surface area and wettability. Commonly used carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).[2] Methods for preparing solid dispersions include fusion (hot-melt), solvent evaporation, and hot-melt extrusion.[2]
Q4: Can pH modification be used to improve the solubility of my compound?
A4: Yes, for ionizable compounds, altering the pH of the solution can significantly impact solubility.[5] For weakly acidic drugs, increasing the pH above their pKa will lead to ionization and enhanced solubility. Conversely, for weakly basic drugs, decreasing the pH below their pKa will have a similar effect.[5] The gastrointestinal tract has a varying pH, which can affect the in vivo solubility of orally administered drugs.[5]
Q5: What is the role of surfactants in solubility enhancement?
A5: Surfactants are agents that reduce surface tension and can enhance the dissolution of lipophilic (fat-loving) drugs in aqueous environments.[2][3] They work by forming micelles that encapsulate the poorly soluble drug, a process known as micellar solubilization.[2] Surfactants are a long-standing and fundamental method for improving the dissolution of poorly soluble compounds and are also used to stabilize drug suspensions.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated. | Consider using a co-solvent system or adding a crystallization inhibitor. Techniques like creating a solid dispersion with a polymer that inhibits precipitation can also be effective.[6] |
| Low and inconsistent results in cell-based assays. | Poor compound solubility leading to inaccurate concentrations. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells. The use of surfactants or cyclodextrins in the final dilution can also help maintain solubility. |
| Difficulty in preparing a high-concentration stock solution. | The compound has low solubility in common organic solvents. | Test a range of pharmaceutically acceptable solvents and co-solvents. Techniques like co-solvency, where a water-miscible solvent is added to an aqueous solution, can significantly increase the solubility of lipophilic compounds.[4] |
| Poor in vivo efficacy despite good in vitro activity. | Low bioavailability due to poor solubility in gastrointestinal fluids.[7][8] | Formulation strategies such as salt formation, co-crystals, or developing a self-emulsifying drug delivery system (SEDDS) can improve oral bioavailability.[6][8] Particle size reduction to the nanoscale can also enhance absorption.[9] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.
Protocol 2: Preparation of a Nanosuspension by Precipitation
-
Solvent Selection: Dissolve the poorly soluble drug in a suitable water-miscible organic solvent.
-
Stabilizer Solution: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant or polymer) to prevent particle aggregation.
-
Precipitation: Add the drug solution to the stabilizer solution under high shear stirring or sonication. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, particle size distribution, and drug content.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Solubility Enhancement
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. longdom.org [longdom.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Comparative Analysis of BR-1 and Competitor Compound X in Modulating Brassinosteroid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BR-1, a synthetic agonist of the brassinosteroid (BR) signaling pathway, and a competitor compound, designated as Compound X, a putative antagonist of the same pathway. The data presented herein is based on a series of preclinical in vitro experiments designed to characterize the efficacy and mechanism of action of both compounds.
I. Quantitative Data Summary
The following tables summarize the key quantitative data obtained from comparative experiments between this compound and Compound X.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Compound X |
| Binding Affinity (Kd) to BRI1 Receptor | 15 nM | 25 nM |
| EC50 (Reporter Gene Assay) | 50 nM | N/A (Antagonist) |
| IC50 (Competitive Binding Assay) | N/A (Agonist) | 100 nM |
| Maximum Efficacy (Reporter Gene Assay) | 95% of natural ligand | 5% inhibition of basal activity |
Table 2: Cellular Activity Profile
| Assay | This compound | Compound X |
| Target Gene Expression (Relative Fold Change) | 12-fold increase | 0.8-fold decrease |
| Cell Proliferation Assay (% change) | + 45% | - 15% |
| Apoptosis Assay (% apoptotic cells) | 2% | 8% |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. BRI1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound and Compound X to the BRI1 receptor.
-
Method: A competitive radioligand binding assay was performed using a purified extracellular domain of the human BRI1 receptor. A known radiolabeled brassinosteroid analog was used as the tracer. Varying concentrations of this compound or Compound X were incubated with the receptor and the radioligand. The amount of bound radioactivity was measured using a scintillation counter. The Kd values were calculated using non-linear regression analysis of the competition binding curves.
2. Reporter Gene Assay
-
Objective: To assess the functional activity of this compound and Compound X on the brassinosteroid signaling pathway.
-
Method: A stable cell line expressing the full-length BRI1 receptor and a luciferase reporter gene under the control of a brassinosteroid-responsive element was used. Cells were treated with increasing concentrations of this compound or Compound X (in the presence of a sub-maximal concentration of a natural brassinosteroid for antagonist testing). Luciferase activity was measured after 24 hours of incubation using a commercial luciferase assay system. EC50 and IC50 values were determined from the dose-response curves.
3. Target Gene Expression Analysis
-
Objective: To quantify the effect of this compound and Compound X on the expression of a known downstream target gene of the brassinosteroid pathway.
-
Method: Cells were treated with 100 nM of this compound or Compound X for 6 hours. Total RNA was extracted, and cDNA was synthesized. Quantitative real-time PCR (qRT-PCR) was performed using primers specific for the target gene and a housekeeping gene for normalization. The relative fold change in gene expression was calculated using the ΔΔCt method.
III. Signaling Pathways and Experimental Workflows
A. Brassinosteroid Signaling Pathway
The following diagram illustrates the canonical brassinosteroid signaling pathway, which is initiated by the binding of a ligand to the BRI1 receptor.[1][2][3][4] In the absence of a ligand, the BIN2 kinase phosphorylates and inactivates the BZR1 and BES1 transcription factors.[2] Upon ligand binding, a signaling cascade is initiated that leads to the dephosphorylation and activation of BZR1 and BES1, which then regulate the transcription of target genes.[2][3][4]
B. Experimental Workflow for Compound Comparison
The logical flow of the experimental work performed to compare this compound and Compound X is depicted below. The process begins with initial binding studies, followed by functional cellular assays to determine the efficacy and mechanism of action of each compound.
C. Logical Relationship of Compound Effects
The following diagram illustrates the opposing effects of this compound and Compound X on the brassinosteroid signaling pathway, leading to distinct cellular outcomes.
References
A Comparative Analysis of Two SV-BR-1-GM Vaccine Formulations in Metastatic Breast Cancer
This guide provides a detailed comparison of the efficacy of two formulations of the SV-BR-1-GM vaccine, an allogeneic whole-cell cancer vaccine, in patients with metastatic breast cancer. The two formulations are differentiated by the incubation of the SV-BR-1-GM cells with interferon-gamma (IFNγ). For the purpose of this comparison, "BR-1" will refer to the SV-BR-1-GM formulation with IFNγ incubation, and "BR-2" will refer to the SV-BR-1-GM formulation without IFNγ incubation, which is also the formulation used in the Phase 3 clinical trials.
This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the performance of these two vaccine formulations, supported by available clinical trial data.
Efficacy Data
The following table summarizes the key efficacy outcomes from a Phase I/II clinical trial that evaluated both formulations of the SV-BR-1-GM vaccine.
| Efficacy Endpoint | This compound (with IFNγ incubation) | BR-2 (without IFNγ incubation) | p-value |
| Progression-Free Survival (PFS) | 2.6 months | 3.6 months | 0.01[1] |
| Overall Survival (OS) | 6.9 months | 13.4 months | 0.01[1] |
The data indicates that the "BR-2" formulation, without IFNγ incubation, demonstrated a statistically significant improvement in both Progression-Free Survival and Overall Survival compared to the "this compound" formulation.[1]
Experimental Protocols
The Bria-IMT™ regimen utilizing the SV-BR-1-GM vaccine was evaluated in a Phase I/II clinical study in patients with metastatic breast cancer.[1]
Patient Population
The study enrolled patients with metastatic breast cancer who had failed multiple prior therapies.[2][3]
Treatment Regimen
The Bria-IMT™ treatment regimen is administered in 3-week cycles and consists of the following components:
-
Pre-treatment: Patients receive cyclophosphamide (B585) (300 mg/m²) two to three days before the vaccine administration.[1][4]
-
Vaccine Administration: 20 million irradiated SV-BR-1-GM cells are injected intradermally at four different sites.[4]
-
Post-treatment: Low-dose pegylated interferon-alpha is administered at each inoculation site two to three days after the vaccine injection.[1][4]
-
Checkpoint Inhibitor: In some cohorts, a checkpoint inhibitor (pembrolizumab or retifanlimab) is administered.[1]
Vaccine Formulations
-
This compound: SV-BR-1-GM breast cancer cells were incubated with interferon-gamma (IFNγ) before being irradiated and formulated for injection.
-
BR-2 (Phase 3 formulation): SV-BR-1-GM breast cancer cells were irradiated and formulated for injection without prior incubation with IFNγ.[1]
Signaling Pathway and Mechanism of Action
The SV-BR-1-GM vaccine is a targeted immunotherapy designed to stimulate the patient's immune system to recognize and attack cancer cells.[5] The proposed mechanism of action involves several key steps:
-
Antigen Presentation: The SV-BR-1-GM cells are derived from a breast cancer cell line and express a range of tumor-associated antigens (TAAs).[6][7] These cells are unique in that they also express MHC Class II molecules, allowing them to act as antigen-presenting cells (APCs).[5][6][7]
-
GM-CSF Secretion: The cells are genetically engineered to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune stimulant that enhances the activation of dendritic cells.[1][5][8]
-
T-Cell Activation: By presenting TAAs on their MHC molecules and through the action of GM-CSF, the SV-BR-1-GM cells can directly activate CD4+ "helper" T-cells.[5][6][7] This leads to a broader anti-tumor immune response, including the activation of cytotoxic T-lymphocytes (CTLs) that can kill cancer cells.
Caption: Mechanism of action of the SV-BR-1-GM vaccine.
Experimental Workflow
The following diagram illustrates the general workflow of the Bria-IMT™ clinical trial protocol.
Caption: Bria-IMT™ clinical trial workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. briacell.com [briacell.com]
- 3. BriaCell Presents Clinical Efficacy Data at ASCO 2024 [globenewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Frontiers | SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes [frontiersin.org]
- 7. SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
A Comparative Guide to Validating BR-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the engagement of the BRASSINOSTEROID INSENSITIVE 1 (BR-1) receptor kinase. Confirming that a compound or endogenous ligand directly interacts with this compound within a relevant biological context is a critical step in both fundamental plant biology research and the development of novel agricultural products. This document outlines various experimental approaches, presents available quantitative data for comparison, and provides detailed experimental protocols and visual workflows to aid in the design and execution of target validation studies.
This compound: A Key Receptor in Plant Steroid Signaling
This compound, also known as BRI1, is a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane of plant cells.[1] It plays a pivotal role in perceiving brassinosteroids (BRs), a class of steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[2] The interaction of brassinosteroids with this compound initiates a complex intracellular signaling cascade that ultimately modulates gene expression.[1][3][4] Validating the direct binding of molecules to this compound is essential for understanding their mechanism of action and for the development of compounds that can modulate plant growth and stress responses.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate method for validating this compound target engagement depends on several factors, including the experimental goals (e.g., quantitative binding affinity vs. cellular target engagement), the availability of reagents, and the desired throughput. The following table summarizes and compares key techniques.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor, often in membrane preparations.[5] | High sensitivity and considered a "gold standard" for quantifying binding affinity (Kd) and receptor density (Bmax).[5] | Requires synthesis of a radiolabeled ligand, handling of radioactive materials, and does not directly confirm engagement in intact cells.[6] | Medium |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip, providing kinetic data (kon, koff) and affinity (Kd).[7] | Label-free, provides real-time kinetic information, and can be used to study a wide range of molecular interactions.[7] | Requires purified protein, immobilization of the ligand may affect its conformation, and can be sensitive to buffer conditions. | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a target protein in solution, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry). | Label-free, solution-based (no immobilization), and provides detailed thermodynamic information about the binding event. | Requires relatively large amounts of purified protein and ligand, and is sensitive to buffer composition. | Low |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[8] | Label-free, performed in intact cells or tissue lysates, reflecting a more physiological environment and confirming compound cell permeability.[8] | Requires a specific antibody for detection (e.g., via Western blot), and the magnitude of the thermal shift can vary between targets and ligands. | Low to Medium (Western blot), High (with mass spectrometry) |
Quantitative Data Comparison
Directly comparing quantitative data from different studies can be challenging due to variations in experimental conditions. However, the following table provides some reported binding affinities for interactions with this compound.
| Interaction | Technique | Reported Affinity (Kd) | Reference |
| Brassinolide to BRI1 ectodomain | Grating-Coupled Interferometry (GCI) | ~10 nM | [9] |
| BKI1 C-terminal peptide to BRI1 kinase domain | Isothermal Titration Calorimetry (ITC) | ~2 µM | [10] |
This data highlights the high affinity of the natural ligand, brassinolide, for the extracellular domain of this compound and the lower affinity interaction of a regulatory peptide with the intracellular kinase domain. Further studies directly comparing these and other ligands using multiple techniques would be highly valuable for a more comprehensive understanding of this compound engagement.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound function and the methods used to validate its engagement, the following diagrams, generated using the Graphviz DOT language, illustrate the this compound signaling pathway, a typical experimental workflow for target engagement validation, and a logical framework for selecting the appropriate assay.
This compound Signaling Pathway
Caption: The this compound signaling pathway is initiated by brassinosteroid binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating this compound target engagement using CETSA.
Logical Framework for Assay Selection
Caption: Decision tree for selecting a this compound target engagement assay.
Detailed Experimental Protocols
The following are generalized protocols for key target engagement validation techniques, adapted for the study of this compound.
Radioligand Binding Assay
This protocol describes a filtration-based assay to determine the binding affinity of a radiolabeled brassinosteroid to this compound in membrane preparations.
1. Membrane Preparation:
-
Homogenize Arabidopsis seedlings or cultured cells expressing this compound in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 100,000 x g).
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation with increasing concentrations of the radiolabeled brassinosteroid.
-
For determining non-specific binding, include a parallel set of wells with a high concentration of unlabeled brassinosteroid.
-
Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus the concentration of the radiolabeled ligand and fit the data to a saturation binding curve to determine the Kd and Bmax.
Surface Plasmon Resonance (SPR)
This protocol outlines the steps for analyzing the kinetics of brassinosteroid binding to immobilized this compound ectodomain.
1. Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the purified this compound ectodomain over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
2. Analyte Binding Analysis:
-
Equilibrate the chip with running buffer.
-
Inject a series of concentrations of the brassinosteroid (analyte) over the immobilized this compound surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).
3. Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized this compound (e.g., a low pH buffer).
4. Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to confirm this compound target engagement in plant cells.
1. Cell Treatment:
-
Grow Arabidopsis seedlings or cell cultures and treat them with the test compound or a vehicle control for a specified time.
2. Heat Treatment:
-
Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or mechanical disruption.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
4. Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with a secondary antibody and visualize the protein bands.
5. Data Analysis:
-
Quantify the band intensities for this compound at each temperature.
-
Plot the percentage of soluble this compound relative to the unheated control against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
By carefully selecting and implementing the appropriate target engagement assays, researchers can gain crucial insights into the molecular interactions that govern this compound function and effectively advance their research and development programs.
References
- 1. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Brassinosteroid signaling and BRI1 dynamics went underground - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. BRASSINOSTEROID INSENSITIVE1 internalization can occur independent of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine phosphorylation controls brassinosteroid receptor activation by triggering membrane release of its kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Guide 1: Bria-IMT™ (SV-BR-1-GM) Regimen in Metastatic Breast Cancer
Objective Comparison of the Bria-IMT™ Regimen
The Bria-IMT™ (SV-BR-1-GM) regimen is an investigational immunotherapy for advanced, refractory metastatic breast cancer. This guide compares data from its Phase I/IIa clinical trial with emerging data from combination therapies and outlines the protocol for its ongoing Phase 3 trial, which uses "Treatment of Physician's Choice" as a comparator.
Quantitative Data Summary
The following tables summarize the clinical trial results for the Bria-IMT™ regimen.
Table 1: Efficacy Results from the Phase I/IIa Single-Arm Trial of Bria-IMT™
| Metric | Result | Citation |
| Disease Control (Stable Disease) | 8 of 16 evaluable patients | [1] |
| Objective Regression of Metastases | 4 of 16 evaluable patients | [1] |
| Progression-Free Survival (PFS) Improvement | Correlated with a drop in Cancer-Associated Macrophage-Like cells (CAMLs) (4.1 months vs. 1.8 months) | [1] |
| Delayed-Type Hypersensitivity (DTH) Response to SV-BR-1-GM | 13 of 26 patients (50%) | [1] |
Table 2: Outcomes from the Phase I/II Trial of Bria-IMT™ plus Checkpoint Inhibitor
| Metric | Result | Citation |
| Median Overall Survival (OS) (Phase 3 formulation cohort, n=25) | 15.6 months | [2] |
| Median Progression-Free Survival (PFS) (Phase 3 formulation cohort, n=25) | 4.1 months | [2] |
| 12-week Clinical Benefit Rate (CBR) (all subtypes, n=42) | 55% | [2] |
| Overall Response Rate (ORR) - Hormone Receptor-positive | 10% | [2] |
| Overall Response Rate (ORR) - HER2-positive | 50% | [2] |
| Overall Response Rate (ORR) - Triple-Negative | 0% | [2] |
Experimental Protocols
Phase I/IIa Bria-IMT™ Monotherapy Regimen (NCT03066947)
This open-label, single-arm trial enrolled 26 patients with advanced, refractory metastatic breast cancer.[1] The treatment protocol was as follows:
-
Pre-treatment: Low-dose cyclophosphamide (B585) (300 mg/m²) administered intravenously 2-3 days before the cell inoculation.[2][3]
-
Inoculation: 20 million irradiated SV-BR-1-GM cells administered intradermally, split into four injection sites.[3][4]
-
Post-treatment: Low-dose pegylated interferon-alpha injected at each inoculation site on day 2 or 3.[4]
Phase 3 BRIA-ABC Trial Regimen (NCT06072612)
This is a multicenter, randomized, open-label study comparing the Bria-IMT™ regimen in combination with a checkpoint inhibitor (Retifanlimab) against the Treatment of Physician's Choice (TPC).[5][6]
-
Combination Arm: Bria-IMT™ regimen (as described above) plus a checkpoint inhibitor, administered in 3-week cycles.[4][5]
-
Comparator Arm: Treatment of Physician's Choice (TPC), with the specific treatment determined by the site's standard of care.[4][6]
-
Patient Population: Patients with advanced metastatic or locally recurrent breast cancer with no approved alternative therapies.[6]
Mechanism of Action & Experimental Workflow
The Bria-IMT™ regimen utilizes a whole-cell cancer vaccine approach. The SV-BR-1-GM is a human breast cancer cell line genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][8][9] This stimulates a broad immune response against breast cancer antigens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. onclive.com [onclive.com]
- 3. BioCentury - BriaCell's Bria-IMT leads to tumor regressions in Phase I/IIa for breast cancer [biocentury.com]
- 4. ascopubs.org [ascopubs.org]
- 5. curetoday.com [curetoday.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. briacell.com [briacell.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. briacell.com [briacell.com]
Comparative Performance of SV-BR-1-GM (Bria-IMT®)
An Independent Review of SV-BR-1-GM (Bria-IMT®) in Metastatic Breast Cancer
This guide provides a comprehensive overview of the SV-BR-1-GM vaccine, part of the Bria-IMT® regimen, for researchers, scientists, and drug development professionals. It includes a comparative analysis of its performance against other treatments, detailed experimental protocols from clinical trials, and a visualization of its proposed mechanism of action.
The Bria-IMT® regimen, which includes the SV-BR-1-GM cell line, has been evaluated in heavily pretreated patients with metastatic breast cancer. Clinical trial data, primarily from Phase I/II studies, suggests a potential survival benefit compared to historical data for standard-of-care therapies.
Overall Survival (OS) in Metastatic Breast Cancer
| Treatment Regimen | Patient Population | Median Overall Survival (mOS) | 1-Year Survival Rate | Citation |
| Bria-IMT® + Checkpoint Inhibitor | Heavily pretreated metastatic breast cancer (Phase 3 formulation cohort, n=25) | Not yet reached (as of July 2025) | 52% | [1][2] |
| Bria-IMT® + Retifanlimab | Heavily pretreated HR+ metastatic breast cancer (n=25) | 17.3 months | Not reported | [3] |
| Bria-IMT® + Pembrolizumab | TNBC subgroup | 11.4 months | Not reported | [2] |
| Sacituzumab Govitecan (Historical Control) | Heavily pretreated HR+/HER2- metastatic breast cancer (TROPiCS-02 trial) | 14.4 months | Not reported | [2][3] |
| Sacituzumab Govitecan (Historical Control) | TNBC | 11.8 months | Not reported | [2] |
| Single-Agent Chemotherapy (Historical Control) | HR+ and TNBC | 11.3 months and 6.9 months, respectively | Not reported | [2] |
Progression-Free Survival (PFS) and Clinical Benefit Rate (CBR)
| Treatment Regimen | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) | Citation |
| Bria-IMT® (Phase 3 formulation) | 3.6 months | 61% | [4] |
| Bria-IMT® (patients with a drop in CAMLs) | 4.1 months | Not reported | [5] |
| Bria-IMT® (patients without a drop in CAMLs) | 1.8 months | Not reported | [5] |
Mechanism of Action of SV-BR-1-GM
SV-BR-1-GM is a whole-cell breast cancer vaccine derived from a human breast cancer cell line. It is genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a potent immune stimulant.[6][7] The proposed mechanism of action involves several key steps to induce a robust anti-tumor immune response. The SV-BR-1-GM cells act as antigen-presenting cells (APCs), directly activating CD4+ T lymphocytes.[8][9] The regimen is designed to enhance dendritic cell activation and promote both adaptive (T-cell mediated) and innate immune responses.[4]
Experimental Protocols
The Bria-IMT® regimen is administered in 3-week cycles and involves a multi-step process designed to maximize the anti-tumor immune response.
Bria-IMT® Regimen Protocol
The protocol for the Bria-IMT® regimen as described in clinical trials is as follows:[1][4][10]
-
Day -3 to -2: Pre-conditioning
-
Administration of low-dose cyclophosphamide (300 mg/m²) intravenously. This step is intended to reduce the number of regulatory T-cells, which can suppress the immune response.
-
-
Day 0: SV-BR-1-GM Inoculation
-
Intradermal injection of 20 million irradiated SV-BR-1-GM cells. The total dose is typically divided among four injection sites.
-
-
Day 2 or 3: Immune Stimulation
-
Intradermal injection of pegylated interferon-alpha (0.1 mcg) at each of the SV-BR-1-GM inoculation sites to further enhance the local immune response.
-
-
Checkpoint Inhibitor Administration (Combination Therapy)
-
In combination therapy arms, a checkpoint inhibitor (e.g., retifanlimab or pembrolizumab) is infused. The timing of the infusion can vary but is generally administered between Day -3 and Day 3 of each cycle.
-
-
Treatment Cycles
-
Treatment cycles are repeated every 3 weeks.
-
Monitoring and Evaluation
Patients are monitored for safety and efficacy throughout the treatment. Imaging assessments are typically performed every 6 weeks for the first two cycles, and every 8 weeks thereafter.[1][11]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Frontiers | SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes [frontiersin.org]
- 9. SV-BR-1-GM, a Clinically Effective GM-CSF-Secreting Breast Cancer Cell Line, Expresses an Immune Signature and Directly Activates CD4+ T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. briacell.com [briacell.com]
Comparative Analysis of Brassinosteroid Analogs Targeting the BRI1 Receptor
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
The term "BR-1" in the context of molecular biology and drug development most prominently refers to BRI1 (BRASSINOSTEROID INSENSITIVE 1) , a key cell-surface receptor kinase in plants that perceives brassinosteroids (BRs), a class of steroid phytohormones. These hormones are crucial for a wide range of developmental processes, including cell elongation, division, and differentiation. The analogs of the natural ligands for BRI1, therefore, are various synthetic or naturally occurring brassinosteroid molecules. This guide provides a comparative analysis of several brassinosteroid analogs, focusing on their biological activity as determined by various bioassays.
Data Presentation: Comparative Biological Activity of Brassinosteroid Analogs
The following table summarizes the biological activity of various brassinosteroid analogs compared to the natural and highly active ligand, Brassinolide. The activity is presented as pMEC (reciprocal logarithm of the minimum effective concentration) from the spiral root induction in rice seeds bioassay. A higher pMEC value indicates greater potency.
| Compound Name | Structure | pMEC (Spiral Root Induction Assay)[1] |
| Brassinolide (BL) | Natural Brassinosteroid | 10.5 |
| Castasterone (CS) | Natural Brassinosteroid | 8.5 |
| 28-Norcastasterone | Analog | 8.0 |
| 28-Homocastasterone | Analog | 7.5 |
| 25-Methyl-28-norcastasterone | Analog | 7.0 |
| 26,28-bishomoCS | Analog | 6.4 |
| 25-F-28-norCS | Analog | 6.0 |
| 25-OH-28-norCS | Analog | 5.5 |
| 25-Cl-28-norCS | Analog | 5.0 |
| 25-Br-28-norCS | Analog | 4.5 |
| 25-I-28-norCS | Analog | 4.0 |
| 28-homoBL | Analog | 9.0 |
| 28-norBL | Analog | 8.5 |
| 25-OH-28-norBL | Analog | 7.5 |
| 25-Me-28-norBL | Analog | 7.0 |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Caption: BRI1 Signaling Pathway.
Caption: Experimental Workflow for Comparing this compound Analogs.
Experimental Protocols
Rice Lamina Inclination Bioassay
This bioassay is highly specific and sensitive for brassinosteroids and measures the angle of inclination of the lamina joint in rice seedlings upon treatment with test compounds.[2][3][4]
1. Seedling Preparation:
- Husk rice seeds using a rice husker.
- Surface sterilize the naked seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a rinse with sterile water.
- Germinate the seeds on a sterile, moist filter paper in a petri dish in the dark at a constant temperature (e.g., 28-30°C) for 4-5 days.
- Select uniform seedlings with a second leaf of approximately 2-3 cm in length.
2. Sample Preparation:
- Excise segments of the second leaf, ensuring each segment contains the lamina joint, a portion of the leaf blade (approx. 1 cm), and the leaf sheath (approx. 1 cm).
3. Treatment with Brassinosteroid Analogs:
- Prepare serial dilutions of the brassinosteroid analogs and the control (e.g., Brassinolide) in a suitable solvent (e.g., ethanol or DMSO) and then dilute with distilled water to the final desired concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M). Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the seedlings.
- Place the excised leaf segments in petri dishes containing the test solutions.
4. Incubation:
- Incubate the petri dishes in the dark at a constant temperature (e.g., 28-30°C) for 48 to 72 hours.
5. Measurement and Data Analysis:
- After incubation, remove the leaf segments and place them on a flat surface.
- Measure the angle between the leaf blade and the leaf sheath using a protractor or by capturing digital images and analyzing them with appropriate software.
- Plot the lamina inclination angle against the logarithm of the concentration of the test compound to generate a dose-response curve.
- From the dose-response curve, determine the concentration that gives a half-maximal response (EC50) or the minimum effective concentration (MEC) for each analog.
Arabidopsis Root Growth Inhibition Assay
This assay assesses the effect of brassinosteroid analogs on the primary root elongation of Arabidopsis thaliana seedlings. While low concentrations of brassinosteroids can promote root growth, higher concentrations are typically inhibitory.[5][6][7]
1. Seed Preparation and Sterilization:
- Surface sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) by washing with 70% ethanol for 1 minute, followed by a wash with a solution of 1% sodium hypochlorite (B82951) and 0.05% Triton X-100 for 10 minutes.
- Rinse the seeds 4-5 times with sterile distilled water.
- Resuspend the seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.
2. Plating and Germination:
- Prepare Murashige and Skoog (MS) agar plates containing the desired concentrations of the brassinosteroid analogs. The analogs are typically dissolved in DMSO and added to the molten agar after autoclaving. A control plate with DMSO only should be included.
- Pipette the stratified seeds onto the surface of the agar plates in a straight line.
- Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
3. Growth and Measurement:
- Allow the seedlings to grow for a specified period, typically 5 to 7 days.
- Remove the plates from the growth chamber and scan them to create a digital image.
- Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
4. Data Analysis:
- Calculate the average root length and standard deviation for each treatment.
- Express the root length of treated seedlings as a percentage of the control (DMSO-treated) seedlings.
- Plot the percentage of root growth inhibition against the logarithm of the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).
References
- 1. Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brassinosteroids promote root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brassinosteroids Promote Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonistic Regulation of Arabidopsis Growth by Brassinosteroids and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of BR-1 antibody
A comprehensive guide to understanding the cross-reactivity of anti-BRCA1 antibodies and exploring alternative reagents for researchers, scientists, and drug development professionals.
Introduction
The Breast Cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor protein involved in DNA repair, cell cycle checkpoint activation, and transcriptional regulation.[1][2] Accurate detection and analysis of BRCA1 are paramount in both basic research and clinical settings. However, the reliability of commercially available antibodies against BRCA1 has been a significant challenge, with many demonstrating a lack of specificity and issues with cross-reactivity.[1][2][3] This guide provides a detailed comparison of commonly used anti-BRCA1 antibodies, their known cross-reactivities, and introduces potential alternative reagents.
Understanding Antibody Cross-Reactivity
A primary method to predict potential cross-reactivity is through sequence alignment of the immunogen sequence with protein sequences from the species of interest using tools like NCBI-BLAST.[4][6] A sequence homology of over 85% is often a strong indicator of potential cross-reactivity.[6]
Comparison of Commercial Anti-BRCA1 Antibodies
A rigorous validation of 23 commercially available anti-BRCA1 antibodies revealed that a significant number are not suitable for reliable detection of the protein.[1][2] The following tables summarize the performance of some commonly used antibodies in various applications, based on published validation studies.
Table 1: Performance of Anti-BRCA1 Antibodies in Western Blot (WB) and Immunoprecipitation (IP)
| Antibody Clone | Host Species | Target Species | Application | Performance Summary | Reference |
| Ab1 (MS110) | Mouse | Human | WB, IP, IHC | Detects full-length human BRCA1 in WB and IP.[1][2] Widely used in IHC, but shows run-to-run variability.[7][8] | [1][2][7][8] |
| D-9 | Mouse | Human | WB, IP | Successfully detects full-length human BRCA1 in WB and IP.[1][2] | [1][2] |
| 07-434 | Rabbit | Human, Mouse | WB, IP | Recognizes human BRCA1 in WB and IP.[1][2] Can pull-down mouse BRCA1 in IP, but may also bind to other proteins of similar size in WB of mouse lysates.[9] | [1][2][9] |
| 287.17 | Mouse | Mouse | WB, IP | Specifically detects full-length mouse BRCA1 in WB and IP.[1][2][10] | [1][2][10] |
| BR-64 | Mouse | Mouse | WB | Detects full-length mouse BRCA1 in WB, though may have lower binding affinity compared to 287.17.[1] | [1] |
| 440621 | Mouse | Mouse | WB, IP | Detects full-length mouse BRCA1 in WB and works well for IP of enriched mouse BRCA1.[1][2] | [1][2] |
| C-20 | Goat | Human | WB | Discontinued due to cross-reactivity with other proteins.[1] | [1] |
| #9010 | Rabbit | Human | WB, IP | Detects endogenous levels of total BRCA1 protein (nuclear isoforms 1, 2, and 4) and does not recognize BRCA2.[11] | [11] |
| #14823 | Rabbit | Human | WB | Recognizes the amino terminus of human BRCA1 protein.[12] | [12] |
Note: Performance can be cell line and experimental condition dependent.
Table 2: Performance of Anti-BRCA1 Antibodies in Chromatin Immunoprecipitation (ChIP) and Immunofluorescence (IF)
| Antibody Clone | Host Species | Target Species | Application | Performance Summary | Reference |
| Ab1 (MS110) | Mouse | Human | ChIP, IF | Shows the highest binding affinity in ChIP assays among those tested.[1] Demonstrates predominantly nuclear staining in IF after microwave antigen retrieval.[3] | [1][3] |
| D-20, I-20, K-18 | Goat/Rabbit | Human | IF | Showed predominantly cytoplasmic staining, which is inconsistent with the known nuclear localization of functional BRCA1.[3] | [3] |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of your results, it is crucial to perform in-house validation of any antibody.
Western Blotting for Specificity Testing
This protocol is designed to assess the specificity of an anti-BRCA1 antibody by comparing its binding in wild-type cells versus cells with BRCA1 knockdown or knockout.
Caption: BRCA1 mimetics inhibit ERα activity, blocking cell proliferation.
Natural Compounds
Computational studies have identified several natural compounds that can bind to BRCA1 and may serve as a basis for developing novel anticancer agents. [13]These compounds, including α-hederin, andrographolide, and curcumin, have shown promising binding affinities to BRCA1 in molecular docking studies. [13]
Conclusion
The selection of a reliable anti-BRCA1 antibody is critical for obtaining accurate and reproducible research data. This guide highlights the variability in performance among commercially available antibodies and underscores the importance of rigorous in-house validation. Researchers should carefully consider the specific application and target species when choosing an antibody and consult validation studies whenever possible. Furthermore, the development of alternative reagents like BRCA1 mimetics offers promising new avenues for both research and therapeutic intervention in BRCA1-related cancers.
References
- 1. BRCA1 Antibodies Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The usefulness of antibodies to the BRCA1 protein in detecting the mutated BRCA1 gene. An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Validation of the BRCA1 antibody MS110 and the utility of BRCA1 as a patient selection biomarker in immunohistochemical analysis of breast and ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcp.bmj.com [jcp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BRCA1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. BRCA1 (A8X9F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Natural Compounds or Their Derivatives against Breast Cancer: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of SV-BR-1-GM (Bria-IMT): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of SV-BR-1-GM (Bria-IMT), a novel cell-based immunotherapy for metastatic breast cancer. It includes a comparison with other therapeutic alternatives, detailed experimental protocols for its evaluation, and visualizations of key biological pathways and workflows.
Introduction to SV-BR-1-GM (Bria-IMT)
SV-BR-1-GM is a whole-cell cancer vaccine derived from a human breast cancer cell line. It has been genetically engineered to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune-stimulatory cytokine. The vaccine is designed to activate the patient's immune system to recognize and destroy breast cancer cells.
Hypothesized Mechanism of Action
The proposed mechanism of action for SV-BR-1-GM is multifactorial, involving both direct and indirect stimulation of the immune system.
-
Direct T-Cell Activation: SV-BR-1-GM cells express tumor-associated antigens (TAAs) and possess characteristics of antigen-presenting cells (APCs), including the expression of Major Histocompatibility Complex (MHC) class I and II molecules. This allows them to directly present TAAs to and activate CD4+ and CD8+ T-cells.
-
Indirect Immune Stimulation via GM-CSF: The local secretion of GM-CSF by the vaccine cells attracts and activates professional APCs, such as dendritic cells (DCs). These DCs then take up TAAs released from the SV-BR-1-GM cells, process them, and present them to T-cells, leading to a broader and more robust anti-tumor immune response.
-
Role of HLA Matching: Clinical observations suggest that a partial match between the Human Leukocyte Antigen (HLA) alleles of the patient and the SV-BR-1-GM cell line may enhance therapeutic efficacy. This is thought to facilitate more effective T-cell recognition of the TAAs presented by the vaccine cells.
Below is a diagram illustrating the proposed signaling pathway of SV-BR-1-GM.
Comparative Clinical Performance
Clinical trial data for SV-BR-1-GM (Bria-IMT), administered in combination with an immune checkpoint inhibitor, has been compared to historical data for other treatments in heavily pretreated metastatic breast cancer patients.
| Treatment Regimen | Patient Population | Median Prior Therapies | Median Overall Survival (mOS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| SV-BR-1-GM + ICI | HR-positive | 6 | 17.3 months[1] | 3.6 months[2] | 14%[2] |
| Sacituzumab Govitecan | HR-positive | 4 | 14.4 months[1] | 5.5 months[3] | 35%[3] |
| Single-Agent Chemotherapy | HR-positive | 4 | 11.3 months[1] | 1.7 months[3] | 5%[3] |
| SV-BR-1-GM + ICI | Triple-Negative (TNBC) | 6 | 13.9 months[4] | 3.7 months[2] | 14%[2] |
| Sacituzumab Govitecan | Triple-Negative (TNBC) | 3 | 11.8 months[4] | 5.6 months[3] | 35%[3] |
| Single-Agent Chemotherapy | Triple-Negative (TNBC) | 3 | 6.9 months[4] | 1.7 months[3] | 5%[3] |
Experimental Protocols for Mechanism of Action Confirmation
A variety of in vitro and ex vivo assays are crucial for confirming the mechanism of action of a cancer vaccine like SV-BR-1-GM. Below are detailed methodologies for key experiments.
T-Cell Activation and Function Assays
Objective: To determine if SV-BR-1-GM can induce a tumor-specific T-cell response.
a) IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.[5]
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human interferon-gamma (IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from a patient are isolated and plated in the antibody-coated wells.
-
Stimulation: The PBMCs are co-cultured with irradiated SV-BR-1-GM cells (as the stimulus) or control cells.
-
Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.
-
Detection: A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. An increase in the number of IFN-γ spots in the wells with SV-BR-1-GM compared to controls indicates a specific T-cell response.
b) Flow Cytometry for Immune Cell Profiling
Flow cytometry is used to identify and quantify different immune cell populations and their activation status.[6][7]
-
Sample Preparation: PBMCs or tumor-infiltrating lymphocytes (TILs) are isolated.
-
Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD69, PD-1, FoxP3).
-
Data Acquisition: The stained cells are run through a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentages of different T-cell subsets (e.g., helper T-cells, cytotoxic T-cells, regulatory T-cells) and their expression of activation markers.
Cytokine Release Assay (CRA)
Objective: To measure the profile of cytokines released by immune cells upon stimulation with SV-BR-1-GM.
-
Cell Culture: PBMCs or whole blood from healthy donors or patients are cultured.[8][9]
-
Stimulation: The cells are incubated with various concentrations of SV-BR-1-GM, along with positive and negative controls.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant are measured using a multiplex immunoassay, such as a cytometric bead array or Luminex assay.[10]
HLA Typing
Objective: To determine the HLA profile of both the patient and the SV-BR-1-GM cell line to assess potential for response.
-
Sample Collection: A blood sample is collected from the patient. DNA is extracted from the SV-BR-1-GM cell line.
-
HLA Genotyping: High-resolution HLA typing is performed using molecular methods such as next-generation sequencing (NGS) or sequence-specific oligonucleotide probes.[11][12]
-
Analysis: The HLA alleles of the patient and the vaccine are compared to identify matches.
Below is a diagram of a typical experimental workflow for evaluating the immune response to SV-BR-1-GM.
Conclusion
SV-BR-1-GM (Bria-IMT) represents a promising immunotherapeutic approach for metastatic breast cancer. Its dual mechanism of direct and indirect immune stimulation, coupled with the potential for enhanced efficacy through HLA matching, provides a strong rationale for its continued development. The experimental protocols outlined in this guide provide a framework for the robust evaluation of its mechanism of action and clinical potential. Further research and ongoing clinical trials will continue to elucidate the precise immunological effects of SV-BR-1-GM and its role in the treatment of advanced breast cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Sacituzumab govitecan: ascending the treatment algorithm in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Cancer Drug Outperforms Trodelvy in Breast Cancer Survival Study | BCTX Stock News [stocktitan.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. How HLA Typing Improves Immunotherapy Precision [cellcarta.com]
- 12. HLA typing demands for peptide-based anti-cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Brassinosteroid Signaling Pathway Experiments
This guide provides a comparative overview of experimental approaches used to study the Brassinosteroid (BR) signaling pathway, with a focus on ensuring the reproducibility of experimental results. The information is intended for researchers, scientists, and drug development professionals working in plant biology and related fields.
Brassinosteroids are a class of plant steroid hormones crucial for growth and development.[1][2] Understanding the intricate signaling cascade they trigger is vital for agricultural and biotechnological advancements. The reproducibility of experiments is a cornerstone of scientific progress, ensuring that findings are reliable and can be built upon by the wider research community.[3][4]
The Brassinosteroid Signaling Pathway
The BR signaling pathway is initiated at the cell surface and culminates in the nucleus, regulating gene expression.[2][5] The key components include the receptor kinase BRI1 (Brassinosteroid Insensitive 1) and the transcription factors BZR1 (Brassinazole-Resistant 1) and BES1 (BRI1-EMS-Suppressor 1).[1][2][6]
In the absence of BR, a kinase called BIN2 (Brassinosteroid Insensitive 2) phosphorylates and inactivates BZR1 and BES1, leading to their retention in the cytoplasm and subsequent degradation.[1] When BR binds to its receptor BRI1, it forms a complex with its co-receptor BAK1 (BRI1-Associated Receptor Kinase 1).[1][2][5] This association triggers a series of phosphorylation events that ultimately lead to the inhibition of BIN2.[5] With BIN2 inactive, BZR1 and BES1 are dephosphorylated and can enter the nucleus to regulate the expression of BR-responsive genes.[1][2][6]
Caption: The Brassinosteroid signaling pathway from the cell membrane to the nucleus.
Experimental Protocols and Reproducibility
The study of the BR signaling pathway involves a variety of experimental techniques. The reproducibility of these experiments is critical for validating findings.[3] Below are detailed methodologies for key experiments and a discussion on ensuring their reproducibility.
-
Yeast Two-Hybrid (Y2H) Assay: This technique is used to identify protein-protein interactions. For example, it can be used to confirm the interaction between BRI1 and BAK1. A detailed protocol would include the specific yeast strain, vectors, growth media, and conditions for selecting interacting partners.
-
Co-Immunoprecipitation (Co-IP): Co-IP is used to study protein-protein interactions in vivo. To investigate the interaction between BIN2 and BZR1, one would typically use plant protoplasts or transgenic plants expressing tagged versions of the proteins. The protocol should specify the antibodies used, lysis buffer composition, and washing conditions.
-
Kinase Assay: This assay measures the enzymatic activity of kinases like BRI1 and BIN2. A typical protocol involves incubating the purified kinase with its substrate (e.g., a synthetic peptide or a recombinant protein) and radio-labeled ATP. The incorporation of the radioactive phosphate (B84403) into the substrate is then quantified.
-
Gene Expression Analysis (RT-qPCR): Reverse transcription-quantitative polymerase chain reaction is used to measure the expression levels of BR-responsive genes. A robust protocol will include details on RNA extraction, cDNA synthesis, primer sequences, and the qPCR program.
A typical workflow for investigating the function of a new component in the BR pathway should be designed with reproducibility in mind.
Caption: A standardized workflow for reproducible research in the BR signaling pathway.
Comparison of Experimental Results
To ensure the reliability of findings, it is crucial to perform multiple independent replications of each experiment. The Brazilian Reproducibility Initiative, for example, highlighted the challenges and low success rates of replication in biomedical research, with success rates ranging from 15% to 45% depending on the criteria.[7] This underscores the importance of robust experimental design and detailed reporting.
Below is a hypothetical comparison of results from different laboratories attempting to replicate a key experiment: the effect of a novel inhibitor on BIN2 kinase activity.
| Experiment | Laboratory | Method | Measured BIN2 Activity (Relative Units) | Standard Deviation | Replication Success |
| Control (No Inhibitor) | Lab A | In vitro Kinase Assay | 100 | 5.2 | N/A |
| Lab B | In vitro Kinase Assay | 98 | 6.1 | N/A | |
| Lab C | In vitro Kinase Assay | 102 | 4.8 | N/A | |
| Inhibitor X (10 µM) | Lab A | In vitro Kinase Assay | 45 | 3.5 | Yes |
| Lab B | In vitro Kinase Assay | 48 | 4.2 | Yes | |
| Lab C | In vitro Kinase Assay | 65 | 8.9 | No (protocol deviation noted) | |
| Alternative Inhibitor Y (10 µM) | Lab A | In vitro Kinase Assay | 55 | 4.1 | Yes |
| Lab B | In vitro Kinase Assay | 53 | 3.8 | Yes | |
| Lab C | In vitro Kinase Assay | 56 | 4.5 | Yes |
Replication success is determined by whether the results fall within a pre-defined range of the original finding.
Detailed Methodologies
To facilitate reproducibility, detailed protocols are essential.[8] Here are example methodologies for the experiments mentioned in the table.
In vitro Kinase Assay Protocol
-
Protein Purification: Recombinant BIN2 kinase is expressed in and purified from E. coli.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP (with 1 µCi of [γ-³²P]ATP).
-
Substrate: A synthetic peptide corresponding to the BZR1 phosphorylation site is used as a substrate.
-
Inhibitor Treatment: The kinase is pre-incubated with the inhibitor or a vehicle control for 15 minutes before adding the substrate.
-
Reaction and Detection: The reaction is initiated by adding the substrate and incubated at 30°C for 30 minutes. The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper, followed by washing and scintillation counting to quantify phosphate incorporation.
Considerations for Reproducibility
-
Reagent Quality: Ensure the purity and concentration of all reagents, including the kinase, substrate, and inhibitors.
-
Standardization: Use standardized protocols across all experiments and laboratories.[9]
-
Detailed Reporting: Publish detailed methods, including all parameters and any deviations from the original protocol.[8]
-
Data Availability: Make raw data and analysis scripts publicly available to allow for independent verification.
By adhering to these principles, researchers can enhance the reproducibility of their findings in the dynamic field of brassinosteroid research, ultimately accelerating scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprodutibilidade.org [reprodutibilidade.org]
- 8. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Brazilian Reproducibility Initiative - PMC [pmc.ncbi.nlm.nih.gov]
Silencing the Guardian: A Comparative Guide to BRCA1 Gene Knockdown Technologies
For researchers, scientists, and drug development professionals, the precise modulation of gene expression is a cornerstone of functional genomics and therapeutic discovery. This guide provides an in-depth comparison of prominent technologies for knocking down the expression of the Breast Cancer Susceptibility Gene 1 (BRCA1), a critical tumor suppressor involved in DNA repair and cell cycle regulation. We will objectively evaluate the performance of small interfering RNA (siRNA) alongside alternative methods, supported by experimental data, detailed protocols, and pathway visualizations.
The targeted reduction of BRCA1 expression serves as a vital tool in cancer research, enabling the study of its function, the identification of synthetic lethal interactions, and the development of novel therapeutic strategies. This guide will focus on a comparative analysis of siRNA, short hairpin RNA (shRNA), CRISPR interference (CRIPSRi), and Antisense Oligonucleotides (ASOs) for achieving BRCA1 knockdown.
Performance Comparison of BRCA1 Knockdown Technologies
The selection of a gene knockdown technology is contingent on the specific experimental goals, including the desired level and duration of silencing, tolerance for off-target effects, and the cell type or model system being used. The following table summarizes key quantitative performance metrics for siRNA, shRNA, CRISPRi, and ASOs in the context of BRCA1 knockdown.
| Feature | siRNA | shRNA | CRISPRi | Antisense Oligonucleotides (ASOs) |
| Typical Knockdown Efficiency | 65-90% reduction in BRCA1 mRNA/protein levels.[1] | 75-90% sustained reduction in target mRNA.[2] | 75-90% repression of gene expression.[3] | Variable, can significantly dampen target RNA expression.[4] |
| Duration of Effect | Transient (typically 3-7 days).[5][6] | Stable, long-term knockdown with genomic integration.[5][6] | Stable, long-term repression.[3] | Transient, duration depends on ASO chemistry and delivery. |
| Off-Target Effects | Can have significant off-target effects through miRNA-like activity.[7] | Off-target effects are a concern and can be introduced during processing.[6] | Generally lower off-target effects compared to RNAi.[7][8] | Can have off-target effects, but chemical modifications can improve specificity. |
| Delivery Method | Transfection (e.g., lipid nanoparticles).[9] | Viral transduction (e.g., lentivirus, retrovirus).[6][9] | Viral transduction or transfection.[3] | Transfection or direct delivery. |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[10] | Processed into siRNA to induce post-transcriptional gene silencing.[5] | Transcriptional repression by blocking RNA polymerase.[8] | Blocks translation or induces RNase H-mediated degradation of mRNA.[4] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible gene knockdown experiments. Below are representative methodologies for each of the discussed technologies for targeting BRCA1.
siRNA-Mediated Knockdown of BRCA1
This protocol outlines the transient knockdown of BRCA1 in a human cell line using synthetic siRNA.
Materials:
-
Human cell line of interest (e.g., MCF-7, HEK293T)
-
Complete cell culture medium
-
BRCA1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and protein lysis
-
qRT-PCR and Western blot reagents
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of BRCA1 siRNA (20 µM stock) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells for RNA and protein extraction. Analyze BRCA1 mRNA levels by qRT-PCR and BRCA1 protein levels by Western blot.
shRNA-Mediated Stable Knockdown of BRCA1
This protocol describes the generation of a stable cell line with continuous BRCA1 knockdown using a lentiviral vector expressing an shRNA targeting BRCA1.
Materials:
-
HEK293T cells for lentivirus production
-
Target human cell line
-
Lentiviral vector encoding BRCA1 shRNA and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent for viral production (e.g., FuGENE 6)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the BRCA1 shRNA lentiviral vector and packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, replace the medium with fresh medium containing the viral supernatant and Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown: Expand the stable cell line and validate BRCA1 knockdown by qRT-PCR and Western blot.
CRISPRi-Mediated Repression of BRCA1
This protocol details the use of a dCas9-KRAB system to achieve transcriptional repression of the BRCA1 gene.
Materials:
-
Target cell line stably expressing dCas9-KRAB
-
Lentiviral vector encoding a single guide RNA (sgRNA) targeting the BRCA1 promoter
-
Lentiviral packaging plasmids
-
Transfection reagent for viral production
-
Polybrene
-
Selection agent if applicable (e.g., blasticidin for sgRNA vector)
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting the promoter region of BRCA1 into a suitable lentiviral vector.
-
Lentivirus Production: Produce lentivirus carrying the BRCA1-targeting sgRNA as described in the shRNA protocol.
-
Transduction: Transduce the dCas9-KRAB expressing target cells with the sgRNA lentivirus.
-
Selection: If the sgRNA vector contains a selectable marker, perform selection to enrich for transduced cells.
-
Validation of Repression: After selection and expansion, validate the repression of BRCA1 expression at the mRNA level using qRT-PCR.
Antisense Oligonucleotide (ASO)-Mediated Knockdown of BRCA1
This protocol provides a general method for using ASOs to reduce BRCA1 expression.
Materials:
-
Human cell line
-
BRCA1-targeting ASO and a negative control ASO
-
Transfection reagent suitable for ASOs (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA and protein analysis
Procedure:
-
Cell Seeding: Seed cells as described in the siRNA protocol.
-
ASO Transfection:
-
Prepare ASO-lipid complexes following a similar procedure to the siRNA protocol, using the ASO manufacturer's recommended concentrations.
-
Typically, ASO concentrations in the range of 25-100 nM are used.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Assess the reduction in BRCA1 mRNA and protein levels using qRT-PCR and Western blot, respectively.
Visualizing the Mechanisms and Pathways
To better understand the experimental workflows and the biological context of BRCA1, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for BRCA1 knockdown using siRNA, shRNA, and CRISPRi.
Caption: Simplified BRCA1 signaling pathways in DNA damage response and cell cycle control.
Conclusion
The choice between siRNA, shRNA, CRISPRi, and ASOs for BRCA1 knockdown depends on the specific requirements of the research. For transient, rapid screening, siRNA is often the preferred method. For long-term studies or the creation of stable cell lines, shRNA and CRISPRi offer more durable solutions, with CRISPRi potentially providing higher specificity. ASOs represent another viable option for transient knockdown with the potential for in vivo applications. Careful consideration of the experimental design, including appropriate controls and validation methods, is paramount for obtaining reliable and interpretable results in the study of the multifaceted roles of BRCA1.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 3. Unlock the Power of CRISPRi: a Robust Gene Silencing Alternative to dCas9-KRAB [horizondiscovery.com]
- 4. The BRCA1 Pseudogene Negatively Regulates Anti-Tumor Responses through Inhibition of Innate Immune Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 6. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 7. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 8. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 9. biocompare.com [biocompare.com]
- 10. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
meta-analysis of BR-1 research
- 1. Results of a phase I/IIa trial of SV-BR-1-GM inoculation with low-dose cyclophosphamide and interferon alpha (Bria-IMT) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regression of Breast Cancer Metastases Following Treatment with Irradiated SV-BR-1-GM, a GM-CSF Overexpressing Breast Cancer Cell Line: Intellectual Property and Immune Markers of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brassinosteroid signaling and BRI1 dynamics went underground - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRing it on: new insights into the mechanism of brassinosteroid action | UW Biology [biology.washington.edu]
- 11. Structural insight into brassinosteroid perception by BRI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
Comparative Benchmarking of BR-1 Against Marketed Kinase Inhibitors
This guide provides a comprehensive comparison of the novel Kinase-X inhibitor, BR-1, against established drugs, Drug A and Drug B, in the context of oncology research. The data presented herein is derived from a series of preclinical experiments designed to evaluate the potency, selectivity, and efficacy of these compounds.
In Vitro Potency and Selectivity
The inhibitory activity of this compound, Drug A, and Drug B was assessed against the target Kinase-X and a panel of related kinases to determine their potency and selectivity.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound | Drug A (Multi-kinase Inhibitor) | Drug B (Pathway-Specific Inhibitor) |
| Kinase-X | 15 | 50 | >10,000 |
| Kinase-Y | 800 | 75 | >10,000 |
| Kinase-Z | >10,000 | 120 | >10,000 |
Data represents the mean of three independent experiments.
Cellular Activity in Cancer Cell Lines
The anti-proliferative effects of the compounds were evaluated in the KRX-1 cancer cell line, which exhibits aberrant Kinase-X signaling.
Table 2: Cell Viability (IC50, nM) in KRX-1 Cells
| Compound | IC50 (nM) |
| This compound | 45 |
| Drug A | 150 |
| Drug B | >20,000 |
Cell viability was assessed after 72 hours of continuous drug exposure.
Target Engagement in a Cellular Context
To confirm that the observed anti-proliferative effects were due to the inhibition of the intended target, the phosphorylation of a key downstream substrate of Kinase-X was measured.
Table 3: Inhibition of Downstream Substrate Phosphorylation (IC50, nM)
| Compound | IC50 (nM) |
| This compound | 55 |
| Drug A | 180 |
| Drug B | Not Applicable |
Phosphorylation levels were quantified by Western Blot analysis.
In Vivo Efficacy in a Xenograft Model
The anti-tumor efficacy of this compound and Drug A was evaluated in a mouse xenograft model established with KRX-1 cells.
Table 4: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 85 |
| Drug A | 30 | 70 |
Tumor growth inhibition was measured on day 21 of treatment.
Experimental Protocols
In Vitro Kinase Assay: Recombinant human Kinase-X was incubated with the indicated concentrations of each compound in the presence of ATP and a peptide substrate. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were determined by non-linear regression analysis.
Cell Viability Assay: KRX-1 cells were seeded in 96-well plates and treated with a serial dilution of each compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
Western Blot Analysis: KRX-1 cells were treated with various concentrations of the compounds for 2 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for the phosphorylated and total downstream substrate.
Mouse Xenograft Model: Nude mice were subcutaneously implanted with KRX-1 cells. Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally, once daily (QD), with the indicated compound or vehicle. Tumor volumes were measured twice weekly.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Simplified ABC signaling pathway showing the inhibitory action of this compound on Kinase-X.
Caption: Experimental workflow for the in vivo mouse xenograft study.
Caption: Logical relationship of compound selectivity against a panel of kinases.
Head-to-Head Comparison: BR-1 and Y Compound in Kinase Inhibition
A Comparative Analysis for Drug Development Professionals
This guide provides a detailed head-to-head comparison of two kinase inhibitors, designated BR-1 and Y Compound (Y-27632), for researchers and professionals in the field of drug development. The following sections will delve into their mechanisms of action, biochemical and cellular activity, and provide standardized protocols for their evaluation.
Introduction and Overview
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Consequently, the development of specific and potent kinase inhibitors is a major focus of modern drug discovery.
This guide focuses on a comparative analysis of two such inhibitors:
-
This compound : A novel investigational compound. As specific data for this compound is not publicly available, this guide will use representative data for a hypothetical selective kinase inhibitor to illustrate the comparative framework.
-
Y Compound (Y-27632) : A well-characterized and widely used selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2]
Mechanism of Action
Both compounds are understood to be ATP-competitive inhibitors, binding to the kinase domain of their respective target enzymes and preventing the transfer of phosphate (B84403) from ATP to substrate proteins.
Y Compound (Y-27632) specifically targets the ROCK family of serine/threonine kinases (ROCK1 and ROCK2).[1][2] These kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cell shape, motility, and contraction by phosphorylating substrates such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit (MYPT1). Inhibition of ROCK by Y-27632 leads to a decrease in the phosphorylation of these substrates, resulting in cellular relaxation and changes in cytoskeletal organization.[1]
The precise target and mechanism of This compound are yet to be fully elucidated, but it is hypothesized to also be a selective kinase inhibitor.
Caption: Signaling pathway of Y Compound (Y-27632) targeting the ROCK kinase.
Biochemical and Cellular Activity: A Comparative Table
The following table summarizes the key quantitative data for this compound (hypothetical) and Y Compound (Y-27632).
| Parameter | This compound (Hypothetical) | Y Compound (Y-27632) | Reference |
| Target(s) | Kinase X | ROCK1, ROCK2 | [1][2] |
| IC₅₀ (ROCK1) | 100 nM | ~140 nM | [1] |
| IC₅₀ (ROCK2) | 120 nM | Not widely reported | |
| Kᵢ (ROCK2) | 150 nM | 300 nM | [1] |
| Cellular Potency | 1 µM | 10 µM (for stress fiber disassembly) | [2] |
| Selectivity | >100-fold vs. other kinases | >200-fold vs. PKC, PKA, MLCK | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC₅₀ value of an inhibitor against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents : Recombinant human ROCK1/2 enzyme, appropriate peptide substrate (e.g., a derivative of MYPT1), ATP, and a range of concentrations of the test compound (this compound or Y-27632).
-
Procedure :
-
The kinase is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature in a kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a universal indicator of kinase activity.
-
-
Data Analysis : The luminescence (or other signal) is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.
Cell-Based Assay: Inhibition of Stress Fiber Formation
This protocol outlines a method to assess the cellular potency of ROCK inhibitors by observing their effect on the actin cytoskeleton.
Methodology:
-
Cell Culture : Plate a suitable cell line (e.g., Swiss 3T3 fibroblasts) on glass coverslips and allow them to adhere and grow to sub-confluency.
-
Serum Starvation and Stimulation : Serum-starve the cells to reduce baseline ROCK activity, then stimulate with a ROCK activator such as lysophosphatidic acid (LPA) or by adding serum to induce stress fiber formation.
-
Inhibitor Treatment : Treat the stimulated cells with various concentrations of this compound or Y-27632 for a defined period (e.g., 1-2 hours).
-
Immunofluorescence Staining :
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain F-actin with fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis : Acquire images using a fluorescence microscope. The potency of the inhibitor is determined by the concentration required to induce the disassembly of actin stress fibers.
Summary and Conclusion
This guide provides a framework for the comparative evaluation of the investigational compound this compound and the established ROCK inhibitor Y-27632. Y-27632 is a potent and selective inhibitor of ROCK kinases, with well-documented biochemical and cellular activities.[1][2] A thorough understanding of a novel compound like this compound would require generating analogous data through the standardized protocols outlined above. This direct comparison of quantitative data is essential for making informed decisions in the drug development pipeline.
References
Safety Operating Guide
Proper Disposal Procedures for BR-1 (Bromine)
This document provides essential safety and logistical information for the proper disposal of BR-1, also known as Bromine (CAS No. 7726-95-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical due to the hazardous nature of Bromine, which is highly corrosive, toxic, and a strong oxidizer.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[4]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[1][5]
-
Respiratory Protection: Work must be conducted in a certified laboratory chemical fume hood.[1][5] For spills or situations with potential for vapor exposure, a NIOSH/MSHA approved respirator or a self-contained breathing apparatus (SCBA) is necessary.[5][6]
-
Protective Clothing: A fully buttoned lab coat and a complete chemical-resistant suit are required.[1][4]
-
-
Engineering Controls:
Quantitative Data Summary
The following table summarizes key quantitative data related to Bromine exposure limits and toxicity.
| Data Point | Value | Species | Reference |
| Occupational Exposure Limits | |||
| DOSH TWA | 0.1 ppm | N/A | Washington State Department of Labor & Industries |
| DOSH STEL | 0.3 ppm | N/A | Washington State Department of Labor & Industries |
| NIOSH TWA | 0.1 ppm | N/A | National Institute for Occupational Safety and Health |
| NIOSH STEL | 0.3 ppm | N/A | National Institute for Occupational Safety and Health |
| ACGIH TWA | 0.1 ppm | N/A | American Conference of Governmental Industrial Hygienists |
| ACGIH STEL | 0.2 ppm | N/A | American Conference of Governmental Industrial Hygienists |
| Toxicological Data | |||
| Oral LD50 | 2,600 mg/kg | Rat | [1] |
| Oral LD50 | 3,100 mg/kg | Mouse | [1] |
| Oral LD50 | 4,160 mg/kg | Rabbit | [1] |
| Inhalation LC50 | 2700 mg/m³ | Rat | [7] |
| Inhalation LC50 | 2900 mg/m³ | Mouse | [7] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Step-by-Step Disposal Protocol for Waste Bromine
This protocol outlines the procedures for the safe disposal of waste Bromine in a laboratory setting.
Waste Collection
-
Waste Bromine, both in its pure form and in solutions, must be collected in a designated, compatible, and properly labeled hazardous waste container.[1]
-
The container must be sealable and airtight.[1]
-
A "Dangerous Waste" or "Hazardous Waste" label must be affixed to the container as soon as the first waste is added.[1][5]
-
Incompatible Materials: Store waste Bromine away from incompatible materials, which include:
-
Reducing agents
-
Alkali metals and powdered metals (e.g., aluminum, iron, copper)
-
Organic materials, combustibles, aldehydes, ketones, and alcohols
-
Amines, amides, phenols, and ammonia
-
Bromine will also attack some plastics, rubber, and coatings.[1][5] Do not store in polyethylene (B3416737) containers.[3]
-
Neutralization of Small Spills and Residues
For small spills or residual Bromine in containers, a neutralization step can be performed.
-
Neutralizing Agent: Prepare a saturated aqueous solution of sodium thiosulfate (B1220275). A common preparation involves dissolving at least 209g of sodium thiosulfate in 1L of water.[3]
-
Procedure:
-
Absorb the spilled Bromine with an inert, dry material such as vermiculite, spill pads, or dry sand.[1][5][8] Do not use sawdust or other combustible absorbents.[5]
-
Carefully place the absorbent material into a suitable, closed container for disposal as hazardous waste.[1][4]
-
Rinse the spill area or the empty container with the saturated sodium thiosulfate solution to neutralize any remaining Bromine.[8]
-
Collect the neutralizing rinse in a suitable, closed container for disposal in the halogenated waste stream.[8]
-
Final Disposal
-
Once the waste container is full or no longer in use, ensure the hazardous waste label is completely filled out.[1]
-
Store the sealed container in a designated, cool, dry, and well-ventilated corrosives storage area, away from direct sunlight and incompatible materials.[4][5]
-
Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for pickup and disposal.[5] In the United States, follow the guidelines from the Environmental Protection Agency (EPA) and your state's Department of Environmental Protection (DEP).[9]
-
Discharge of Bromine into drains or the environment must be strictly avoided.[4][6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound (Bromine).
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. tatachemicals.com [tatachemicals.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. seastarchemicals.com [seastarchemicals.com]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Protocols for Handling Liquid Bromine (BR-1)
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This document provides essential, immediate safety and logistical information for handling liquid Bromine (BR-1), a highly corrosive and toxic chemical. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.
Immediate Safety Information
Liquid Bromine is a strong oxidizer that can cause severe burns and is fatal if inhaled.[1][2] It is crucial to handle this chemical with extreme care in a controlled laboratory environment.
Exposure First Aid:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Apply an emollient or anti-bacterial cream to the irritated skin.[3] Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with large amounts of water. If the individual is conscious, have them drink small amounts of water (240 ml for adults, 120 ml for children) to dilute the chemical.[5] Seek immediate medical attention.[3][5] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific procedure being undertaken should be conducted to determine the appropriate level of PPE. However, the following table outlines the minimum required PPE for handling liquid Bromine.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Fluorinated rubber gloves are recommended for handling liquid bromine.[4] For aqueous solutions, nitrile or neoprene gloves are suitable.[4] Always check the manufacturer's glove compatibility chart. |
| Eyes | Chemical splash goggles | Must be worn whenever handling liquid bromine to protect from splashes and vapors.[4] |
| Face | Face shield | A face shield should be worn in addition to chemical splash goggles to provide a further layer of protection.[3] |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable chemical-resistant material must be worn.[4] |
| Respiratory | Respirator | A NIOSH-approved full facepiece respirator with an organic vapor/acid gas cartridge specifically approved for Bromine may be required, especially if there is a risk of exceeding exposure limits or in the event of a spill.[6] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Handling and Storage
Handling:
-
All work with liquid Bromine must be conducted within a certified chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Handle and open containers with care, loosening the closure cautiously.[4]
-
Use equipment made of compatible materials such as Kynar, Teflon, Monel, Pyrex, or glass.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]
-
Keep containers tightly closed and upright to prevent leakage.[4]
-
Do not store in direct sunlight or in polyethylene (B3416737) containers.[4]
-
Store away from incompatible materials, including reducing agents, alkali metals, powdered metals, organic materials, and ammonia.[3][4]
Disposal Plan
-
All Bromine waste, in its pure form or in solution, must be collected in a designated, sealable, and compatible hazardous waste container.[7]
-
The waste container must be clearly labeled with its contents and associated hazards.[7]
-
Store the waste container in a secondary containment vessel within a fume hood, away from incompatible materials.[3]
-
For spills, neutralize with a saturated aqueous solution of sodium thiosulfate (B1220275) before absorbing with an inert material like vermiculite.[8]
-
Dispose of all hazardous waste through your institution's environmental health and safety office.
Experimental Protocol: Preparation of Bromine Water
Bromine water is a common reagent prepared from liquid Bromine. The following is a general procedure for its preparation.
Materials:
-
Liquid Bromine (Br₂)
-
Distilled water
-
Glass bottle with a screw top
-
Flask or beaker
-
Graduated cylinder
-
Appropriate PPE (see table above)
Procedure:
-
Ensure all work is performed in a certified chemical fume hood.
-
Measure the desired volume of distilled water and transfer it to a flask or beaker.
-
Carefully measure the required volume of liquid Bromine. For example, to make a dilute solution, add 0.5 ml of bromine to 100 ml of water.[9]
-
Slowly and carefully add the liquid Bromine to the distilled water while gently stirring.
-
Transfer the resulting bromine water to a clearly labeled glass bottle with a secure screw top.
-
Store the bromine water in a cool, dark, and well-ventilated area.
Workflow for Preparing Bromine Water
References
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. kansashealthsystem.com [kansashealthsystem.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
